Tiagabine Hydrochloride

Catalog No.
S545321
CAS No.
145821-59-6
M.F
C20H26ClNO2S2
M. Wt
412.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tiagabine Hydrochloride

CAS Number

145821-59-6

Product Name

Tiagabine Hydrochloride

IUPAC Name

(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid;hydrochloride

Molecular Formula

C20H26ClNO2S2

Molecular Weight

412.0 g/mol

InChI

InChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/t16-;/m1./s1

InChI Key

YUKARLAABCGMCN-PKLMIRHRSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

(R)-(4,4-bis(3-methyl-2-thienyl)-3-butenyl)-3-piperidinecarboxylic acid, hydrochloride, Gabitril, N-(4,4-di(3-methylthien-2-yl)but-3-enyl)nipecotic acid, NO 328, NO 329, NO-328, NO-329, tiagabine, Tiagabine Hydrochloride, tiagabine, (S)-isomer

Canonical SMILES

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl

Isomeric SMILES

CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C.Cl

The exact mass of the compound Tiagabine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Nipecotic Acids. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

tiagabine hydrochloride mechanism of action GABA

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Quantitative Data

The table below outlines the primary molecular target and biological consequences of Tiagabine hydrochloride action:

Aspect Detail
Primary Target GABA Transporter 1 (GAT-1) [1] [2] [3]
Primary Effect Inhibition of GABA reuptake into presynaptic neurons and glia [1] [2] [4]
Biological Outcome Increase in extracellular GABA levels; Prolongation of GABA-mediated inhibitory postsynaptic potentials [1] [4]
Therapeutic Outcomes Anticonvulsant, potential neuroprotective, and anxiolytic effects [1] [5] [2]

The pharmacological profile of this compound is characterized by the following quantitative data:

Parameter Value / Detail
IC₅₀ for [³H]GABA uptake (synaptosomes) 67 nM [6] [7]
IC₅₀ for [³H]GABA uptake (neurons) 446 nM [8]
IC₅₀ for [³H]GABA uptake (glia) 182 nM [8]
In Vivo Efficacy (Mouse PD Model) 5 mg/kg (i.p.) attenuated microglial activation and dopaminergic neurodegeneration [5]
In Vitro Formulation (for research) Soluble to 50 mM in water and to 100 mM in DMSO [6]
Protein Binding 96% [2]
Metabolism Primarily by cytochrome P450 enzyme CYP3A4 [2] [4]

Experimental Evidence & Protocols

Key findings from preclinical studies provide evidence for its mechanism and potential applications.

1. Neuroprotection in Parkinson's Disease Models

  • Objective: To investigate whether tiagabine confers neuroprotection in MPTP-induced mouse models of Parkinson's disease (PD) by inhibiting microglial activation [5].
  • Protocol: Mice were pretreated with tiagabine (5 mg/kg, intraperitoneally) 1 hour before MPTP injection. Analyses were conducted at 90 minutes, 1 day, and 9 days post-MPTP injection. Outcomes measured included striatal dopamine levels, tyrosine hydroxylase (TH)-immunoreactive neurons in the substantia nigra, and microglial activation markers [5].
  • Findings: Tiagabine pretreatment significantly rescued the striatal TH protein level and the density of TH-ir nerve fibers, reduced the number of degenerating neurons, and attenuated microglial activation. This protective function was abolished in GAT-1 knockout mice, confirming target specificity [5].

2. Enhancement of Inhibitory Neurotransmission

  • Objective: To characterize the effect of tiagabine on GABAergic inhibitory postsynaptic currents (IPSCs) [9].
  • Protocol: In vitro studies on neurons and brain slices, where the drug's effect on the kinetics of IPSCs was measured.
  • Findings: Tiagabine not only affected the decay kinetics of the IPSCs but also reduced the frequency of both spontaneous and miniature IPSCs, indicating a presynaptic mechanism of action that modulates GABA release and clearance [9].

Research Applications & Implications

Beyond its established role as an anticonvulsant, research into this compound suggests several promising directions, largely stemming from its core mechanism of enhancing GABAergic tone.

  • Neuroprotection: Evidence indicates that tiagabine can protect dopaminergic neurons against neurotoxins by inhibiting microglial activation, suggesting a novel therapeutic approach for Parkinson's disease [5].
  • Modulation of Neuroinflammation: Tiagabine was shown to attenuate the nuclear translocation of NF-κB in microglial cells and inhibit the generation of inflammatory mediators, highlighting a role for GABAergic signaling in regulating brain inflammation [5].
  • Psychiatric Disorders: The drug is used off-label for anxiety disorders and has shown long-term anxiolytic and antidepressant-like behavioural effects in animal models, coinciding with a decrease in HPA system activity [2] [7].

Visualizing the Core Mechanism

The following diagram illustrates the primary mechanism of action of this compound at a synaptic level.

G cluster_Key Key Elements Presynaptic Presynaptic Neuron Synapse Synaptic Cleft Postsynaptic Postsynaptic Neuron GAT1 GAT-1 Transporter GABA GABA Molecule GAT1->GABA Reuptake Blocked GABAR GABA-A Receptor GABA->GABAR Binding Tiagabine Tiagabine Hydrochloride Tiagabine->GAT1 Inhibits

This diagram shows Tiagabine blocking the GAT-1 transporter, increasing GABA availability in the synapse to enhance receptor activation and inhibitory signaling [1] [2] [3].

Summary for Researchers

As a selective GAT-1 inhibitor, this compound is a precise tool for modulating GABAergic systems. Its well-defined mechanism, robust experimental data, and potential applications beyond epilepsy make it a valuable compound for neurological and psychiatric research. The provided tables and experimental details can serve as a quick reference for designing future studies.

References

tiagabine pharmacokinetics absorption distribution metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Tiagabine Pharmacokinetics at a Glance

The table below summarizes the core quantitative pharmacokinetic parameters of Tiagabine.

Parameter Findings/Value Notes & Context
Absorption
• Absolute Bioavailability ~90% [1] [2]
• Tmax (Time to Cmax) ~0.75-1 hour (fasting) [1]; ~2.5 hours (with food) [2] Food slows rate but does not affect extent (AUC) of absorption [2].
• Linear Kinetics Yes [2] Proportional Cmax and AUC across 2-24 mg single-dose range [1].
Distribution
• Plasma Protein Binding ~96% [1] [3] [2] Primarily to albumin and α1-acid glycoprotein [1] [2].
• Apparent Volume of Distribution 1.3-1.6 L/kg [4]
Metabolism
• Primary Pathway Hepatic, via CYP3A4 isoform [2] [4] Thiophene ring oxidation to 5-oxo-tiagabine and glucuronidation [2].
• Active Metabolites None identified; 5-oxo-tiagabine is inactive [2].
Excretion
• Half-life (t½) 7-9 hours (healthy, non-induced) [1] [3] [2]; 2-5 hours (with enzyme-inducing AEDs) [2] [4]
• Clearance ~109 mL/min (healthy) [3] [2] Increased by 60%+ in patients on enzyme-inducing drugs [2].
• Route of Elimination Feces (~63%), Urine (~25%) [3] [2] Primarily as metabolites; only ~2% excreted unchanged [2].

Key Experimental Methodologies

Understanding how these parameters are determined is crucial for researchers. Here are methodologies from key studies:

  • Quantitative Bioanalysis: A sensitive and precise high-performance liquid chromatography (HPLC) method was developed for determining tiagabine concentrations in human plasma. This method used a C18 column with a mobile phase containing the ion-pairing reagent sodium octane sulfonate, achieving a low limit of detection of 2 ng/mL [1].
  • Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: To investigate functional tolerance, a study in rats employed continuous intravenous infusion of tiagabine via osmotic minipumps for 14 days. This maintained steady-state plasma concentrations. The relationship between plasma concentration and CNS effect was quantified by monitoring the increase in the β frequency band of the EEG as a biomarker of enhanced GABAergic inhibition [5].
  • Protein Binding Studies: In vitro studies using human plasma characterized protein binding. Tiagabine was found to be highly bound, and this binding was not significantly displaced by other common antiepileptic drugs like phenytoin or carbamazepine. A small but statistically significant reduction in binding was observed with valproate [1].

Tiagabine Metabolic Pathway

The following diagram illustrates the primary metabolic fate and disposition of Tiagabine in the human body.

> Visual summary of Tiagabine's absorption, distribution, metabolism, and excretion (ADME) process.

Critical Clinical and Research Considerations

  • Impact of Enzyme-Inducing Drugs: Coadministration with drugs like carbamazepine, phenytoin, phenobarbital, and primidone significantly induces tiagabine's metabolism. This can lead to a ~60% increase in clearance and a drastically reduced half-life, necessitating higher maintenance doses (e.g., 32-56 mg/day) in induced patients compared to non-induced patients (15-30 mg/day) [2] [4].
  • Hepatic Impairment: Patients with moderate hepatic impairment (Child-Pugh Class B) showed a ~60% reduction in the clearance of unbound tiagabine. This mandates reduced initial and maintenance doses and/or longer dosing intervals in this population [2] [4]. Tiagabine is contraindicated in severe hepatic impairment [4].
  • Formulation and Food Interaction: Tiagabine is formulated for oral administration as film-coated tablets. While the rate of absorption is slowed by food, the overall extent remains unchanged. Therefore, clinical trials were conducted with meals to reduce plasma concentration variations [1] [2].

References

Comprehensive Technical Analysis: Tiagabine Hydrochloride Binding with Serum Albumin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tiagabine and Serum Albumin Binding

Tiagabine hydrochloride (TGB) is a widely used anticonvulsant medication approved for the treatment of epilepsy, with off-label applications for anxiety disorders, panic disorders, posttraumatic stress disorders, and neuropathic pain. As a derivative of nipecotic acid, TGB functions by selectively inhibiting the γ-aminobutyric acid (GABA) transporter 1 (GAT-1), thereby increasing GABA concentration in presynaptic neurons and glial cells to enhance inhibitory neurotransmission. The chemical structure of TGB consists of a nipecotic acid moiety connected via an aliphatic chain to a lipophilic anchor containing two methyl-thienyl groups, which facilitates blood-brain barrier penetration. This molecular architecture combines hydrophilic and hydrophobic regions that significantly influence its protein binding behavior and pharmacokinetic properties [1].

The binding of TGB to serum proteins, particularly albumin, represents a critical determinant of its pharmacokinetic profile, influencing absorption, distribution, metabolism, and excretion (ADME). Research indicates that approximately 96% of circulating TGB is bound to plasma proteins, primarily human serum albumin (HSA) and α1-acid glycoprotein. This extensive binding significantly affects the volume of distribution and elimination half-life (ranging from 4-9 hours) of TGB, with important implications for dosing regimens and therapeutic efficacy. Understanding the precise mechanisms underlying TGB-albumin interactions provides valuable insights for drug optimization and clinical application, particularly given the narrow therapeutic index of antiepileptic drugs and the potential for protein binding-mediated drug interactions [2] [1].

Human serum albumin (HSA) and bovine serum albumin (BSA) serve as model proteins for studying drug-protein interactions due to their structural homology (approximately 76% sequence similarity) and well-characterized binding properties. HSA is a single-chain, nonglycosylated, heart-shaped globular protein comprising 585 amino acid residues organized into three homologous domains (I, II, and III), each containing two helical subdomains (A and B). The primary drug binding sites are located in subdomains IIA and IIIA, with tryptophan-214 (Trp-214) in subdomain IIA serving as a key fluorescent reporter for binding interactions. BSA shares similar structural characteristics but contains 583 amino acids and two tryptophan residues (Trp-134 and Trp-213), which can complicate spectroscopic analyses [2] [3] [4].

Quantitative Binding Characteristics and Structural Data

Comprehensive Binding Parameters

Table 1: Experimentally Determined Binding Parameters of Tiagabine with Serum Albumins

Parameter HSA System BSA System Experimental Conditions Technique
Binding Constant (Kₐ) ~10⁵ M⁻¹ ~10⁵ M⁻¹ PBS, pH 7.4, 298K Fluorescence quenching [2] [5]
Number of Binding Sites (n) ~1 ~1 PBS, pH 7.4, 298K Fluorescence quenching [2]
Thermodynamic ΔH >0 (endothermic) >0 (endothermic) PBS, pH 7.4, 298K Isothermal Titration Calorimetry [2]
Thermodynamic ΔS >0 (entropy-driven) >0 (entropy-driven) PBS, pH 7.4, 298K Isothermal Titration Calorimetry [2]
Primary Binding Site Sudlow site II (subdomain IIIA) Sudlow site II (subdomain IIIA) Competitive displacement Site-marker experiments [2]
Thermal Stability Shift (ΔTₘ) Slight increase Slight increase PBS, pH 7.4 Differential Scanning Calorimetry [2]

Table 2: Structural and Biophysical Properties of Serum Albumins in Tiagabine Binding

Property Human Serum Albumin (HSA) Bovine Serum Albumin (BSA) Significance in Tiagabine Binding
Molecular Weight 66.5 kDa 66.4 kDa Determines molar concentration calculations [2]
Amino Acid Residues 585 583 Structural homology affects binding site similarity [2]
Tryptophan Residues Trp-214 (domain II) Trp-134 (domain I), Trp-213 (domain II) Fluorescence quenching response varies [2]
Primary Binding Sites IIA (warfarin site), IIIA (ibuprofen site) IIA (warfarin site), IIIA (ibuprofen site) Tiagabine preferentially binds to site IIIA [2]
Extinction Coefficient 35,700 M⁻¹cm⁻¹ 44,720 M⁻¹cm⁻¹ Important for concentration determination [2]
Isoelectric Point 4.9 4.9 [5] Affects electrostatic interactions at physiological pH [5]

The binding affinity between TGB and serum albumins falls within the moderate range (∼10⁵ M⁻¹), which balances adequate free drug concentrations for pharmacological activity with sufficient protein binding to prolong circulation time. The thermodynamic signature of the interaction (ΔH > 0, ΔS > 0) indicates that hydrophobic forces represent the primary driving mechanism for complex formation, with minimal contributions from hydrogen bonding or electrostatic interactions. This observation aligns with TGB's chemical structure featuring substantial aromatic systems and aliphatic chains that can engage in hydrophobic interactions with binding pocket residues [2].

The binding site specificity of TGB has been conclusively determined through competitive displacement experiments using established site markers. Dansylsarcosine (a specific marker for Sudlow site II) effectively displaces TGB from both HSA and BSA, while dansylamide (a site I marker) shows minimal interference. This pattern confirms that TGB primarily occupies the ibuprofen binding site (Sudlow site II) located in subdomain IIIA, which preferentially accommodates small, aromatic, carboxylic acid-containing compounds. This binding localization has significant implications for potential drug-drug interactions, as co-administered medications targeting site II could displace TGB and alter its free concentration [2].

Experimental Methodologies for Characterizing TGB-Albumin Interactions

Fluorescence Spectroscopy and Quenching Mechanisms

Fluorescence spectroscopy represents the most widely employed technique for investigating TGB-albumin interactions due to the intrinsic fluorescence of tryptophan residues in albumin proteins. The experimental protocol involves the following steps:

  • Sample Preparation: Prepare HSA/BSA solutions in phosphate buffer saline (PBS; 0.1 M, pH 7.40) at concentrations of 2.4 μM for HSA and 0.7 μM for BSA. Prepare TGB stock solution in the same buffer with concentration verified spectrophotometrically. For HSA, use an extinction coefficient of 35,700 M⁻¹cm⁻¹ at 280 nm; for BSA, use 44,720 M⁻¹cm⁻¹ [2].

  • Titration Procedure: Maintain constant protein concentration while incrementally adding TGB solution (typically 0-28.8 μM for HSA and 0-16.8 μM for BSA). After each addition, allow the solution to equilibrate for 2-5 minutes before measurement. Perform experiments at constant temperature (298K) using a thermostatted cell holder [2] [5].

  • Spectral Acquisition: Set excitation wavelength to 280 nm and record emission spectra from 300-450 nm. Use slit widths of 5 nm for excitation and 10 nm for emission. Perform triplicate measurements to ensure reproducibility. Correct all fluorescence intensities for inner filter effects using the equation: F_corr = F_obs × 10^(A_ex + A_em)/2, where A_ex and A_em represent absorbance at excitation and emission wavelengths, respectively [2].

  • Data Analysis: Analyze fluorescence quenching data using the Stern-Volmer equation: F₀/F = 1 + K_SV[Q] = 1 + k_qτ₀[Q], where F₀ and F represent fluorescence intensities in the absence and presence of quencher, [Q] is quencher concentration, K_SV is the Stern-Volmer constant, k_q is the bimolecular quenching rate constant, and τ₀ is the average fluorescence lifetime of the protein without quencher (typically ∼10⁻⁸ s for albumins). A linear Stern-Volmer plot typically indicates a single quenching mechanism, while upward curvature suggests combined static and dynamic quenching [5] [3].

  • Binding Parameters: Determine binding constant (Kₐ) and number of binding sites (n) using the modified Stern-Volmer equation: log[(F₀ - F)/F] = logKₐ + nlog[Q]. Plot log[(F₀ - F)/F] versus log[Q] to obtain Kₐ from the y-intercept and n from the slope [3].

The following Graphviz diagram illustrates the complete experimental workflow for fluorescence-based binding studies:

Experimental workflow for fluorescence spectroscopy binding studies

For TGB, fluorescence quenching studies demonstrate a static quenching mechanism, confirmed by complementary lifetime measurements showing minimal changes in fluorescence decay profiles upon TGB binding. The calculated bimolecular quenching constant (k_q) typically exceeds 2×10¹⁰ M⁻¹s⁻¹, further supporting static quenching through complex formation in the ground state. The binding stoichiometry of approximately 1:1 across multiple studies indicates specific site binding rather than nonspecific interactions [2] [5].

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC provides direct measurement of the thermodynamic parameters associated with TGB-albumin binding through precise monitoring of heat changes during the interaction:

  • Instrument Calibration: Perform electrical calibration of the ITC instrument according to manufacturer specifications. Verify baseline stability with matched buffer solutions in both sample and reference cells [2].

  • Sample Preparation: Prepare HSA/BSA solutions in PBS (pH 7.4) at concentrations of 40-100 μM. Prepare TGB solution in identical buffer at 10-20 times higher concentration than protein. Ensure exact buffer matching by dialyzing protein stock against PBS and using the dialysis buffer for ligand preparation. Degas all solutions under mild vacuum for 10-15 minutes to eliminate air bubbles [2].

  • Titration Protocol: Load protein solution (185 μL) into the sample cell and TGB solution into the syringe. Program an automated titration sequence consisting of 20 injections of 2 μL each with 1.5-2 minute intervals between injections to allow complete equilibration. Maintain constant stirring at 750 rpm and temperature at 298K throughout the experiment [2].

  • Control Experiment: Perform identical titration of TGB into buffer alone to measure dilution heats, which must be subtracted from the protein-ligand titration data [2].

  • Data Analysis: Integrate raw heat signals per injection and fit to a single-site binding model using appropriate software (e.g., MicroCal Origin). The fitting procedure yields the binding constant (Kₐ), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). Calculate the free energy change using the relationship: ΔG = ΔH - TΔS = -RTlnKₐ, where R is the gas constant and T is absolute temperature [2].

ITC measurements confirm the endothermic nature (ΔH > 0) of TGB binding to both HSA and BSA, with entropic contribution (TΔS > 0) serving as the driving force for the interaction. This thermodynamic signature strongly supports hydrophobic interactions as the primary binding mechanism, consistent with the structural features of TGB and the characteristics of Sudlow site II [2].

Competitive Binding and Site Marker Studies

Determining binding site specificity represents a crucial aspect of characterizing drug-protein interactions:

  • Probe Selection: Employ dansylsarcosine as a specific marker for Sudlow site II (ibuprofen site) and dansylamide for Sudlow site I (warfarin site). Prepare stock solutions of markers in PBS or methanol [2].

  • Competitive Displacement: Pre-incubate albumin (2.4 μM for HSA, 0.7 μM for BSA) with site marker (at concentrations equimolar to protein) for 10 minutes. Titrate TGB into the protein-marker complex while monitoring fluorescence emission with excitation at 350 nm and emission from 380-670 nm [2].

  • Data Interpretation: Significant decreases in marker fluorescence intensity upon TGB addition indicate competitive displacement from the same binding site. Minimal fluorescence changes suggest distinct binding sites with no competition [2].

For TGB, competitive experiments demonstrate direct competition with dansylsarcosine but not with dansylamide, providing compelling evidence for specific binding to Sudlow site II in both HSA and BSA. This finding has important implications for predicting potential drug-drug interactions in clinical settings where multiple site II-binding medications might be co-administered [2].

Structural Analysis Techniques
  • Circular Dichroism (CD) Spectroscopy: Record far-UV CD spectra (190-260 nm) of albumin (1-2 μM) in the absence and presence of TGB (at 1:1 to 1:6 molar ratios) using a 1 mm pathlength cell. Perform measurements in PBS at 298K with appropriate buffer baseline subtraction. Analyze secondary structure content using algorithms like SELCON3 or CONTIN. For TGB, CD spectra show minimal changes in α-helical content, indicating no significant alterations to protein secondary structure upon binding [2] [5].

  • Differential Scanning Calorimetry (DSC): Load protein samples (40 μM) with and without equimolar TGB into the calorimeter cell. Use matched buffer as reference. Perform scans from 298K to 363K at a rate of 200K/h. Analyze thermograms to determine midpoint unfolding temperature (Tₘ) and calorimetric enthalpy (ΔH_cal). DSC measurements reveal a slight increase in thermal stability of both HSA and BSA upon TGB binding, manifested as a small but consistent increase in Tₘ values [2].

  • Three-Dimensional Fluorescence Spectroscopy: Acquire excitation-emission matrix spectra by scanning excitation wavelengths from 200-400 nm in 5 nm increments while recording emission from 200-450 nm. Compare contour plots of albumin alone and in complex with TGB (at 1:6 molar ratio) to identify changes in fluorescence characteristics. For TGB-albumin systems, 3D fluorescence shows no significant shifts in peak positions or intensities, confirming the absence of major conformational changes [2].

Computational Approaches and Molecular Modeling

Molecular docking simulations provide atomic-level insights into TGB-albumin interactions and binding geometry:

  • Protein Preparation: Obtain crystal structures of HSA (PDB ID: 2BXG) and BSA (PDB ID: 4OR0) from the Protein Data Bank. Remove water molecules, ions, and co-crystallized ligands. Add polar hydrogen atoms and assign Kollman united-atom partial charges. Minimize energy using appropriate force fields [2].

  • Ligand Preparation: Generate 3D structure of TGB using chemical drawing software (e.g., ChemDraw). Optimize geometry using molecular mechanics methods (e.g., Materials Studio Discover Minimization tool). Assign Gasteiger charges and define rotatable bonds [2].

  • Docking Simulation: Define grid boxes encompassing Sudlow site II (subdomain IIIA) with dimensions 126Å × 126Å × 126Å to ensure complete coverage of the binding pocket. Perform docking calculations using AutoDock 4.2.5.1 or similar software with Lamarckian genetic algorithm parameters. Run multiple docking simulations (≥100 runs) with population size of 150 and maximum number of 2,500,000 energy evaluations [2].

  • Cluster Analysis: Group resulting conformations by root-mean-square deviation (RMSD) tolerance of 2.0Å. Select the lowest-energy conformation from the most populated cluster as the predicted binding mode [2].

Docking results consistently position TGB within Sudlow site II of both HSA and BSA, with the nipecotic acid moiety oriented toward the entrance of the binding pocket and the lipophilic di-thienyl groups buried deep within the hydrophobic cavity. This orientation facilitates hydrophobic interactions with nonpolar residues while allowing potential hydrogen bonding between the carboxylic acid group of TGB and polar residues near the binding site entrance. The computational models show excellent agreement with experimental site marker competition data [2].

The following Graphviz diagram illustrates the key binding interactions between TGB and serum albumin:

Molecular interactions between tiagabine and serum albumin

Biological Implications and Applications

Pharmacokinetic Consequences and Clinical Relevance

The extensive plasma protein binding of TGB (∼96%) significantly influences its pharmacokinetic behavior and therapeutic application. As only the unbound drug fraction can cross biological membranes to reach target sites in the central nervous system, the equilibrium between bound and free TGB represents a critical determinant of anticonvulsant efficacy. The moderate binding affinity (Kₐ ∼10⁵ M⁻¹) provides an optimal balance—sufficiently strong to prolong circulation half-life (4-9 hours) but weak enough to ensure adequate free drug concentrations for pharmacological activity. This balance contributes to TGB's linear pharmacokinetics across therapeutic dose ranges (2-24 mg), with dose-proportional increases in C_max and AUC values [2] [1].

The specific binding of TGB to Sudlow site II creates potential for pharmacokinetic interactions with other site II-binding drugs such as ibuprofen, fenamate NSAIDs, and various profens. However, in vitro studies demonstrate that TGB binding remains unaffected by common antiepileptic drugs including phenytoin, carbamazepine, and phenobarbital. A small but statistically significant decrease in TGB protein binding (from 96.3% to 94.8%) occurs in the presence of valproate, though the clinical relevance of this modest change appears limited. More substantial displacement interactions may occur with highly protein-bound drugs like salicylates and naproxen, potentially increasing free TGB concentrations and necessitating dosage adjustments [1].

Advanced Delivery Systems and Binding Modulation

Recent research has explored encapsulation strategies to modify TGB-albumin interactions and optimize delivery. Complex coacervate core micelles (C3Ms) formed using cationic PVPEVB and anionic PSS polymers can effectively encapsulate BSA while maintaining its structural integrity and TGB-binding functionality. These nanostructured systems demonstrate several advantages for protein delivery, including enhanced stability against environmental stressors and controlled release properties. Spectroscopic analyses confirm that BSA retains its native conformation within C3Ms, with only minor decreases in CD signal intensity at 208 nm and 222 nm without peak shifting, indicating preservation of α-helical secondary structure [5].

Importantly, BSA encapsulated within PVPEVB/PSS C3Ms maintains strong TGB binding affinity (Kₐ ∼10⁵ M⁻¹) comparable to free BSA, demonstrating that such delivery systems can preserve biological functionality while offering potential benefits for targeted therapy. The binding mechanism remains primarily static quenching, with hydrophobic interactions driving complex formation. This preservation of binding characteristics within advanced delivery platforms suggests opportunities for developing tailored formulations that modulate TGB pharmacokinetics without compromising its interaction with carrier proteins [5].

Conclusion and Future Perspectives

The interaction between this compound and serum albumin represents a well-characterized model system for understanding drug-protein binding phenomena. Comprehensive biophysical studies have established that TGB binds moderately (Kₐ ∼10⁵ M⁻¹) and specifically to Sudlow site II (subdomain IIIA) of both HSA and BSA through predominantly hydrophobic interactions, without inducing significant conformational changes in the protein structure. This binding profile contributes favorably to TGB's pharmacokinetic properties, balancing adequate free drug concentrations for pharmacological activity with sufficient protein binding to prolong circulation time.

References

Comprehensive Technical Analysis: GABA Transporter 1 (GAT-1) Inhibition by Tiagabine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GAT-1 Biology and Function in GABAergic Signaling

GABA transporter 1 (GAT1), encoded by the SLC6A1 gene, serves as the principal neuronal transporter responsible for regulating extracellular γ-aminobutyric acid (GABA) levels throughout the mammalian central nervous system. As a member of the solute carrier 6 (SLC6) transporter family, GAT1 utilizes the sodium and chloride electrochemical gradients across the synaptic plasma membrane to drive GABA reuptake from the synaptic cleft, with each GABA molecule co-transported with Na+ and Cl− ions according to a specific stoichiometry [1]. This transporter is predominantly expressed in key brain regions including the cerebral cortex, hippocampus, and basal ganglia, where it localizes to both presynaptic neurons and astrocytes [1] [2]. The strategic positioning of GAT1 enables precise spatiotemporal control of GABAergic signaling, making it a critical regulator of neuronal excitability and network synchronization.

The transport mechanism of GAT1 follows the alternating access model characteristic of neurotransmitter sodium symporters (NSSs), transitioning through outward-open, occluded, and inward-open conformations during the transport cycle [1]. These conformational changes are primarily mediated by transmembrane domains TM1 and TM6, each consisting of two helical segments connected by hinge regions within the lipid bilayer [1]. These hinge regions form the substrate-binding pocket (S1) while simultaneously coordinating the binding of sodium ions (at sites Na1 and Na2) and chloride ions [1]. Through this sophisticated mechanism, GAT1 rapidly clears GABA from the synaptic cleft following its release from synaptic vesicles, thereby terminating GABAergic inhibitory postsynaptic potentials and maintaining the appropriate balance between excitation and inhibition in neural circuits [1] [3].

Tiagabine Pharmacology and Drug Properties

Tiagabine hydrochloride (commercially known as Gabitril) is chemically designated as (R)-N-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid and represents the only FDA-approved GAT1-selective inhibitor currently available for clinical use [4]. The drug features a molecular scaffold common to many GAT1 inhibitors, consisting of a cyclic amino acid (nipecotic acid) linked via an alkyl chain to a lipophilic diaryl moiety [5]. This structural configuration is essential for its pharmacological activity, as the nipecotic acid component mimics the GABA structure, enabling recognition at the substrate-binding site, while the lipophilic anchor enhances membrane permeability and extends residence time within the central nervous system.

The pharmacodynamic profile of tiagabine demonstrates high-affinity binding to GAT1 with inhibition constants (K(i)) in the nanomolar range. Experimental studies report IC({50}) values of approximately 290-390 nM in cellular uptake assays [1], consistent with its potent anticonvulsant effects observed in both preclinical models and clinical settings. Tiagabine exhibits mixed-type inhibition characteristics, displaying properties of both competitive and non-competitive inhibition mechanisms [1] [5]. This unique inhibitory profile suggests a multistep binding process where tiagabine initially interacts with the substrate-binding site in the outward-open conformation before stabilizing the transporter in an inward-open state, effectively stalling the transport cycle [1]. The (R)-enantiomer of tiagabine demonstrates significantly greater potency than its (S)-counterpart, highlighting the stereoselective nature of GAT1 inhibition [4].

Table 1: Pharmacological Properties of Tiagabine

Parameter Value Experimental Context
IC(_{50}) (GABA uptake) 290 ± 60 nM - 390 ± 30 nM HEK293S cells expressing human GAT1 [1]
K(_i) (GABA uptake) 67 nM Rat brain synaptosomes [4]
K(_d) (NO711 binding) 50-80 nM Mouse and human GAT1 membranes [6]
Structural Motif Nipecotic acid + lipophilic diaryl moiety 4,4-bis(3-methyl-2-thienyl)-3-butenyl chain [4]

Molecular and Structural Mechanisms of GAT-1 Inhibition

Structural Insights from Cryo-EM Studies

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the atomic-resolution structure of GAT1 in complex with tiagabine, revealing critical insights into the molecular mechanism of transport inhibition. The structure of full-length, wild-type human GAT1 determined at 3.8 Å resolution captures the transporter in an inward-open conformation with tiagabine bound beneath the substrate-binding site, effectively blocking the intracellular GABA release pathway [1]. This structural observation provides a direct explanation for tiagabine's ability to stall the transport cycle, as the drug binding prevents the conformational transitions necessary for GABA release into the cytoplasm. The GAT1 architecture comprises the canonical LeuT fold with 12 transmembrane helices (TM1-TM12) organized around an inverted pseudo-twofold symmetry axis [1] [6].

A particularly revealing structural feature concerns the intracellular gate mechanism, where tiagabine binding disrupts key interactions that normally facilitate gate opening. Specifically, the ordered N-terminal segment of TM1a bends away from the protein core around TM7, breaking the characteristic W47 (TM1a)-N310 (TM6b) and R44 (TM1a)-D410 (TM8) interactions that stabilize the closed intracellular gate in outward-open and occluded conformations [1]. This unique TM1a conformation in GAT1, observed in a full-length construct without stabilizing mutations, may represent either a consequence of specific tiagabine interactions or a distinctive feature of GAT1 compared to other NSS family members [1]. Additional structural details include a unique insertion in TM10 (Ser456 or Gly457) that forms a π-helix turn, facilitating extracellular gate closure through interactions with Thr290 in TM6 [6].

Inhibition Mechanism and Conformational Trapping

The structural data support a two-step inhibition mechanism where tiagabine initially binds to the substrate-binding site when GAT1 adopts an outward-open conformation, consistent with competitive inhibition characteristics. Following this initial binding, tiagabine stabilizes the transporter in an inward-open conformation, preventing the return to outward-facing states and effectively stalling the transport cycle in a non-productive conformation [1]. This mechanism aligns with the observed mixed-type inhibition profile, where tiagabine exhibits properties of both competitive inhibition (competing with GABA for initial binding) and non-competitive inhibition (trapping the transporter in an inactive conformation) [1] [5]. The structural evidence thus resolves the long-standing question of how tiagabine achieves its unique pharmacodynamic profile, explaining earlier functional observations that seemed contradictory when assuming the drug merely locked GAT1 in an outward-open conformation [1].

Table 2: Key Structural Features of GAT1 in Complex with Tiagabine

Structural Element Feature Functional Significance
Overall Conformation Inward-open state Tiagabine blocks intracellular GABA release pathway [1]
TM1a Position Bent away from protein core around TM7 Opens intracellular pathway; breaks gate interactions [1]
TM10 Insertion Ser456/Gly457 forming π-helix Facilitates extracellular gate closure [6]
Extracellular Gate Closed conformation Network of H-bonds between TM1, TM6, TM3, and TM10 [6]
Intracellular Gate Disrupted interactions Broken W47-N310 and R44-D410 interactions [1]

G Start GABA Release into Synaptic Cleft Step1 GAT1 Outward-Open Conformation Start->Step1 Step2 GABA Binding to Substrate Site Step1->Step2 TI Tiagabine Binding Step1->TI Competitive Inhibition (Initial Binding) Step3 Conformational Change to Occluded State Step2->Step3 Step4 Inward-Open Conformation & GABA Release Step3->Step4 Step5 Return to Outward-Open Conformation Step4->Step5 Transport Cycle Step5->Step1 Inhibition GAT1 Trapped in Inward-Open State TI->Inhibition Conformational Trapping (Non-competitive Inhibition) Inhibition->Step5 Blocked

Figure 1: Molecular Mechanism of GAT1 Inhibition by Tiagabine - The diagram illustrates the normal GABA transport cycle (black arrows) and the two-step inhibition mechanism by tiagabine (green and red elements). Tiagabine initially binds competitively to the outward-open conformation, then traps the transporter in an inward-open state, stalling the transport cycle [1].

Experimental Methods for Studying GAT-1 Inhibition

Functional Uptake and Binding Assays

Radiolabeled GABA uptake assays represent the standard methodology for evaluating GAT1 inhibitory potency and determining IC(_{50}) values for candidate compounds. The protocol typically involves expressing human GAT1 in mammalian cell systems such as HEK293S or Sf9 insect cells, followed by measurement of [³H]-GABA uptake in the presence of varying inhibitor concentrations [1] [6]. Cells are incubated with [³H]-GABA for specified durations (typically 5-15 minutes), rapidly washed to remove extracellular radioactivity, and then lysed for scintillation counting. Competition binding assays using the high-affinity GAT1 inhibitor NO711 provide an alternative approach for determining dissociation constants (K(_d)), with binding measured in membrane preparations using LC-ESI-MS/MS detection [6]. These functional assays enable quantitative assessment of inhibitor potency and facilitate structure-activity relationship studies for drug development.

For detailed uptake assay protocol:

  • Cell Preparation: Culture HEK293S cells expressing human GAT1 and plate at appropriate density (e.g., 2×10⁵ cells/well in 24-well plates) 24 hours before assay [1]
  • Uptake Measurement: Replace medium with Krebs-Ringer solution containing [³H]-GABA (typically 10-50 nM) and varying concentrations of tiagabine
  • Incubation: Maintain at 37°C for 5-15 minutes with gentle agitation
  • Termination: Rapidly wash cells 2-3 times with ice-cold buffer to remove extracellular [³H]-GABA
  • Quantification: Solubilize cells with 0.1% SDS or 0.1N NaOH and measure incorporated radioactivity by liquid scintillation counting
  • Data Analysis: Fit concentration-response curves using nonlinear regression to determine IC(_{50}) values [1]
Structural Biology Approaches

Cryo-electron microscopy has emerged as the primary technique for determining high-resolution structures of membrane proteins like GAT1. The technical challenges associated with small membrane proteins (approximately 60 kDa for GAT1) have been addressed through innovative approaches including epitope transfer strategies, where specific intracellular loop sequences are engineered to enable binding of conformation-stabilizing Fab fragments [6]. For rGAT1 structure determination, researchers created a chimera containing modified intracellular loops 3 and 5 (IL3 and IL5) to facilitate interaction with the 9D5 Fab fragment previously used for dDAT crystallization [6]. This approach significantly improves particle alignment and reconstruction resolution while preserving native transport function and inhibitor sensitivity.

Sample preparation represents a critical factor in successful cryo-EM studies of GAT1. Purification typically involves extraction in lauryl maltose neopentyl glycol (LMNG), which enhances thermal stability compared to traditional DDM detergent (increasing Tm from 47.6°C to 59.4°C) [1]. The purified GAT1-Fab complex is applied to cryo-EM grids, vitrified using liquid ethane, and imaged under cryogenic conditions. Image processing involves iterative rounds of 2D and 3D classification to isolate homogeneous particle populations, followed by high-resolution reconstruction and atomic model building [1] [6]. These methodological advances have pushed the boundaries of cryo-EM, enabling structure determination of small membrane proteins without extensive thermostabilizing mutations that might alter physiological function.

Table 3: Key Experimental Parameters for GAT1 Functional Characterization

Method Key Parameters Typical Values/Outcomes

| [³H]-GABA Uptake Assay | Cell system: HEK293S or Sf9 Incubation: 5-15 min, 37°C GABA concentration: 10-50 nM | IC(_{50}) tiagabine: 290-390 nM [1] K(_m) GABA: 4.2-11 μM [6] | | Inhibitor Binding Assay | Membrane preparations Detection: LC-ESI-MS/MS Ligand: NO711 | K(_d) NO711: 50-80 nM [6] | | Cryo-EM Sample Prep | Detergent: LMNG Stabilizer: Fab fragments Thermal stability: Tm = 59.4°C | Resolution: 3.1-3.8 Å [1] [6] |

Therapeutic Applications and Future Directions

Current Clinical Applications and Potential Expansions

Tiagabine's primary clinical application remains the adjunctive treatment of focal seizures in patients with epilepsy, particularly partial seizures with or without secondary generalization [3] [4]. Its therapeutic effect stems directly from GAT1 inhibition, which elevates synaptic GABA levels and prolongs inhibitory postsynaptic potentials, thereby counteracting the neuronal hyperexcitability underlying seizure activity [3]. Beyond its established antiepileptic indications, preclinical evidence suggests potential utility of tiagabine for several off-label applications, including bipolar disorder, anxiety disorders, neuropathic pain, and alcohol withdrawal syndrome [1] [3]. These potential expansions of clinical application are supported by the fundamental role of GABAergic dysfunction across multiple neurological and psychiatric conditions, though robust clinical trial data for these indications remains limited.

The pharmacological profile of tiagabine exhibits interesting interactions with other neuromodulatory systems. Experimental evidence demonstrates that tiagabine modulates the ataxia and anticonvulsant effects of gaboxadol, a selective extrasynaptic GABAA receptor agonist, suggesting functional connectivity between synaptic GABA reuptake and extrasynaptic receptor activation [2]. Combination studies with EF1502, a dual GAT1/BGT1 inhibitor, reveal synergistic anticonvulsant effects, highlighting the potential for multi-target therapeutic strategies that simultaneously address synaptic and extrasynaptic GABA clearance mechanisms [2]. These findings suggest that future GAT1-targeting therapeutics might be optimized for specific neural circuits or receptor populations to enhance efficacy while minimizing side effects.

Metabolic and Systems-Level Effects

In vivo magnetic resonance spectroscopy studies in halothane-anesthetized rats provide insights into the metabolic consequences of GAT1 inhibition at a systems level. Administration of tiagabine (30 mg/kg, i.p.) resulted in modest, non-significant reductions in glucose oxidation and neurotransmitter cycling in both glutamatergic (↓18% CMR({glc(ox)Glu}), ↓11% V({cyc(Glu-Gln)})) and GABAergic neurons (↓18-25% CMR({glc(ox)GABA}), V({cyc(GABA-Gln)})) [7]. These observations suggest that any attenuation of GABA metabolism following tiagabine administration may represent an indirect response to reduced glutamatergic drive rather than direct compensatory mechanisms within GABAergic neurons themselves [7].

The metabolic studies further demonstrated that tiagabine-treated rats showed no significant differences in tissue amino acid levels or (^{13})C enrichments from [2-(^{13})C]acetate compared to controls [7]. This metabolic stability despite significant functional modulation of GABAergic signaling underscores the homeostatic capacity of cerebral metabolism and suggests that GAT1 inhibition primarily affects the dynamics of neurotransmitter cycling rather than steady-state metabolic pools. These findings have important implications for understanding the therapeutic window and long-term effects of tiagabine, particularly regarding potential adaptive responses to sustained GAT1 inhibition.

Future Research Directions and Therapeutic Development

Current structural insights into GAT1 inhibition provide a rational foundation for designing next-generation therapeutics with improved specificity and reduced side effect profiles. The elucidation of tiagabine's binding mode and conformational trapping mechanism enables structure-based drug design approaches that could optimize inhibitor interactions with specific transporter states [1] [6]. Recent research has identified novel compounds with structural variations on the tiagabine scaffold, including diaryloxime and diarylvinyl ether derivatives, that demonstrate significantly enhanced in vitro potency (up to 5-fold improvement over tiagabine) [4]. These advances highlight the continued potential for pharmacological innovation targeting GAT1.

Promising research directions include developing subtype-selective combinations that simultaneously target multiple GABA transporter isoforms (GAT1, BGT1, GAT2, GAT3) to achieve enhanced therapeutic efficacy through complementary mechanisms [2]. Additionally, the structural differences observed between GAT1 and related transporters provide opportunities for designing compounds with reduced off-target effects [1] [6]. The continued refinement of cryo-EM methodologies will likely enable more rapid structural characterization of candidate compounds bound to GAT1, accelerating the rational design process [1]. These approaches hold significant promise for developing improved neuromodulators that leverage the fundamental inhibitory GABAergic system to treat diverse neurological and psychiatric disorders with greater precision and efficacy.

Conclusion

References

metabolites of tiagabine hydrochloride 5-oxo-tiagabine

Author: Smolecule Technical Support Team. Date: February 2026

Identified Metabolites of Tiagabine

The metabolism of Tiagabine hydrochloride involves at least two primary pathways according to official labeling and pharmacological databases [1] [2] [3]. The known metabolites are summarized in the table below:

Metabolite Name Pathway of Formation Pharmacological Activity Excretion Route
5-oxo-tiagabine [1] Thiophene ring oxidation Inactive [1] Urine and Feces (as metabolites) [1] [2]
Other Unidentified Metabolites Glucuronidation [1] Not specified (likely inactive) Urine and Feces (as metabolites) [1] [2]
Other Unidentified Metabolites Not fully elucidated [1] Not specified Urine and Feces (as metabolites) [1] [2]

The metabolic transformation is primarily mediated by the hepatic cytochrome P450 enzyme system, specifically the CYP3A4 isoform, though the contribution of other enzymes like CYP1A2, CYP2D6, or CYP2C19 cannot be ruled out [1] [3]. Only about 2% of the administered dose is excreted unchanged in the urine [1] [2].

Pharmacokinetics and Metabolism Pathway

The following diagram summarizes the overall journey of this compound in the body, from absorption to excretion, including the point where the 5-oxo-tiagabine metabolite is formed:

TiagabineMetabolism Tiagabine Pharmacokinetic Pathway OralDose Oral Dose Absorption Absorption >95% Bioavailability OralDose->Absorption With Food Slows Rate Distribution Distribution 96% Protein Bound Absorption->Distribution Metabolism Hepatic Metabolism Primarily via CYP3A4 Distribution->Metabolism Metabolite 5-oxo-tiagabine (Pharmacologically Inactive) Metabolism->Metabolite Thiophene Ring Oxidation Excretion Excretion Metabolism->Excretion Other Pathways Feces 63% in Feces Excretion->Feces Urine 25% in Urine Excretion->Urine

References

Detailed Mechanism of Action & GABAergic Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Tiagabine's effect is rooted in the fundamental physiology of the GABAergic system. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. When released from presynaptic neurons, it binds to post-synaptic GABA-A and GABA-B receptors, causing hyperpolarization and making the neuron less likely to fire an action potential [1]. Synaptic transmission is terminated when GABA is actively removed from the synapse via the GAT-1 transporter [2] [1].

As a nipecotic acid derivative, tiagabine is structurally designed to be a lipophilic molecule that readily crosses the blood-brain barrier. Its key action is the potent and selective inhibition of GAT-1 [3] [4]. This inhibition prevents the reuptake of GABA, thereby increasing its concentration and duration of action in the synaptic cleft, leading to enhanced inhibitory neurotransmission [5] [3]. The following diagram illustrates this core mechanism and its effect on the neuronal circuit.

G Presynaptic Presynaptic GABARelease GABARelease Presynaptic->GABARelease GABA Vesicle Postsynaptic Postsynaptic Inhibition Inhibition Postsynaptic->Inhibition Neuronal Inhibition GAT1 GAT1 GAT1->Presynaptic Reuptake Tiagabine Tiagabine Tiagabine->GAT1 Inhibits ExtendedEffect Prolonged GABA in Synapse Synapse Synapse GABARelease->Synapse Release Synapse->Postsynaptic Binds GABA-A Receptor

Figure 1: Tiagabine inhibits GAT-1, blocking GABA reuptake and enhancing synaptic inhibition.

Recent structural biology studies have provided deeper insights into tiagabine's binding mode. A 2022 cryo-EM structure (PDB: 7SK2) showed tiagabine bound to GAT-1 in an inward-open state, with its nipecotic acid moiety in the main substrate (S1) site and its aromatic rings in the intracellular release pathway [6]. However, molecular dynamics simulations suggest that a more stable and energetically favorable binding mode may be in the outward-open state, with the nipecotic acid in the S1 site and the aromatic rings in a vestibular (S2) site, effectively blocking GABA from entering the transporter [6]. This duality may be central to its inhibitory mechanism.

Key Experimental Findings & Models

The understanding of tiagabine's pharmacology is built on foundational in vitro and in vivo studies.

  • In Vitro Binding & Uptake Assays: Tiagabine demonstrates high-affinity binding to recognition sites associated with the GAT-1 carrier in synaptosomal preparations. The core methodology involves measuring the displacement of a radiolabeled GAT-1 inhibitor or the direct inhibition of GABA uptake into synaptosomes or cells expressing GAT-1, confirming its selective and competitive/mixed-type kinetics [7] [6].
  • In Vivo Seizure Models: Tiagabine has shown efficacy across a wide range of preclinical seizure models, establishing its anticonvulsant profile. Key models include protection against pentylenetetrazol (PTZ)-induced, picrotoxin-induced, and maximal electroshock seizures in rodents [3].
  • Microdialysis for GABA Measurement: A critical technique for confirming the mechanism in vivo involves intracerebral microdialysis in awake, freely moving rats. Studies using this method have directly shown that tiagabine administration increases the extracellular concentration of GABA in key brain regions like the hippocampus and frontal cortex, providing direct proof of its pharmacodynamic action [3] [8]. Furthermore, microdialysis studies have revealed that tiagabine's elimination from the brain extracellular fluid is three times slower than from blood, which may explain its relatively long duration of action despite a short plasma half-life [8].
  • Electrophysiology: In hippocampal slice preparations, iontophoretic application of GABA leads to neuronal depolarization. Tiagabine has been shown to prolong this GABA-mediated depolarization, providing functional evidence that it enhances the inhibitory signal at the neuronal level [3].

Clinical Efficacy & Safety Profile

In clinical practice, tiagabine's profile is characterized by moderate efficacy and specific safety considerations, as detailed below.

Clinical Aspect Summary of Data
Approved Indication Adjunctive treatment for partial seizures in patients ≥12 years [5] [2].
Monotherapy Efficacy Demonstrated non-inferiority to carbamazepine in newly diagnosed partial epilepsy [2].
Common Adverse Events Dizziness, asthenia (lack of energy), somnolence, nervousness, tremor [2] [4].
Serious Risks Nonconvulsive status epilepticus (elevated risk in clinical trials: 7.8% with TGB vs 2.7% without) [2].
Overdose Symptoms Lethargy, seizures (including status epilepticus), coma, respiratory depression [5] [4].
Drug Interactions Metabolism is induced by enzyme-inducing AEDs (e.g., carbamazepine, phenytoin), reducing its half-life [3] [4].

Conclusion for Research and Development

Tiagabine remains a pharmacologically significant compound as a selective GAT-1 inhibitor, providing a tool for probing GABAergic transmission. Its well-defined mechanism of enhancing synaptic GABA levels offers a direct strategy for anticonvulsant therapy. However, its clinical utility is moderated by a relatively narrow efficacy profile and risks like the induction of nonconvulsive status epilepticus.

For future drug development, resolving the precise high-affinity binding mode of tiagabine in GAT-1 is crucial [6]. This knowledge could guide the rational design of next-generation GABA reuptake inhibitors with improved efficacy, fewer adverse effects, and perhaps a broader therapeutic application beyond epilepsy.

References

Comprehensive Application Notes and Protocols: Validation of a Stability-Indicating HPLC Method for Tiagabine Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tiagabine and Analytical Requirements

Tiagabine hydrochloride is an antiepileptic drug used as an adjunctive therapy for the treatment of partial seizures. As a pharmaceutical compound, it requires robust analytical methods to ensure its identity, potency, and purity throughout its shelf life. The development of stability-indicating methods is particularly crucial for monitoring the quality of tiagabine in both bulk drug substances and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) has emerged as the primary analytical technique for such determinations due to its sensitivity, specificity, and ability to separate tiagabine from its potential degradation products.

The biological activity of different enantiomers of tiagabine can differ significantly, making chiral separation methods important for ensuring the drug's therapeutic efficacy and safety profile. Regulatory agencies worldwide have implemented stringent requirements for marketing enantiomeric drugs, necessitating specialized chiral chromatographic methods to determine optical purity. This document presents comprehensive application notes and protocols for the validation of HPLC methods for tiagabine analysis, including both reversed-phase for assay and related substances and chiral methods for enantiomeric separation.

HPLC Method Development

Chromatographic Conditions

The development of a reliable reversed-phase HPLC (RP-HPLC) method for tiagabine analysis requires optimal selection of chromatographic parameters to achieve adequate separation from its degradation products. Based on empirical studies, the following conditions have been established:

  • Column: Vision HT C18 (150 mm × 4.6 mm, 5 µm)
  • Mobile Phase: 11.5 mM sodium dihydrogen phosphate (adjusted to pH 2.0 with orthophosphoric acid) and acetonitrile in a ratio of 50:50 (v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Injection Volume: 20 µL
  • Column Temperature: Ambient (approximately 25°C)
  • Run Time: Approximately 15 minutes [1]

The method employs an isocratic elution system, which simplifies the instrumentation requirements and makes the method more accessible for quality control laboratories. The acidic pH of the mobile phase (pH 2.0) helps to suppress silanol interactions and improve peak shape for tiagabine.

Forced Degradation Studies

Forced degradation studies are conducted to demonstrate the stability-indicating capability of the method by subjecting tiagabine to various stress conditions:

  • Acidic Hydrolysis: Treatment with 0.1M HCl at room temperature for 24 hours
  • Basic Hydrolysis: Treatment with 0.1M NaOH at room temperature for 24 hours
  • Oxidative Degradation: Treatment with 3% H₂O₂ at room temperature for 24 hours
  • Thermal Degradation: Exposure to dry heat at 105°C for 24 hours
  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours [1]

Tiagabine has been found to degrade under acidic, photolytic, oxidative, and thermal conditions, but remains stable under basic hydrolysis conditions. The degradation products formed under these stress conditions are well separated from the tiagabine peak, demonstrating the method's stability-indicating properties [1].

Method Validation

Method validation is an essential process that confirms the analytical method is suitable for its intended use. The validation of tiagabine HPLC methods follows ICH Q2(R1) guidelines and encompasses the following parameters:

Specificity

Specificity is the ability of the method to uniquely identify and accurately quantify tiagabine in the presence of potential interferents such as degradation products, process impurities, and excipients. For tiagabine methods, specificity is demonstrated through:

  • Baseline separation of tiagabine from all degradation products formed during forced degradation studies
  • No interference from placebo components in pharmaceutical formulations
  • Peak purity assessment using photodiode array (PDA) detection to confirm homogeneous tiagabine peaks even in stressed samples [1] [2]

The method effectively separates tiagabine from its degradation products under all stress conditions, confirming its specificity as a stability-indicating method [1].

Accuracy

Accuracy demonstrates the closeness of agreement between the measured value and the true value. For tiagabine HPLC methods, accuracy is evaluated using recovery studies:

  • Spiked samples are prepared by adding known amounts of tiagabine to placebo matrices at three concentration levels (80%, 100%, 120% of target concentration)
  • Nine determinations are performed across the specified range (three concentrations with three replicates each)
  • Acceptance criteria: Recovery between 98.0-102.0% for the drug substance and formulations [1] [3]

The reported recovery for tiagabine methods ranges from 98.86% to 99.35%, well within the acceptable limits [1].

Precision

Precision expresses the degree of scatter between a series of measurements from multiple sampling of the same homogeneous sample. It is considered at three levels:

  • Repeatability (intra-assay precision): Assessed using six sample determinations at 100% concentration or three concentrations with three replicates each
  • Intermediate precision: Evaluated by different analysts, different instruments, or different days in the same laboratory
  • Reproducibility: Assessed between different laboratories [4] [2]

For tiagabine methods, the precision expressed as %RSD is less than 2% for both retention time and peak area, indicating excellent method precision [1].

Table 1: Validation Parameters for Tiagabine HPLC Method

Validation Parameter Results Acceptance Criteria
Linearity Range 50-150 µg/mL R² > 0.998
Correlation Coefficient (r²) 0.9983 R² ≥ 0.995
Accuracy (% Recovery) 98.86-99.35% 98-102%
Precision (% RSD) <2% ≤2%
LOD 31.93 µg/mL Based on signal-to-noise ratio ~3:1
LOQ 96.76 µg/mL Based on signal-to-noise ratio ~10:1
Specificity No interference from degradation products Baseline separation of all peaks
Linearity and Range

Linearity is the ability of the method to obtain test results proportional to the concentration of the analyte. The linearity of tiagabine methods is demonstrated over a range of 50-150 µg/mL [1]:

  • A minimum of five concentrations is prepared across the specified range
  • Calibration curves are generated by plotting peak area against concentration
  • Linear regression analysis is performed, and the correlation coefficient (r²) is determined
  • The method demonstrates a correlation coefficient (r²) of 0.9983, indicating excellent linearity [1]

The range of the method is established as the interval between the upper and lower concentration levels for which acceptable linearity, accuracy, and precision have been demonstrated.

Sensitivity (LOD and LOQ)

Sensitivity is determined by establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • LOD: The lowest amount of tiagabine that can be detected but not necessarily quantified. Determined as 31.93 µg/mL based on a signal-to-noise ratio of 3:1
  • LOQ: The lowest amount of tiagabine that can be quantified with acceptable precision and accuracy. Determined as 96.76 µg/mL based on a signal-to-noise ratio of 10:1 [1]

The LOQ also demonstrates an RSD of less than 10% for precision and recovery between 80-120% for accuracy, confirming the method's sensitivity for quantitative analysis.

Robustness

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters:

  • Typical variations include mobile phase pH (±0.2 units), organic composition (±2%), flow rate (±0.1 mL/min), column temperature (±5°C), and detection wavelength (±2 nm)
  • System suitability parameters (theoretical plates, tailing factor, resolution) are monitored to ensure they remain within specified limits
  • For tiagabine methods, the %RSD for robustness studies is less than 2%, indicating the method is robust under normal operational variations [1]

Experimental Protocols

Protocol for Method Validation

The following step-by-step protocol ensures comprehensive validation of the tiagabine HPLC method:

G Start Start Method Validation Specificity Specificity Assessment Start->Specificity Linearity Linearity Evaluation Specificity->Linearity ForceDegrade Forced Degradation Studies Specificity->ForceDegrade PlaceboInterf Placebo Interference Check Specificity->PlaceboInterf PeakPurity Peak Purity Assessment Specificity->PeakPurity Accuracy Accuracy Determination Linearity->Accuracy Precision Precision Study Accuracy->Precision LOD_LOQ LOD/LOQ Determination Precision->LOD_LOQ Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Robustness Robustness Testing LOD_LOQ->Robustness ValidationReport Validation Report Preparation Robustness->ValidationReport End Method Approved for Use ValidationReport->End

Figure 1: Method Validation Workflow for Tiagabine HPLC Analysis

Materials and Reagents:

  • This compound reference standard (known purity)
  • Pharmaceutical formulation (tablets) or bulk drug substance
  • HPLC grade water, acetonitrile, and orthophosphoric acid
  • Sodium dihydrogen phosphate (analytical grade)
  • Placebo formulation (excipients without active ingredient)

Equipment:

  • HPLC system with UV detector or photodiode array detector
  • Vision HT C18 column (150 mm × 4.6 mm, 5 µm) or equivalent
  • pH meter, analytical balance, and appropriate glassware

Procedure:

  • Specificity Assessment:

    • Prepare individual solutions of tiagabine and stress samples (acid, base, oxidation, heat, light)
    • Inject and record chromatograms to verify separation of tiagabine from degradation products
    • Prepare and analyze placebo solution to confirm no interference at tiagabine retention time
  • Linearity Evaluation:

    • Prepare standard solutions at five concentration levels (50, 75, 100, 125, 150 µg/mL)
    • Inject each concentration in triplicate and record peak areas
    • Plot average peak area versus concentration and perform linear regression
    • Calculate correlation coefficient (should be ≥0.995)
  • Accuracy Determination:

    • Prepare placebo samples spiked with tiagabine at 80%, 100%, and 120% of target concentration (n=3 for each level)
    • Analyze using the validated method and calculate recovery for each level
    • Average recovery should be between 98.0-102.0%
  • Precision Study:

    • Repeatability: Prepare six independent samples at 100% concentration by one analyst using same equipment on the same day
    • Intermediate precision: Repeat study on different days, with different analysts, or different instruments
    • Calculate %RSD of peak areas and retention times (should be ≤2%)
  • LOD and LOQ Determination:

    • Prepare serial dilutions of tiagabine standard solution
    • Inject and determine signal-to-noise ratio for each concentration
    • LOD: Concentration with S/N ≈ 3:1
    • LOQ: Concentration with S/N ≈ 10:1 and %RSD ≤10% for six replicates
  • Robustness Testing:

    • Deliberately vary method parameters (mobile phase pH ±0.2, organic composition ±2%, flow rate ±0.1 mL/min)
    • Monitor system suitability parameters to ensure they remain within specified limits
Protocol for Stress Degradation Studies

G Start Start Stress Studies Acid Acidic Hydrolysis 0.1M HCl, RT, 24h Start->Acid Base Basic Hydrolysis 0.1M NaOH, RT, 24h Start->Base Oxidation Oxidative Degradation 3% H₂O₂, RT, 24h Start->Oxidation Thermal Thermal Degradation 105°C, 24h Start->Thermal Photolytic Photolytic Degradation UV light (254 nm), 24h Start->Photolytic Analyze Analyze Stressed Samples Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photolytic->Analyze Compare Compare Chromatograms Analyze->Compare End Establish Stability-Indicating Property Compare->End

Figure 2: Stress Degradation Studies Workflow for Tiagabine

Objective: To subject tiagabine to various stress conditions and demonstrate that the method can adequately separate the active pharmaceutical ingredient from its degradation products.

Procedure:

  • Acidic Degradation:

    • Transfer 10 mg of tiagabine to a 10 mL volumetric flask
    • Add 1 mL of 0.1M HCl solution
    • Allow to stand at room temperature for 24 hours
    • Neutralize with 0.1M NaOH and dilute to volume with mobile phase
    • Analyze by HPLC
  • Basic Degradation:

    • Transfer 10 mg of tiagabine to a 10 mL volumetric flask
    • Add 1 mL of 0.1M NaOH solution
    • Allow to stand at room temperature for 24 hours
    • Neutralize with 0.1M HCl and dilute to volume with mobile phase
    • Analyze by HPLC
  • Oxidative Degradation:

    • Transfer 10 mg of tiagabine to a 10 mL volumetric flask
    • Add 1 mL of 3% hydrogen peroxide solution
    • Allow to stand at room temperature for 24 hours
    • Dilute to volume with mobile phase
    • Analyze by HPLC
  • Thermal Degradation:

    • Spread 10 mg of tiagabine evenly in a petri dish
    • Place in a hot air oven at 105°C for 24 hours
    • Transfer the sample to a 10 mL volumetric flask and dilute to volume with mobile phase
    • Analyze by HPLC
  • Photolytic Degradation:

    • Spread 10 mg of tiagabine evenly in a petri dish
    • Expose to UV light (254 nm) for 24 hours
    • Transfer the sample to a 10 mL volumetric flask and dilute to volume with mobile phase
    • Analyze by HPLC

For all stress studies, compare the chromatograms with untreated tiagabine to identify degradation products and assess peak purity [1].

Chiral HPLC Method for Enantiomeric Separation

For the separation and quantification of the S-(+)-enantiomer in tiagabine bulk drug, a chiral HPLC method has been developed:

  • Column: Chiralcel-OD (250 mm × 4.6 mm)
  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Injection Volume: 20 µL [5]

This method achieves a selectivity factor (α) of 1.55 for the R-(-)- and S-(+)-enantiomers of tiagabine, with a resolution factor (Rs) of 3.0, indicating excellent separation. The method is capable of detecting the S-(+)-enantiomer at levels as low as 0.05%, making it suitable for monitoring chiral purity [5].

Table 2: Chiral HPLC Method Validation Parameters for Tiagabine

Parameter Results Acceptance Criteria
Selectivity Factor (α) 1.55 >1.2
Resolution Factor (Rs) 3.0 >2.0
Linearity Range 0.05-1.0% R² > 0.995
LOD 0.02% Based on signal-to-noise ratio ~3:1
LOQ 0.05% Based on signal-to-noise ratio ~10:1
Precision (% RSD) <5% ≤5%

Regulatory Considerations and Method Lifecycle

Pharmaceutical analytical methods must comply with regulatory requirements from agencies such as the FDA, EMA, and other national authorities. The International Conference on Harmonisation (ICH) guidelines provide the primary framework for method validation:

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology
  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products
  • ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances

Method lifecycle management involves three main stages: method design, method validation, and continued method verification. Methods should be revalidated whenever there are changes in the synthesis of the drug substance, composition of the drug product, or modifications to the analytical procedure itself [2].

For late-phase development (Phase 3), methods require full validation in compliance with ICH guidelines with an approved validation protocol and predetermined method performance acceptance criteria. Early-phase methods (Phase 1) may require only cursory validation to verify "scientific soundness" [2].

Conclusion

The RP-HPLC method described in these application notes provides a reliable, accurate, and precise approach for the determination of tiagabine in the presence of its degradation products. The method has been comprehensively validated in accordance with ICH guidelines and demonstrates excellent specificity, linearity, accuracy, precision, and robustness.

The stability-indicating nature of the method has been proven through forced degradation studies, showing that tiagabine degrades under acidic, photolytic, oxidative, and thermal conditions, but remains stable under basic conditions. The degradation products are well separated from the main peak, allowing for accurate quantification of tiagabine.

The additional chiral HPLC method allows for precise monitoring of enantiomeric purity, essential for ensuring the quality of the final product. Together, these methods provide comprehensive analytical tools for quality control of tiagabine in both bulk drug substances and pharmaceutical formulations.

References

Comprehensive Technical Guide: Protein Binding Assay Techniques for Tiagabine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tiagabine Binding Fundamentals

Tiagabine hydrochloride (TGB) is an antiepileptic drug chemically known as (-)-(R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-nipecotic acid hydrochloride, with a molecular weight of 412.0 and empiric formula C₂₀H₂₅NO₂S₂·HCl [1]. This drug exhibits high lipophilicity with a partition coefficient of 39.3 in octanol/water at pH 7.4, contributing to its ability to cross the blood-brain barrier [1]. Tiagabine contains both acidic (-COOH, pKa 3.3) and basic (-NH₂, pKa 9.4) functional groups, existing as a zwitterion at physiological pH, which significantly influences its protein binding characteristics [1].

The pharmacological activity of tiagabine stems from its selective inhibition of the gamma-aminobutyric acid transporter type 1 (GAT-1), increasing synaptic GABA levels and enhancing inhibitory neurotransmission [2] [3]. Understanding tiagabine's protein binding behavior is crucial because it influences the drug's distribution characteristics, free fraction availability, and ultimately its anticonvulsant efficacy [4] [1]. Protein binding studies for tiagabine serve multiple purposes: guiding appropriate dosing regimens, predicting potential drug interactions, and supporting the development of novel analogs with optimized binding properties.

Equilibrium Dialysis for Free Fraction Determination

Principle and Applications

Equilibrium dialysis represents the gold standard method for determining plasma protein binding of tiagabine, providing a direct measurement of the free fraction available for pharmacological activity [1]. This technique separates protein-bound and unbound drug fractions across a semi-permeable membrane with a specific molecular weight cutoff, typically 10-15 kDa, allowing free drug molecules to equilibrate between compartments while retaining albumin and other plasma proteins [1]. For tiagabine, this method has demonstrated that 95-96% of the drug in plasma is protein-bound, primarily to albumin and α₁-acid glycoprotein, leaving only 4-5% as the pharmacologically active free fraction [1].

The clinical significance of these findings is substantial, as changes in protein binding can alter tiagabine's clearance rate and therapeutic efficacy. Notably, tiagabine's binding is not significantly displaced by concomitant administration of other antiepileptic drugs like phenytoin, carbamazepine, or phenobarbital [1]. However, valproate produces a small but statistically significant reduction in tiagabine binding (from 96.3% to 94.8%), while salicylate and naproxen have also been shown to displace tiagabine, potentially increasing free fraction concentrations [1].

Step-by-Step Protocol

Materials and Reagents:

  • Tiagabine reference standard (>98% purity)
  • Human plasma (heparinized or EDTA-treated)
  • Dialysis membrane with 12-14 kDa molecular weight cutoff
  • Phosphate buffered saline (PBS, 0.1 M, pH 7.4)
  • Equilibrium dialysis apparatus with temperature control
  • HPLC system with UV detection

Procedure:

  • Preparation of tiagabine solution: Dissolve tiagabine in PBS to achieve therapeutic concentration (typically 50-500 ng/mL)
  • Apparatus setup: Load donor chamber with 1 mL plasma containing tiagabine and receiver chamber with 1 mL PBS buffer
  • Equilibration: Perform dialysis at 37°C with gentle rocking for 4-6 hours to reach equilibrium
  • Sample collection: Withdraw aliquots from both chambers post-dialysis
  • Protein precipitation: Add acetonitrile to plasma samples (2:1 ratio), vortex, and centrifuge at 10,000 × g for 10 minutes
  • Analysis: Inject supernatant into HPLC system for quantification

HPLC Conditions:

  • Column: C18 reverse phase (150 × 4.6 mm, 5 μm)
  • Mobile phase: Acetonitrile:phosphate buffer (30:70) with 5 mM sodium octane sulfonate
  • Flow rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Retention time: ~8 minutes [1]

Table 1: Equilibrium Dialysis Parameters for Tiagabine Protein Binding

Parameter Specification Notes
Temperature 37°C Physiological relevance
Dialysis Time 4-6 hours Time to reach equilibrium
pH 7.4 Physiological pH
Membrane MWCO 12-14 kDa Retains albumin (66 kDa)
Tiagabine Concentration 50-500 ng/mL Therapeutic range

Fluorescence Spectroscopy for Binding Mechanism Studies

Theoretical Basis

Fluorescence spectroscopy leverages the intrinsic fluorescence of human serum albumin (HSA), primarily from its single tryptophan residue (Trp-214), to study interactions with tiagabine [4]. When tiagabine binds to HSA, it causes quenching of the intrinsic fluorescence through a combination of static and dynamic mechanisms, providing insights into the binding affinity and stoichiometry of the interaction [4]. This method has revealed that tiagabine binds preferentially to Sudlow site II on HSA, which is also the binding site for dansylsarcosine, as demonstrated through competitive displacement experiments [4].

The fluorescence quenching data follow a Stern-Volmer relationship, allowing calculation of binding constants and thermodynamic parameters. Studies have demonstrated that the interaction between tiagabine and serum albumin is driven primarily by hydrophobic forces, as indicated by positive entropy (ΔS > 0) and enthalpy (ΔH > 0) changes [4]. Unlike some drugs that cause significant conformational changes in albumin upon binding, tiagabine has minimal impact on protein secondary structure, as confirmed by circular dichroism spectroscopy [4].

Detailed Experimental Workflow

Materials and Reagents:

  • Fatty acid-free HSA or BSA
  • This compound (>98% purity)
  • Dansylsarcosine and dansylamide (for site marker studies)
  • Phosphate buffered saline (PBS, 0.1 M, pH 7.4)
  • Fluorescence spectrophotometer with temperature control

Procedure:

  • Protein solution preparation: Dissolve HSA in PBS to 2.4 μM or BSA to 0.7 μM, correcting concentrations using extinction coefficients of 35,700 M⁻¹cm⁻¹ (HSA) and 44,720 M⁻¹cm⁻¹ (BSA)
  • Tiagabine titration: Prepare tiagabine stock solutions in PBS and add to protein solutions to achieve molar ratios from 0:1 to 12:1 (TGB:HSA/BSA)
  • Fluorescence measurement:
    • Set excitation wavelength to 280 nm
    • Record emission spectra from 300-450 nm
    • Use 5/10 nm excitation/emission slit widths
    • Maintain temperature at 25°C
  • Inner filter effect correction: Apply correction formula: F₍corr₎ = F₍obs₎ × antilog[(A₍ex₎ + A₍em₎)/2], where A₍ex₎ and A₍em₎ are absorbance at excitation and emission wavelengths
  • Competitive displacement: Perform site-specific studies using dansylsarcosine (Site II marker) and dansylamide (Site I marker) with excitation at 350 nm and emission from 380-670 nm

Data Analysis:

  • Stern-Volmer analysis: Plot F₀/F vs [Q] to determine Kₛᵥ (Stern-Volmer constant)
  • Binding constant calculation: Use modified Stern-Volmer plot: log[(F₀-F)/F] = logK + nlog[Q]
  • Thermodynamic parameters: Calculate ΔG, ΔH, and ΔS from temperature-dependent studies

G Start Prepare HSA/BSA Solution (2.4 μM HSA or 0.7 μM BSA) A Prepare Tiagabine Stock Solutions in PBS Start->A B Tiagabine Titration (0:1 to 12:1 molar ratio) A->B C Fluorescence Measurement Excitation: 280 nm Emission: 300-450 nm B->C D Inner Filter Effect Correction C->D E Site Marker Competition with Dansylsarcosine/Dansylamide D->E F Data Analysis: Stern-Volmer Plot Binding Constant Calculation E->F G Result Interpretation: Binding Affinity (K) Stoichiometry (n) Binding Site Location F->G

Figure 1: Experimental workflow for fluorescence spectroscopy studies of tiagabine-protein binding

Table 2: Fluorescence Spectroscopy Parameters for Tiagabine-Serum Albumin Binding

Parameter HSA System BSA System Significance
Protein Concentration 2.4 μM 0.7 μM Optimal fluorescence intensity
Tiagabine Concentration Range 0-28.8 μM 0-16.8 μM Complete binding isotherm
Excitation Wavelength 280 nm 280 nm Tryptophan excitation
Emission Range 300-450 nm 300-450 nm Tryptophan emission spectrum
Binding Constant ~10⁴ M⁻¹ ~10⁴ M⁻¹ Moderate affinity

Isothermal Titration Calorimetry for Binding Thermodynamics

Methodology and Instrumentation

Isothermal titration calorimetry (ITC) provides a label-free approach to directly measure the thermodynamics of tiagabine binding to serum proteins by monitoring heat changes associated with the interaction [4]. This technique yields comprehensive information about the binding affinity (Kₐ), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) in a single experiment, offering insights into the driving forces behind tiagabine-protein complex formation [4]. ITC studies have confirmed that tiagabine binds to both human serum albumin (HSA) and bovine serum albumin (BSA) with moderate affinity through predominantly hydrophobic interactions, as evidenced by the positive ΔH and ΔS values [4].

The ITC methodology involves sequential injections of tiagabine solution into the protein sample while precisely measuring the heat released or absorbed with each injection. The resulting thermogram is analyzed using a binding model (typically "one set of sites" for tiagabine) to extract thermodynamic parameters [4]. This approach has demonstrated that tiagabine binding causes minimal conformational changes to serum albumin, consistent with the findings from fluorescence spectroscopy and circular dichroism studies [4].

Comprehensive Protocol

Materials and Reagents:

  • Fatty acid-free HSA or BSA
  • This compound (>98% purity)
  • Phosphate buffered saline (PBS, 0.1 M, pH 7.4), degassed
  • Microcal ITC200 or equivalent system

Procedure:

  • Sample preparation:
    • Dissolve HSA/BSA in PBS to 40 μM concentration
    • Prepare tiagabine solution in PBS at 400 μM (10× protein concentration)
  • Instrument setup:
    • Load protein solution (185 μL) into sample cell
    • Fill tiagabine solution into titration syringe
    • Set reference cell with PBS
    • Maintain temperature at 25°C
  • Titration parameters:
    • Number of injections: 20
    • Injection volume: 2 μL each
    • Injection duration: 4 seconds
    • Spacing between injections: 150 seconds (HSA) or 120 seconds (BSA)
    • Stirring speed: 750 rpm
  • Control experiment: Perform identical titration of tiagabine into PBS to subtract dilution heat
  • Data analysis: Fit integrated heat data to one-set-of-sites model using Origin software

Key Calculations:

  • Binding constant: Kₐ = 1/K𝒹
  • Free energy: ΔG = -RTlnKₐ
  • Entropy: ΔS = (ΔH - ΔG)/T

Table 3: ITC-Derived Thermodynamic Parameters for Tiagabine-Protein Binding

Parameter HSA-Tiagabine BSA-Tiagabine Interpretation
Binding Constant (Kₐ) ~10⁴ M⁻¹ ~10⁴ M⁻¹ Moderate affinity
Stoichiometry (n) ~1 ~1 Single binding site
ΔH (kcal/mol) Positive Positive Endothermic process
ΔS (cal/mol/K) Positive Positive Hydrophobic driving force
Binding Site Sudlow Site II Sudlow Site II Determined by competition

Radioligand Binding Assays for GAT-1 Transporter

Technique Overview

Radioligand binding assays using [³H]tiagabine provide a highly sensitive approach for studying the drug's interaction with its primary pharmacological target, the GAT-1 transporter [5]. This technique has demonstrated that tiagabine binds with nanomolar affinity (Kᵢ = 22 nM) to GABA uptake sites in human brain tissue, showing sodium dependence, stereospecificity, and selectivity for neuronal GABA transporters over other neurotransmitter systems [5]. The binding is reversible and saturable, with pharmacological characteristics consistent with GAT-1 inhibition as the mechanism of antiepileptic action [5].

The specificity of [³H]tiagabine binding for GABAergic sites has been confirmed through inhibition studies, where GABA itself and known GABA uptake inhibitors like nipecotic acid effectively displace binding, while neurotransmitters such as noradrenaline, dopamine, and serotonin show minimal competition even at high concentrations [5]. Interestingly, the GABAB receptor agonist baclofen also inhibits [³H]tiagabine binding, suggesting potential overlap between binding sites for GABA uptake inhibitors and GABAB receptor agonists in human brain tissue [5].

Detailed Assay Protocol

Materials and Reagents:

  • [³H]tiagabine (specific activity ~48 Ci/mmol)
  • Human brain tissue homogenates (cortical regions preferred)
  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl
  • Inhibitors: GABA, nipecotic acid, baclofen, other test compounds
  • GF/B glass fiber filters
  • Scintillation cocktail

Procedure:

  • Tissue preparation: Homogenize human brain tissue in 20 volumes ice-cold buffer, centrifuge at 40,000 × g for 10 minutes, and resuspend pellet
  • Saturation experiments:
    • Incubate tissue homogenates (0.2-0.5 mg protein) with increasing concentrations of [³H]tiagabine (1-100 nM)
    • Perform parallel incubations with excess unlabeled tiagabine (10 μM) to determine nonspecific binding
    • Incubate at 4°C for 60 minutes to reach equilibrium
  • Inhibition experiments:
    • Use fixed [³H]tiagabine concentration (~10 nM)
    • Include various concentrations of competing drugs (10⁻¹⁰ to 10⁻³ M)
  • Separation and detection:
    • Terminate reactions by rapid filtration through GF/B filters
    • Wash filters 3× with ice-cold buffer (5 mL each)
    • Extract radioactivity with scintillation cocktail
    • Quantify using liquid scintillation counting

Data Analysis:

  • Saturation data: Transform to Scatchard plot to determine Bₘₐₓ and K𝒹
  • Inhibition data: Calculate IC₅₀ values and convert to Kᵢ using Cheng-Prusoff equation

Data Interpretation and Technical Considerations

Key Binding Parameters

Interpreting tiagabine protein binding data requires understanding several fundamental pharmacokinetic parameters that influence drug disposition and activity. The free fraction (approximately 4-5% for tiagabine) represents the biologically active component available for interaction with GAT-1 transporters in the brain [1]. Tiagabine exhibits linear pharmacokinetics across therapeutic doses, with rapid absorption (Tₘₐₓ < 2 hours), high absolute bioavailability (89.9±9.7%), and an elimination half-life of 4-9 hours in humans [1].

The high protein binding of tiagabine has important clinical implications, particularly regarding potential drug interactions. While most concomitant antiepileptic medications do not significantly alter tiagabine binding, valproate causes a slight but statistically significant increase in free fraction that may enhance pharmacological effects [1]. Additionally, the slow elimination of tiagabine from brain extracellular fluid (three times longer than from blood) may explain its relatively long duration of action despite rapid plasma clearance [6].

Technical Considerations and Troubleshooting

Method Selection Criteria:

  • Equilibrium dialysis: Preferred for free fraction determination; provides physiological relevance but requires longer incubation times
  • Fluorescence spectroscopy: Ideal for mechanistic studies; high sensitivity but limited to proteins with intrinsic fluorophores
  • ITC: Comprehensive thermodynamic data; requires larger sample quantities than other methods
  • Radioligand binding: Highest sensitivity for transporter interactions; requires specialized facilities and safety precautions

Common Technical Issues and Solutions:

  • Nonspecific binding: Use silanized glassware and include appropriate controls
  • Protein stability: Use fresh samples and maintain physiological pH and temperature
  • Lipid interference: Use fatty acid-free albumin for fundamental studies
  • Volume shifts: Account for Donnan effects in dialysis experiments
  • Inner filter effects: Apply appropriate corrections in fluorescence studies

Regulatory Considerations: For studies supporting drug development, ensure compliance with Good Laboratory Practice (GLP) guidelines through:

  • Method validation including precision, accuracy, and reproducibility
  • Documentation of sample handling and storage stability
  • Use of certified reference standards with established purity
  • Inclusion of quality control samples in each assay batch

Conclusion

The comprehensive characterization of tiagabine's protein binding behavior using multiple complementary techniques provides valuable insights for both basic research and clinical applications. The methodologies described herein—equilibrium dialysis for free fraction determination, fluorescence spectroscopy for binding mechanism elucidation, isothermal titration calorimetry for thermodynamic profiling, and radioligand binding for target engagement studies—together form a robust toolkit for researchers investigating this important antiepileptic drug. Understanding these binding relationships assists in predicting tiagabine's pharmacokinetic behavior, anticipating potential drug interactions, and designing novel analogs with optimized binding characteristics for enhanced therapeutic efficacy.

References

Comprehensive Application Notes and Protocols for Tiagabine Pharmacokinetic Modeling and Simulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tiagabine: Properties, Mechanism, and Clinical Significance

Tiagabine hydrochloride is a selective GABA reuptake inhibitor approved for the adjunctive treatment of partial seizures in adults and children 12 years and older. As a derivative of nipecotic acid, tiagabine was specifically designed to inhibit the GABA transporter 1 (GAT1) while possessing sufficient lipophilicity to cross the blood-brain barrier, a limitation of earlier GAT1 inhibitors. The therapeutic effect of tiagabine stems from its ability to enhance GABAergic neurotransmission by blocking GABA reuptake into presynaptic neurons, thereby increasing the concentration and duration of GABA in the synaptic cleft. This mechanism is particularly valuable in epilepsy, where GABA-mediated inhibition is often compromised, leading to neuronal hyperexcitability and seizure activity. [1]

The pharmacokinetic profile of tiagabine is characterized by linear kinetics across its therapeutic dose range (2-80 mg daily), with rapid absorption and extensive metabolism primarily via hepatic cytochrome P450 enzymes (CYP3A4). Tiagabine exhibits high plasma protein binding (approximately 96%), which influences its distribution characteristics. The compound undergoes significant enterohepatic recirculation and has an elimination half-life of 5-8 hours in healthy volunteers, though this is substantially reduced to 2-3 hours in patients concomitantly taking enzyme-inducing antiepileptic drugs (EIADs) such as carbamazepine, phenytoin, or phenobarbital. This pharmacokinetic profile necessitates careful consideration in dosing regimen design, particularly in polytherapy situations commonly encountered in epilepsy treatment. [2] [3]

Quantitative Pharmacokinetic Parameters of Tiagabine

Population Pharmacokinetic Parameters

Table 1: Population pharmacokinetic parameters of tiagabine in patients with epilepsy

Parameter Patients on Non-Inducing AEDs Patients on Enzyme-Inducing AEDs Units
Central Clearance 12.8 21.4 (67% higher) L/h
Volume of Distribution Not reported Not reported L
Absorption Rate Constant Not specified Not specified 1/h
Half-Life 5-8 [3] 2-3 [3] hours
Protein Binding 96% [3] 96% [3] %
Tmax (Blood) - 15 [3] minutes
Tmax (CSF) - 29 [3] minutes
Tmax (Brain ECF) - 31-46 [3] minutes
Brain Distribution Kinetics

Table 2: Brain distribution kinetics of tiagabine in rat models

Parameter Frontal Cortex Hippocampus CSF Units
Tmax 31-46 31-46 29 minutes
Cmax Ratio (Tissue/Blood) Not specified Not specified 0.008-0.01 ratio
Free/Total Serum Ratio - - 0.045±0.003 ratio
Elimination Half-Life 3×blood t½ 3×blood t½ Comparable to blood ratio
Brain Penetration Rapid Rapid Limited Qualitative

Pharmacokinetic Modeling Approaches for Tiagabine

Compartmental Modeling Strategies

Compartmental modeling of tiagabine typically employs a one-compartment model with first-order absorption and elimination, which has been successfully implemented using nonlinear mixed-effects modeling approaches. This structural model adequately describes tiagabine's concentration-time profile while maintaining sufficient model parsimony. The model can be parameterized in terms of volume of distribution (Vd) and clearance (CL), which provides direct physiological interpretation and facilitates comparison with other compounds. For tiagabine, the most significant covariate effect is conferred by concomitant administration of enzyme-inducing antiepileptic drugs, which increases clearance by approximately 67% compared to patients taking non-enzyme-inducing regimens. Other demographic variables including age, weight, race, and smoking status have not demonstrated significant effects on tiagabine pharmacokinetics in population analyses. [2] [4]

The structural model development for tiagabine should begin with evaluation of one- and two-compartment models using the objective function value (OFV) and diagnostic plots. Model selection should consider both statistical criteria (Akaike Information Criterion [AIC], Bayesian Information Criterion [BIC]) and physiological plausibility. For tiagabine, the one-compartment model has proven adequate in previous population analyses, with the mathematical representation: C(t) = (Dose × ka / Vd × (ka - CL/Vd)) × (e^(-CL/Vd × t) - e^(-ka × t)), where C(t) is concentration at time t, ka is the absorption rate constant, Vd is volume of distribution, and CL is clearance. The linear kinetics of tiagabine simplify this modeling approach, as no saturation of metabolic pathways is expected within the therapeutic range. [2] [4]

Population Pharmacokinetic Modeling

Population pharmacokinetic modeling of tiagabine utilizes a nonlinear mixed-effects framework that simultaneously analyzes data from all individuals in a study population. This approach is particularly valuable for tiagabine as it can accommodate sparse data collections (few samples per patient) typical of clinical practice, while identifying and quantifying sources of inter-individual variability. The mixed-effects model consists of fixed effects (population typical values), random effects (inter-individual variability), and residual variability (unexplained differences). For tiagabine, the random effects on clearance are significantly influenced by the concomitant medication status, which can be incorporated as a categorical covariate using a proportional model: CL_i = TVCL × (1 + θ_IND × INDi) × exp(η_CLi), where TVCL is the typical value of clearance, θ_IND is the fractional change due to enzyme inducers, INDi is an indicator variable (0 or 1), and η_CLi is the random effect for individual i. [4]

The model building process should follow a stepwise approach: (1) develop base structural model, (2) identify influential covariates, (3) build full covariate model, (4) reduce model using statistical criteria, and (5) validate final model. For tiagabine, the likelihood ratio test can be used to evaluate covariate effects, with a decrease in objective function value of >3.84 (χ², p<0.05) considered statistically significant for inclusion of a single parameter. Model evaluation should include goodness-of-fit plots (observed vs. predicted concentrations, conditional weighted residuals vs. time/predictions), visual predictive checks, and bootstrap analysis to quantify parameter uncertainty. The final model can then be used for simulation-based treatment individualization, particularly for patients on complex medication regimens. [4]

Physiologically-Based Pharmacokinetic (PBPK) Modeling

Physiologically-based pharmacokinetic modeling offers a mechanistic approach to predicting tiagabine disposition by incorporating species-specific physiological parameters (organ weights, blood flows), drug-specific properties (lipophilicity, protein binding, permeability), and enzyme kinetics. PBPK models are particularly valuable for tiagabine given its complex distribution characteristics, including limited CSF penetration but rapid entry into brain extracellular fluid. These models can help interpret the observed disconnect between CSF and brain ECF concentrations, potentially by incorporating active transport processes at the blood-brain barrier. Additionally, PBPK models can simulate drug-drug interaction scenarios with enzyme inducers or inhibitors, providing valuable insights for clinical management. [3] [5]

The development of a tiagabine PBPK model would require system-specific parameters (human physiological data), drug-specific parameters (lipophilicity, pKa, blood-to-plasma ratio, protein binding), and process-specific parameters (CYP3A4 metabolic kinetics, transporter affinities). The model can be calibrated using available clinical pharmacokinetic data and then applied to predict tiagabine exposure in special populations (hepatic impairment, pediatric patients) or under different dosing scenarios. For the brain distribution model, specific parameters for blood-brain barrier permeability and potential active transport processes should be incorporated based on the observed Tmax values in different brain compartments. [3] [5]

Experimental Protocols for Tiagabine Pharmacokinetic Studies

Molecular Dynamics Protocol for hGAT1-Tiagabine Interactions

Molecular dynamics simulations provide atomic-level insights into tiagabine's interaction with its molecular target, the human GABA transporter 1 (hGAT1). These simulations help elucidate the structural basis of tiagabine selectivity and duration of action, potentially explaining the observed prolonged presence in brain extracellular fluid. The following protocol outlines the key steps for conducting MD simulations of hGAT1-tiagabine complexes: [1] [6]

  • System Preparation: Begin with the optimal hGAT1-tiagabine complex structure (Entry 4 conformation from docking studies, characterized by R-configuration of the protonated –NH group and equatorial configuration of the –COOH group). Embed the complex in a phosphatidylcholine (POPC) lipid membrane with a 15 Å buffer region from the complex edge. Solvate the system with TIP3P water model in an orthorhombic box and add 0.15 M NaCl as counterions.

  • Energy Minimization: Perform restraint energy minimization using the OPLS 2005 force field under an implicit generalized Born solvent model to remove steric clashes. Apply positional restraints to protein heavy atoms with a force constant of 5 kcal/mol/Ų during initial minimization steps.

  • Simulation Parameters: Conduct production simulations using Desmond MD software with a default initialization protocol, followed by 100 ns unrestraint production simulation under constant-area isothermal-isobaric (NPAT) conditions at 300 K and 1 atm pressure. Use a timestep of 2 fs with bonds to hydrogen atoms constrained using the M-SHAKE algorithm.

  • Trajectory Analysis: Evaluate complex stability by calculating Cα root mean square deviation (RMSD) and Cα root mean square fluctuation (RMSF) relative to the minimized starting structure. Analyze ligand-protein interactions, particularly focusing on residues in transmembrane segments 1a, 1b, 6a, 6b, and 10 that form the binding pocket. Compare binding stability with known hGAT1 inhibitors (e.g., NNC-711) to validate the selected conformation. [1] [6]

In Vivo Pharmacokinetic Study Protocol

In vivo characterization of tiagabine pharmacokinetics and brain distribution requires careful experimental design to capture the complex inter-relationship between serum, CSF, and brain extracellular fluid concentrations. The following protocol details the methodology for comprehensive kinetic assessment in rodent models: [3]

  • Animal Preparation: Utilize adult male rats (250-300 g) implanted with either: (1) jugular vein catheter and cisterna magna catheter for simultaneous blood and CSF sampling, or (2) jugular vein catheter and microdialysis probes in both hippocampus and frontal cortex for brain extracellular fluid (ECF) sampling. Allow a minimum 5-day recovery period after surgery before conducting experiments.

  • Dosing and Sampling: Administer tiagabine via intraperitoneal injection at doses of 20 mg/kg and 40 mg/kg to assess dose linearity. Collect blood samples (100-200 μL) at predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240, 360 minutes post-dose). Simultaneously collect CSF samples (10-15 μL) or brain ECF dialysates using a perfusion fluid at 1-2 μL/min with collection intervals of 15-30 minutes.

  • Sample Analysis: Quantify tiagabine concentrations using validated HPLC methods with UV or MS detection. For plasma samples, perform protein precipitation followed by chromatographic separation on a C18 column. For CSF and microdialysate samples, direct injection or minimal sample preparation may be sufficient due to lower protein content.

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis for initial assessment. Determine Tmax (time to maximum concentration), Cmax (maximum concentration), and terminal half-life for each compartment. Compute CSF/serum ratios and ECF/serum ratios at each time point and compare with free fraction in serum determined by equilibrium dialysis. [3]

Visualization of Tiagabine Pharmacokinetic Modeling Workflows

The following diagrams provide visual representations of key processes in tiagabine pharmacokinetic modeling and its mechanism of action, created using DOT language with the specified color palette and design requirements.

PK Modeling Workflow

TiagabinePKModeling DataCollection Data Collection StructuralModel Structural Model Development DataCollection->StructuralModel Plasma/CSF/ECF Concentrations StatisticalModel Statistical Model Definition StructuralModel->StatisticalModel 1-Compartment Model with First-Order Kinetics CovariateModel Covariate Model Building StatisticalModel->CovariateModel Interindividual Variability ModelValidation Model Validation CovariateModel->ModelValidation Enzyme Inducers as Covariate on CL Simulation Simulation & Dosing Regimens ModelValidation->Simulation Visual Predictive Check Bootstrap Evaluation

Diagram 1: Pharmacokinetic modeling workflow for tiagabine, demonstrating the sequential process from data collection through model validation and simulation applications. Key decision points include structural model selection, identification of significant covariates (particularly enzyme-inducing AEDs), and comprehensive model validation before simulation of dosing regimens.

Tiagabine Mechanism and Distribution

TiagabineMechanism Administration Administration (Oral/IP) Absorption Absorption Tmax Blood: 15 min Administration->Absorption Distribution Distribution Protein Binding: 96% Absorption->Distribution BrainPenetration Brain Penetration Tmax ECF: 31-46 min Distribution->BrainPenetration Metabolism Hepatic Metabolism CYP3A4 Distribution->Metabolism GAT1Binding hGAT1 Binding R-configuration preferred BrainPenetration->GAT1Binding BrainPenetration->Metabolism Slow Elimination from Brain ECF GABAIncrease Increased Synaptic GABA GAT1Binding->GABAIncrease Elimination Elimination Half-life: 2-8 hours Metabolism->Elimination

Diagram 2: Tiagabine's mechanism of action and pharmacokinetic pathway, highlighting key processes from administration through elimination. Critical features include rapid absorption, extensive protein binding, preferred R-configuration for hGAT1 binding, and notably slower elimination from brain extracellular fluid compared to systemic circulation.

Conclusion and Future Perspectives

Tiagabine pharmacokinetics are characterized by linear kinetics, significant influence of enzyme-inducing co-medications, and a unique brain distribution profile with prolonged residence in the extracellular fluid compartment. The application of population pharmacokinetic modeling has been instrumental in quantifying the extent of drug interactions and identifying patient factors that contribute to variability in tiagabine exposure. The recommended one-compartment model with first-order absorption and elimination provides a robust structural framework for clinical applications, while more sophisticated PBPK models offer opportunities for deeper mechanistic understanding of tiagabine's distribution characteristics, particularly at the blood-brain barrier.

Future research directions should focus on refining brain distribution models to better predict the relationship between plasma concentrations and CNS effects, potentially incorporating active transport processes at the blood-brain barrier. Additionally, the application of molecular dynamics simulations to study tiagabine's interaction with hGAT1 at atomic resolution may provide insights for designing next-generation GABA reuptake inhibitors with optimized pharmacokinetic and pharmacodynamic properties. The integration of clinical pharmacogenomic data could further personalize tiagabine therapy by identifying genetic variants that influence metabolism or response, particularly in diverse patient populations. These advanced modeling approaches will continue to enhance the safe and effective use of tiagabine in clinical practice while informing the development of novel therapeutics targeting the GABAergic system.

References

dosing protocol tiagabine refractory partial seizures

Author: Smolecule Technical Support Team. Date: February 2026

Tiagabine Application Notes & Dosing Protocol

1. Mechanism of Action The precise mechanism by which tiagabine exerts its antiseizure effect is believed to be related to its ability to enhance the activity of gamma-aminobutyric acid (GABA) [1] [2]. Tiagabine binds to recognition sites on the GABA uptake carrier, blocking the reuptake of GABA into presynaptic neurons [1]. This action increases the availability of GABA at synaptic receptors, thereby amplifying the endogenous inhibitory neurotransmission in the central nervous system and helping to prevent the propagation of neural impulses that contribute to seizures [1].

2. Indication

  • Use: Adjunctive therapy for the treatment of refractory partial seizures in patients 12 years and older [3] [4].
  • Limitation: It is not a cure for epilepsy and only controls seizures while the medication is continued [3].

3. Dosing Protocol The dosing of tiagabine is highly influenced by concomitant use of hepatic enzyme-inducing antiepileptic drugs (AEDs) such as carbamazepine, phenytoin, primidone, and phenobarbital [1] [4]. These drugs significantly increase the clearance of tiagabine, necessitating higher doses to achieve therapeutic effect.

The following table summarizes the dosing protocols for different patient populations.

Patient Population Initial Dose Titration Maximum Dose Dosing Frequency
Adults (with enzyme-inducing AEDs) [4] 4 mg once daily Increase by 4-8 mg per week. 56 mg per day [4] 2 to 4 divided doses daily [4]
Adults (without enzyme-inducing AEDs) [4] Lower doses required; protocol not fully specified. Slower titration may be needed. [4] Not specified, but systemic exposure is higher. [1] 2 to 4 divided doses daily [4]
Adolescents (12+ years, with enzyme-inducing AEDs) [4] 4 mg once daily Increase by 4 mg at week 2, then by 4-8 mg per week. 32 mg per day (doses >32 mg tolerated short-term) [4] 2 to 4 divided doses daily [4]

Key Administration Instructions:

  • Take with food: Slows the rate of absorption, reduces peak plasma concentration (C~max~), and minimizes side effects like dizziness [1] [4].
  • Avoid loading doses: Initiate therapy at a low dose [4].
  • Gradual titration: Rapid dose escalation may increase the risk of adverse effects, including seizures [4].
  • Do not stop abruptly: Suddenly discontinuing tiagabine may cause increased seizure frequency [3].

4. Pharmacokinetics at a Glance Understanding the pharmacokinetic profile of tiagabine is essential for study design and data interpretation. Key parameters are summarized below.

Parameter Summary
Absorption & Bioavailability >95% absorbed; >90% absolute oral bioavailability. High-fat meal decreases rate but not extent of absorption [1].
Time to Peak (T~max~) ~45 minutes (fasting); prolonged with food [1].
Protein Binding 96% bound to human plasma proteins [1].
Metabolism Primarily metabolized by hepatic Cytochrome P450 3A (CYP3A) [1] [2].
Elimination Half-Life 7-9 hours in healthy volunteers; 2-5 hours in patients on enzyme-inducing AEDs [1].
Excretion ~2% excreted unchanged in urine; 25% and 63% of the dose recovered in urine and feces as metabolites [1].

5. Key Drug Interactions Tiagabine is susceptible to significant pharmacokinetic interactions, primarily due to its metabolism by CYP3A4.

  • Enzyme Inducers: Drugs like carbamazepine, phenytoin, primidone, and phenobarbital can decrease tiagabine plasma levels by up to 60%, requiring higher tiagabine doses [1] [5].
  • Enzyme Inhibitors: Strong CYP3A4 inhibitors (e.g., clarithromycin, ketoconazole) may increase tiagabine plasma concentrations, increasing the risk of adverse effects. Concomitant use may require tiagabine dose reduction [5].
  • CNS Depressants: Tiagabine may potentiate the sedative effects of alcohol, barbiturates, benzodiazepines, and other CNS depressants [3].

6. Safety & Tolerability

  • Common Adverse Effects: The most frequently reported side effects are central nervous system (CNS)-related and include dizziness, asthenia (weakness), somnolence (drowsiness), nervousness, tremor, and difficulty concentrating [1] [3] [6].
  • Serious Risks:
    • Seizure Risk: Tiagabine use has been associated with the emergence of new seizure types and status epilepticus, especially when taken for off-label conditions or in overdose [3].
    • Sudden Unexplained Death in Epilepsy (SUDEP): As with other AEDs, tiagabine is associated with SUDEP [7].
    • Cognitive Effects: Language problems, confusion, and memory issues have been observed [3].
  • Special Populations:
    • Hepatic Impairment: Patients with moderate to severe liver disease require a reduced dose and/or longer dosing interval due to decreased clearance [1] [4].
    • Renal Impairment: No dose adjustment is recommended [1] [4].

Experimental Protocol & Research Considerations

For preclinical and clinical researchers, the following methodological details are critical.

Proposed Experimental Workflow for Efficacy Studies The diagram below outlines a logical workflow for a preclinical study investigating tiagabine's efficacy.

G Start Study Population: Patients with Refractory Partial Seizures A Stratify by Concomitant AED Regimen (Enzyme-Induced vs. Non-Induced) Start->A B Initiate Tiagabine (4 mg/day with food) A->B C Weekly Titration: Increase by 4-8 mg B->C C->C As needed D Maintenance Phase: Stable dose for 12 weeks C->D E Primary Endpoint: % Patients with ≥50% Reduction in Seizure Frequency D->E F Secondary Endpoints: Safety/Tolerability, Pharmacokinetic Analysis E->F

Tiagabine's GABAergic Mechanism of Action This diagram illustrates the proposed mechanism of action of tiagabine at the synaptic level.

G Presynaptic Presynaptic Neuron GABA_Release GABA Release Presynaptic->GABA_Release Synapse Synaptic Cleft GABA_Effect Enhanced GABA Receptor Binding Synapse->GABA_Effect Postsynaptic Postsynaptic Neuron GABA_Release->Synapse GAT1 GABA Transporter (GAT-1) GAT1->Presynaptic Reuptake Tiagabine Tiagabine Binds to GAT-1 Tiagabine->GAT1 Inhibits GABA_Effect->Postsynaptic Inhibition Increased Inhibitory Post-Synaptic Potential GABA_Effect->Inhibition

Key Pharmacokinetic & Metabolic Pathway Tiagabine's metabolism and elimination are central to its dosing and interaction profile.

G Admin Oral Administration (With Food) Absorption Rapid Absorption >95% Bioavailable Admin->Absorption Metabolism Hepatic Metabolism Primarily via CYP3A4 Absorption->Metabolism Metabolites Metabolites: 5-oxo-tiagabine Glucuronidated conjugates Metabolism->Metabolites Excretion Excretion Feces (63%), Urine (25%) Metabolites->Excretion

Conclusion for Research Applications

Tiagabine represents a targeted therapeutic approach for refractory partial seizures through its selective inhibition of GABA reuptake. The clinical and research application of this agent requires careful attention to its dosing protocol, which is heavily dependent on concomitant medications, and its pharmacokinetic profile, particularly its susceptibility to metabolic drug-drug interactions. Preclinical data suggesting prolonged retention in the brain extracellular fluid may warrant further investigation into its duration of action and dosing interval optimization [8].

References

Tiagabine in Epilepsy: Clinical Trial Protocols and Application Notes for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the document.

Introduction and Mechanism of Action

Tiagabine hydrochloride is a selectively targeted antiseizure medication (ASM) approved as adjunctive therapy for refractory focal seizures in patients aged 12 years and older. As a GABA reuptake inhibitor, tiagabine exerts its therapeutic effects through selective blockade of the GABA transporter 1 (GAT-1), thereby increasing the availability of γ-aminobutyric acid (GABA) in the synaptic cleft and enhancing GABA-mediated inhibitory neurotransmission in the brain [1]. Unlike first-generation ASMs, tiagabine demonstrates limited enzyme-inducing properties and shows no clinically important pharmacokinetic interactions with other drugs, including oral contraceptives, though its clearance can be increased by 50-65% when co-administered with enzyme-inducing ASMs [1].

The distinctive mechanism of tiagabine represents a targeted therapeutic strategy for restoring inhibitory balance in epileptic networks, particularly in focal epilepsies characterized by regional GABA deficits. Preclinical models have demonstrated that tiagabine not only provides anticonvulsant effects but may also possess antiepileptogenic properties and neuroprotective potential against excitotoxic damage [1] [2]. These characteristics make tiagabine a valuable candidate for combination therapy approaches and warrant further investigation in both clinical and preclinical settings.

Clinical Efficacy Evidence Summary

Robust evidence from randomized controlled trials (RCTs) and meta-analyses supports the efficacy of tiagabine in drug-resistant focal epilepsy. The 2019 Cochrane systematic review, which included six RCTs with 948 participants, found tiagabine to be three times more effective than placebo at reducing seizure frequency (RR 3.16, 95% CI 1.97-5.07) [3]. A more recent network meta-analysis published in 2025, which incorporated 53 RCTs evaluating 17 ASMs, ranked tiagabine as the most effective adjunctive therapy for drug-resistant focal epilepsy based on SUCRA rankings (92.7%), followed by topiramate (87.3%), oxcarbazepine (83%), and levetiracetam (62.8%) [4] [5].

Table 1: Summary of Tiagabine Efficacy from Clinical Trials and Meta-Analyses

Study Type Participants Treatment Duration 50% Responder Rate Seizure Freedom Rate Key Findings
Northern European Trial (1998) 154 adults with refractory partial seizures 16 weeks (4-week titration + 12-week fixed-dose) 14% vs 6% (placebo) for all partial seizures Not reported Significant reduction in median 4-weekly seizure rate for all partial seizures (P<0.05) [6]
Cochrane Review (2019) 948 across 6 RCTs 12-24 weeks RR 3.16 (95% CI 1.97-5.07) vs placebo Not reported High-certainty evidence for seizure reduction; moderate certainty for treatment withdrawal [3]
Network Meta-Analysis (2025) 17 ASMs across 53 RCTs Variable RR 4.07 (95% CI 2.03-8.18) vs placebo Not specifically reported Highest SUCRA ranking (92.7%) among 17 ASMs for efficacy [4] [5]
Observational Study (2013) 231 patients in clinical practice Variable (median dose 28 mg/day) 23% 5% ≥75% reduction in 12% of patients; reflects real-world effectiveness [7]

The dose-response relationship for tiagabine has been demonstrated in several trials, with the Northern European Study showing efficacy at a relatively low dose of 10 mg administered three times daily (30 mg/day total), which is at the lower end of the recommended dose range of 30-50 mg/day (tiagabine base) [6]. Importantly, long-term retention of tiagabine in real-world practice suggests sustained benefits, with an observational study reporting 5% of patients achieving seizure freedom and 23% experiencing ≥50% seizure reduction during extended follow-up [7].

Key Signaling Pathways and Experimental Workflows

Tiagabine's primary mechanism involves enhancing GABAergic inhibition in the brain, which counterbalances the excessive excitatory neurotransmission that characterizes epileptic activity. The molecular pathways through which tiagabine exerts its effects can be visualized as follows:

G Tiagabine's Mechanism of Action in GABAergic Synapses cluster_presynaptic Pre-synaptic Neuron cluster_postsynaptic Post-synaptic Neuron GABA_synthesis GABA Synthesis GABA_release GABA Release into Synaptic Cleft GABA_synthesis->GABA_release GABA_receptors GABA-A Receptors GABA_release->GABA_receptors GABA GAT1 GABA Transporter 1 (GAT-1) GABA_release->GAT1 GABA Reuptake Chloride_influx Chloride Ion Influx GABA_receptors->Chloride_influx Hyperpolarization Neuronal Hyperpolarization Chloride_influx->Hyperpolarization Reduced Neuronal\nExcitability Reduced Neuronal Excitability Hyperpolarization->Reduced Neuronal\nExcitability GAT1->GABA_synthesis GABA Recycling Tiagabine Tiagabine (GAT-1 Inhibitor) Tiagabine->GAT1 Blocks Seizure Suppression Seizure Suppression Reduced Neuronal\nExcitability->Seizure Suppression

Beyond its direct antiseizure effects, recent research has revealed that tiagabine may also confer neuroprotective benefits through modulation of microglial activation and neuroinflammation. Experimental evidence suggests that tiagabine can protect dopaminergic neurons against neurotoxins by inhibiting microglial activation, with demonstrated attenuation of nuclear factor κB (NF-κB) nuclear translocation and subsequent reduction in inflammatory mediators [2]. This immunomodulatory potential expands the therapeutic relevance of tiagabine beyond epilepsy to potential applications in neurodegenerative conditions characterized by neuroinflammation.

Clinical Trial Design Protocol

Phase III Add-on Therapy Trial for Refractory Focal Seizures

Objective: To evaluate the efficacy and safety of tiagabine as adjunctive therapy in adults and adolescents (≥12 years) with drug-resistant focal seizures.

Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

Participants:

  • Inclusion Criteria: Patients aged 12-77 years with diagnosis of refractory focal epilepsy (simple partial, complex partial, or secondarily generalized seizures) experiencing ≥4 seizures per month despite stable doses of 1-3 concomitant ASMs.
  • Exclusion Criteria: Progressive neurological disorders, history of status epilepticus within past year, significant psychiatric illness, hepatic impairment, or hypersensitivity to tiagabine.

Study Phases:

  • Baseline Period (8 weeks): Prospective seizure frequency documentation while maintaining stable concomitant ASM regimens.
  • Titration Period (4 weeks): Tiagabine initiated at 12 mg/day (4 mg TID) and increased weekly by 4-12 mg/day based on response and tolerability to target dose of 30 mg/day.
  • Maintenance Period (12 weeks): Fixed-dose treatment at optimized level (maximum 50 mg/day).

Concomitant Medications: Patients maintained on stable regimens of 1-3 concomitant ASMs throughout study. Enzyme-inducing ASMs (carbamazepine, phenytoin, phenobarbital) noted as they increase tiagabine clearance by 50-65% [1].

Table 2: Efficacy Outcomes and Assessment Methods in Tiagabine Clinical Trials

Outcome Measure Assessment Method Frequency Statistical Analysis
Primary Efficacy Endpoint: ≥50% reduction in seizure frequency Seizure diary maintained by patient Throughout study Median percentage reduction from baseline; RR for 50% responder rate
Secondary Efficacy Endpoints: Seizure freedom rate Seizure diary verification Maintenance period Proportion of patients achieving complete seizure freedom
Days free of all partial seizures Daily seizure documentation Entire treatment period Percentage increase in seizure-free days vs baseline
Simple partial seizure response Seizure type classification Baseline and treatment periods Separate analysis for simple partial seizures
Quality of life assessments QOLIE-31 or similar validated instrument Baseline and study completion Mean change from baseline scores

Safety Monitoring:

  • Adverse Events: Documented throughout study with special attention to dizziness, asthenia, headache, somnolence, tremor, and psychiatric symptoms.
  • Laboratory Tests: Hematology, serum chemistry, liver function tests at baseline and endpoint.
  • Vital Signs and ECG: Regular monitoring throughout study period.
  • Specific Assessments for Cognitive Effects: Formal neuropsychological testing batteries in subset of patients to evaluate potential cognitive impacts [1].

Sample Size Calculation: Based on assumed 50% responder rate of 14% for tiagabine versus 6% for placebo (α=0.05, β=0.20), approximately 77 patients per treatment arm required [6].

Preclinical Experimental Protocol

Combination Therapy Testing in Kainic Acid Model of Temporal Lobe Epilepsy

Objective: To evaluate the antiepileptogenic potential and neuroprotective effects of tiagabine alone and in combination with brivaracetam in a mouse model of temporal lobe epilepsy.

Animal Model: Adult C57BL/6 mice (8-10 weeks old, 22-28 g) housed under standard conditions with ad libitum access to food and water.

Induction of Epilepsy:

  • Kainic Acid Administration: Intrahippocampal injection of KA (0.2-0.4 μg in 0.2 μL saline) under stereotaxic guidance to induce status epilepticus and subsequent development of chronic epilepsy [8].
  • Sham Control: Vehicle injection alone.

Experimental Groups (n=12-15/group):

  • Sham control + vehicle
  • KA + vehicle
  • KA + tiagabine (3.5 mg/kg i.p.)
  • KA + brivaracetam (35 mg/kg i.p.)
  • KA + tiagabine + brivaracetam combination

Treatment Protocol:

  • Interventions administered daily beginning 24 hours post-KA injection and continuing for 4-8 weeks.
  • Drugs freshly prepared: tiagabine dissolved in normal saline; brivaracetam in distilled water.

Outcome Measures:

  • Electroencephalographic Monitoring: Continuous hippocampal EEG recording to quantify hippocampal paroxysmal discharges (HPDs) and high-voltage slow waves (HVSWs) during early chronic (4th week) and chronic (8th week) phases [8].
  • Behavioral Assessments:
    • Open field test: Locomotor activity and anxiety-like behavior
    • Elevated plus maze: Anxiety-related behavior
    • Novel object recognition: Cognitive function and memory
  • Biochemical Analyses:
    • Oxidative stress markers: MDA, GSH, SOD in hippocampal tissue
    • Neurotrophic factors: BDNF and TrkB expression via Western blot
    • Neuroinflammation: GFAP (astrocytes) and Iba-1 (microglia) immunohistochemistry
  • Histopathological Evaluation:
    • Neuronal damage: Nissl staining and Fluoro-Jade B for degenerating neurons
    • Mossy fiber sprouting: Timm's staining in dentate gyrus

Statistical Analysis: Data expressed as mean ± SEM. Multiple groups compared using one-way ANOVA followed by post-hoc tests. EEG parameters analyzed using Kruskal-Wallis test for non-parametric data. P<0.05 considered statistically significant.

The experimental workflow for preclinical evaluation of tiagabine combinations is summarized below:

G Preclinical Evaluation Workflow for Tiagabine Combinations cluster_phase1 Phase 1: Model Establishment cluster_phase2 Phase 2: Treatment Intervention cluster_phase3 Phase 3: Multimodal Assessment cluster_phase4 Phase 4: Post-mortem Analysis KA_injection Kainic Acid Intrahippocampal Injection Status_epilepticus Status Epilepticus Induction KA_injection->Status_epilepticus Epileptogenesis Epileptogenesis (4-8 weeks) Status_epilepticus->Epileptogenesis Treatment_groups Randomization to Treatment Groups Epileptogenesis->Treatment_groups Drug_administration Daily Drug Administration (4-8 weeks) Treatment_groups->Drug_administration EEG_monitoring Continuous EEG Monitoring Drug_administration->EEG_monitoring Behavioral_tests Neurobehavioral Assessments Drug_administration->Behavioral_tests Tissue_collection Tissue Collection EEG_monitoring->Tissue_collection Behavioral_tests->Tissue_collection Biochemical Biochemical Assays (Oxidative Stress, BDNF) Tissue_collection->Biochemical Histological Histopathological Evaluation Tissue_collection->Histological Molecular Molecular Analysis (GFAP, Iba-1, TrkB) Tissue_collection->Molecular Combination\nEfficacy Profile Combination Efficacy Profile Biochemical->Combination\nEfficacy Profile Neuroprotective\nEffects Neuroprotective Effects Histological->Neuroprotective\nEffects Mechanistic\nInsights Mechanistic Insights Molecular->Mechanistic\nInsights

Safety and Tolerability Profile

Tiagabine demonstrates a generally favorable safety profile in clinical trials, with most adverse events being mild to moderate in severity. The most common treatment-emergent adverse events include dizziness (29% vs 10% in placebo), asthenia, headache, and somnolence [6]. These typically occur during the titration phase and often diminish with continued treatment or dose adjustment.

Behavioral and psychiatric adverse events represent an important consideration in tiagabine therapy. Post-marketing surveillance and observational studies in clinical practice have reported a higher incidence of behavioral adverse effects compared to pre-approval randomized trials [7]. These include nervousness, tremor, depressed mood, and emotional lability, with serious behavioral events reported in approximately 4% of patients in real-world settings [7]. However, formal neuropsychological testing in controlled trials suggests that tiagabine does not adversely affect cognition or mood when properly titrated [1].

Table 3: Safety and Tolerability Profile of Tiagabine from Clinical Evidence

Safety Parameter Findings Clinical Management
Common Adverse Events Dizziness (29%), asthenia, headache, somnolence Usually mild-moderate; often resolve with continued treatment; slower titration may help
Behavioral Effects Nervousness, tremor, emotional lability, depressed mood; serious behavioral events in 4% in real-world settings [7] Patient education, monitoring, dose reduction or discontinuation if severe
Cognitive Effects No significant adverse effects on cognition in formal testing [1] Minimal cognitive impact compared to some other ASMs
Drug Interactions Clearance increased by 50-65% by enzyme-inducing ASMs; no effect on other ASM levels [1] Dose adjustment may be needed when used with enzyme inducers
Serious Adverse Events Status epilepticus (1%), sudden unexplained death (0.3%) in observational study [7] Risk-benefit assessment in refractory patients
Laboratory Parameters No significant effects on hematology, serum chemistry, liver function tests [6] Routine monitoring recommended

Special safety considerations include the potential for tiagabine to cause non-convulsive status epilepticus in some rare cases, particularly with rapid dose escalation or in patients with generalized epilepsy [7]. The Cochrane review also noted that patients taking tiagabine were nearly twice as likely to withdraw from treatment compared to placebo (RR 1.81, 95% CI 1.25-2.62) [3]. However, when compared to other ASMs, tiagabine showed no significant differences versus topiramate in terms of treatment withdrawal or efficacy [3].

Research Gaps and Future Directions

Several evidence gaps remain in our understanding of tiagabine's full therapeutic potential. While the drug has demonstrated efficacy in refractory focal epilepsy, its effectiveness in generalized epilepsy syndromes requires further investigation. Additionally, the promising preclinical data showing neuroprotective effects through microglial modulation [2] and enhanced efficacy in combination with brivaracetam [8] warrant validation in clinical settings.

Priority research areas for future tiagabine investigations include:

  • Combination Therapy Trials: Systematic evaluation of tiagabine with specific ASM partners, particularly brivaracetam and levetiracetam, based on promising preclinical data showing additive or synergistic effects [8].

  • Neuroprotection Studies: Well-designed trials examining tiagabine's potential to modify disease progression in epilepsy and potentially in neurodegenerative disorders, building on its demonstrated inhibition of microglial activation and neuroinflammatory pathways [2].

  • Pediatric Applications: Controlled trials in children under 12 years, as current evidence is limited to adolescents and adults [3].

  • Long-term Outcomes: Extended follow-up studies to evaluate sustained efficacy, tolerance development, and potential neuroprotective benefits over years rather than months.

  • Biomarker Development: Identification of predictive biomarkers for tiagabine response, potentially including GABA receptor polymorphisms or neuroimaging correlates of GABAergic function.

The promising results from network meta-analysis ranking tiagabine as the most effective adjunctive ASM for drug-resistant focal epilepsy [4] [5] provide strong rationale for continued investigation, particularly in optimized combination approaches for the most treatment-resistant patient populations.

References

Mechanism of Action: How Tiagabine Inhibits GABA Uptake

Author: Smolecule Technical Support Team. Date: February 2026

Tiagabine (previously known as NO-328) is a potent and selective inhibitor of the GABA transporter 1 (GAT1) [1]. Its mechanism is characterized as a mixed-type inhibition, which involves a two-step, induced-fit process [2] [3]:

  • Initial Competitive Binding: Tiagabine first binds to the orthosteric substrate-binding pocket of GAT1 when the transporter is in an outward-open conformation, directly competing with GABA [2] [3].
  • Conformational Arrest: Upon binding, tiagabine triggers a conformational change in the transporter. Recent cryo-electron microscopy (cryo-EM) structures reveal that tiagabine locks GAT1 in an inward-open conformation [2]. It achieves this by blocking the intracellular gate of the GABA release pathway, thereby stalling the transport cycle and preventing GABA uptake [2].

This mechanism is highly selective for GAT1 over other GABA transporter subtypes (GAT2, GAT3, BGT1), making tiagabine a crucial pharmacological tool and therapeutic agent [1] [4].

Detailed Experimental Protocols

Below are detailed methodologies for investigating tiagabine's effects, ranging from cellular uptake assays to in vivo microdialysis.

Protocol 1: Cell-Based [³H]-GABA Uptake Inhibition Assay

This protocol measures the ability of tiagabine to inhibit GABA transport into cells expressing GAT1 [2] [4].

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of tiagabine against GAT1.
  • Materials:
    • Cell line stably expressing human GAT1 (e.g., HEK293S or CHO cells) [2] [4].
    • [³H]-GABA (radiolabeled GABA).
    • Tiagabine hydrochloride (prepare a stock solution in buffer or DMSO).
    • Uptake Buffer: HEPES-buffered solution containing 150 mM NaCl. The exact composition can vary, but it must maintain the sodium and chloride gradients essential for GAT1 function [5].
    • Scintillation counter.
    • Cell culture plates and standard lab equipment.
  • Procedure:
    • Cell Preparation: Seed cells expressing GAT1 into multi-well plates and culture until they reach appropriate confluence.
    • Pre-incubation: Remove the culture medium and wash the cells with pre-warmed uptake buffer.
    • Inhibition: Pre-incubate the cells with varying concentrations of tiagabine (e.g., from 1 nM to 100 µM) or vehicle control for a specified time (e.g., 10-30 minutes).
    • Uptake Initiation: Add uptake buffer containing a known concentration of [³H]-GABA (e.g., 50 nM) to all wells. The buffer should also contain the corresponding concentration of tiagabine to maintain inhibition during uptake.
    • Incubation: Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).
    • Termination: Quickly remove the radioactive solution and wash the cells multiple times with ice-cold uptake buffer to terminate uptake and remove excess [³H]-GABA.
    • Lysis and Measurement: Lyse the cells (e.g., with 1% SDS or 0.1N NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
    • Data Analysis: Calculate the percentage of uptake inhibition for each tiagabine concentration relative to the vehicle control. Plot the data and fit a dose-response curve to determine the IC₅₀ value.

The following diagram illustrates the key steps of this assay workflow:

G A Seed GAT1-expressing cells B Wash cells with uptake buffer A->B C Pre-incubate with Tiagabine B->C D Initiate uptake with [³H]-GABA C->D E Incubate for defined time D->E F Terminate uptake and wash E->F G Lyse cells and measure radioactivity F->G

Protocol 2: Radioligand Binding Assay with [³H]-Tiagabine

This protocol is used to study the direct binding of tiagabine to GAT1 in brain tissue homogenates [1].

  • Objective: To characterize the binding affinity (Kᵢ) and specificity of [³H]-tiagabine to GAT1.
  • Materials:
    • Homogenates of human or rat brain tissue (e.g., cerebral cortex synaptosomes) [1].
    • [³H]-Tiagabine (specific activity ~48 Ci/mmol) [1].
    • Assay Buffer: 50 mM Tris-HCl buffer, pH 7.4, containing 120 mM NaCl. The sodium dependence is critical for specific binding [1].
    • Unlabeled tiagabine (for displacement curves).
    • GABA and other neurotransmitters (for specificity testing).
    • Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
    • Scintillation counter.
  • Procedure:
    • Membrane Preparation: Prepare synaptic membrane fractions from fresh or frozen brain tissue via homogenization and centrifugation.
    • Binding Reaction: Incubate membrane aliquots with a fixed concentration of [³H]-tiagabine (e.g., 10-20 nM) and increasing concentrations of unlabeled tiagabine (for displacement studies) or other test compounds in assay buffer. Include a tube with excess unlabeled tiagabine to determine non-specific binding.
    • Incubation: Conduct the binding reaction for a duration that reaches equilibrium (e.g., 60 minutes at 4°C) [1].
    • Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters pre-soaked in buffer to separate bound from free radioligand.
    • Washing: Quickly wash the filters several times with ice-cold assay buffer.
    • Measurement: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
    • Data Analysis: Subtract non-specific binding from total binding to calculate specific binding. Use non-linear regression to analyze displacement data and determine the inhibition constant (Kᵢ).
Protocol 3: In Vivo Microdialysis for Extracellular GABA Measurement

This protocol assesses the functional consequence of GAT1 inhibition in the brains of live animals [6].

  • Objective: To measure the increase in extracellular GABA levels in specific brain regions following systemic administration of tiagabine.
  • Materials:
    • Awake, freely moving rats (e.g., Sprague-Dawley).
    • Stereotaxic apparatus and guide cannulas.
    • Microdialysis probes and pump.
    • Perfusion fluid: artificial cerebrospinal fluid (aCSF).
    • HPLC system with electrochemical or fluorescence detection for GABA measurement.
    • Tiagabine (dissolved in saline for intraperitoneal injection).
  • Procedure:
    • Surgery: Implant guide cannulas stereotaxically into the brain regions of interest (e.g., globus pallidus, ventral pallidum, substantia nigra) under anesthesia [6].
    • Recovery and Habituation: Allow animals to recover for at least 24-48 hours. Habituate them to the experimental environment.
    • Microdialysis: Insert a microdialysis probe through the guide cannula and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples.
    • Drug Administration: Administer tiagabine systemically (e.g., 11.5 or 21.0 mg/kg, i.p., which are the ED₅₀ and ED₈₅ doses for inhibiting seizures, respectively) [6].
    • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 15-30 minutes) for several hours post-injection.
    • GABA Quantification: Analyze the GABA content in the dialysate samples using HPLC.
    • Data Analysis: Express GABA levels as a percentage of baseline. Compare the area under the curve or peak values between treatment groups.

Summary of Key Experimental Data

The tables below summarize quantitative data from key studies on tiagabine.

Table 1: Tiagabine Binding and Uptake Inhibition Data

Assay Type Tissue / Cell System Affinity / Potency Key Findings Source
Radioligand Binding Human brain cortical membranes Kᵢ = 22 nM Tiagabine showed sodium-dependent, stereospecific binding. GABA and nipecotic acid displaced binding in the µM range (Kᵢ ~40-60 µM). [1]
[[³H]-GABA Uptake Inhibition HEK293S cells (hGAT1) IC₅₀ = 390 ± 30 nM Confirms tiagabine's high potency for inhibiting GABA transport via human GAT1. [2]
Scintillation Proximity Assay Purified hGAT1 from Sf9 cells IC₅₀ = 290 ± 60 nM Demonstrates direct inhibition of the purified transporter protein. [2]

Table 2: In Vivo Effect of Tiagabine on Extracellular GABA in Rat Brain

Brain Region Dose (mg/kg, i.p.) Peak GABA Increase (% of Baseline) Source
Globus Pallidus 11.5 mg/kg 240% [6]
21.0 mg/kg 310% [6]
Ventral Pallidum 11.5 mg/kg 280% [6]
21.0 mg/kg 350% [6]
Substantia Nigra 21.0 mg/kg 200% [6]

References

Tiagabine Oral Suspensions: Application Notes and Stability Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Tiagabine hydrochloride is an antiepileptic drug approved as an adjunctive therapy for refractory partial seizures. A significant challenge in pediatric and geriatric care is the absence of a commercially available liquid dosage form, as many patients, particularly young children, are unable to swallow tablets and require doses titrated to body weight. [1] This necessitates the extemporaneous compounding of oral liquid formulations from available solid dosage forms. The chemical stability of these preparations is paramount for ensuring patient safety and therapeutic efficacy. This document consolidates the available stability data and provides detailed experimental protocols for researchers and drug development professionals to assess and validate tiagabine suspensions. [2]

Stability Data Summary

Stability studies indicate that tiagabine suspensions remain stable for clinically useful durations, with refrigerated conditions generally favoring longer shelf-life.

Table 1: Stability of Tiagabine 1 mg/mL in Different Vehicles [1] [3]

Vehicle Formulation Storage Temperature Duration of Stability (≥90% potency) Duration of Stability (≥95% potency)
Ora-Plus:Ora-Sweet (1:1) 4°C (Refrigeration) 91 days 91 days
25°C (Room Temperature) 70 days Not specified
1% Methylcellulose:Simple Syrup, NF (1:6) 4°C (Refrigeration) 91 days 91 days
25°C (Room Temperature) 42 days Not specified

Table 2: Stability of Higher Concentration Tiagabine Suspensions [4]

Concentration Storage Temperature Duration of Stability (Retention of ≥90% potency)
2 mg/mL (in Ora-Plus:Ora-Sweet 1:1) 3-5°C (Refrigeration) 40 days
23-25°C (Room Temperature) 61 days
6 mg/mL (in Ora-Plus:Ora-Sweet 1:1) 3-5°C (Refrigeration) 61 days
23-25°C (Room Temperature) 61 days

Experimental Protocols

Compounding Protocol for Tiagabine 1 mg/mL Suspension

This protocol is adapted from the stability study by Nahata & Morosco (2003). [1] [3]

  • Materials:

    • Active Pharmaceutical Ingredient (API): Tiagabine 4 mg or 12 mg tablets.
    • Vehicles: Ora-Plus and Ora-Sweet OR 1% Methylcellulose and Simple Syrup, NF.
    • Equipment: Analytical balance, mortar and pestle, amber plastic prescription oral bottles, calibrated measuring cylinder, and a pH meter.
  • Methodology:

    • Calculate the total amount of tiagabine required based on the desired final volume and concentration (1 mg/mL).
    • Trituration: Using a mortar and pestle, finely crush the calculated number of tablets into a uniform powder.
    • Levigate: Add a small amount of the chosen vehicle to the powder and triturate to form a smooth, lump-free paste.
    • Geometric Dilution: Gradually incorporate the remaining vehicle while triturating to ensure uniform distribution of the API.
    • Vehicle Mixing:
      • For Ora-Based Suspension: Use a 1:1 ratio of Ora-Plus to Ora-Sweet as the vehicle.
      • For Methylcellulose-Based Suspension: Use a 1:6 ratio of 1% Methylcellulose to Simple Syrup, NF as the vehicle.
    • Transfer: Quantitatively transfer the suspension to an amber plastic prescription bottle.
    • Label: Label the container with "Shake Well Before Use," drug concentration, compounding date, beyond-use date, and storage conditions.
Stability-Indicating HPLC Assay Protocol

The following high-performance liquid chromatography (HPLC) method is critical for validating stability. [4]

  • Chromatographic Conditions:

    • Column: Reverse-phase C18 column.
    • Mobile Phase: Gradient mixture of acetonitrile and aqueous phosphoric acid.
    • Flow Rate: 2.75 mL/minute.
    • Detection: Ultraviolet (UV) spectrophotometer at 254 nm.
    • Injection Volume: 10-20 µL.
    • Internal Standard: Propylparaben.
  • Sample Preparation:

    • Dilute the tiagabine suspension appropriately with the mobile phase or a suitable solvent.
    • Filter the diluted sample through a 0.45 µm membrane filter before injection into the HPLC system.
  • Analysis:

    • The retention time for tiagabine is approximately 8.4 minutes, and for the internal standard (propylparaben) it is 8.6 minutes. [4]
    • The appearance of new peaks indicates the formation of degradation products.
    • The method should be validated for specificity, accuracy, precision, linearity, limit of detection (LOD), and limit of quantitation (LOQ).

Workflow and Analytical Methodology

The process from compounding to stability assessment involves a logical sequence of steps to ensure the quality and safety of the final preparation. The following diagram visualizes the stability study workflow and the concurrent analytical control process.

TiagabineStabilityWorkflow Stability Study Workflow Start Start: Compound Suspension Formulation Formulate in Vehicle (Ora-Based or Methylcellulose) Start->Formulation Storage Divide and Store Samples (4°C and 25°C) Formulation->Storage Sampling Withdraw Samples at Time Intervals (0, 7, 14, ... 91 days) Storage->Sampling Analysis HPLC Analysis Sampling->Analysis DataProcessing Data Processing and Potency Calculation Analysis->DataProcessing StabilityAssessment Stability Assessment (Potency ≥ 90%) DataProcessing->StabilityAssessment End Report Beyond-Use Date StabilityAssessment->End

The core of the stability assessment is a stability-indicating HPLC method, which separates tiagabine from its degradation products. The method's specificity is crucial for accurate quantification.

HPLCmethod HPLC Analytical Control cluster_method Key Method Parameters SamplePrep Sample Preparation (Dilution and Filtration) HPLCInjection HPLC System Injection SamplePrep->HPLCInjection ChromSeparation Chromatographic Separation HPLCInjection->ChromSeparation Param1 Column: Reverse-Phase C18 Detection UV Detection at 254 nm ChromSeparation->Detection DataAnalysis Data Analysis Detection->DataAnalysis Interpretation Result Interpretation DataAnalysis->Interpretation Param2 Mobile Phase: Acetonitrile/ Aqueous H₃PO₄ Gradient Param3 Flow Rate: 2.75 mL/min Param4 Retention Time: Tiagabine ~8.4 min

Critical Discussion and Best Practices

  • Formulation Selection: Ora-Plus:Ora-Sweet (1:1) is the preferred vehicle based on the data, demonstrating superior stability at room temperature compared to the methylcellulose-based syrup. [1] This is likely due to the optimized pH and suspending properties of proprietary vehicles.
  • Storage Recommendations: For the 1 mg/mL concentration, refrigeration at 4°C is recommended to achieve a beyond-use date of up to 91 days (3 months). If room temperature storage is necessary, the Ora-based suspension is stable for 70 days, while the methylcellulose-syrup suspension should be used within 42 days. [1] [3]
  • Physical Stability: Monitor the suspension for changes in color, odor, and uniformity. One study noted that suspensions stored at 23-25°C became slightly discolored (turning slightly gray) after 30 days, though this was not correlated with a significant loss of potency. [4]
  • Container: Studies stored the suspensions in plastic prescription bottles, which are suitable for clinical use. [1]
  • Quality Control: The compounding process should be standardized, and the final product should undergo quality control checks, preferably using a stability-indicating assay like the HPLC method described, to ensure potency and purity before dispensing. [4] [5]

Conclusion

Extemporaneously compounded tiagabine oral suspensions provide a viable and stable alternative for patients who cannot swallow tablets. Stability is maximized in Ora-Plus:Ora-Sweet vehicles under refrigerated conditions, with a shelf-life of up to three months. The provided protocols for compounding and HPLC analysis offer a framework for researchers and pharmacists to ensure the preparation of safe, stable, and effective dosage forms, thereby addressing a critical need in personalized patient care.

References

Comprehensive Application Notes and Protocols for Tiagabine Hydrochloride Forced Degradation Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Forced Degradation Studies

Forced degradation, also referred to as stress testing, is an essential component of pharmaceutical development that involves intentional degradation of drug substances and products under conditions more severe than accelerated storage environments. These studies are conducted primarily to elucidate degradation pathways, identify potential degradation products, and establish stability-indicating analytical methods that can detect changes in drug quality attributes over time [1]. For tiagabine hydrochloride, an antiepileptic drug used in the management of seizure disorders, understanding its degradation behavior is critical for ensuring product safety, efficacy, and quality throughout its shelf life.

Regulatory guidelines from the International Conference on Harmonization (ICH) recommend stress testing to identify likely degradation products and establish the intrinsic stability characteristics of drug molecules, though specific methodological details are not prescribed [2]. This document provides detailed protocols and application notes for conducting forced degradation studies on this compound, incorporating current scientific literature and established pharmaceutical practices.

Degradation Pathways of Tiagabine

Primary Degradation Mechanisms

Research has demonstrated that this compound is particularly susceptible to oxidative degradation pathways, primarily involving attack of oxygen at different molecular centers with predominant reactivity at the double bond present in the drug molecule [3]. The oxidative cascade reactions initiated by epoxidation of this double bond yield various degradation products including dihydroxy derivatives, ketohydroxy compounds, ketone derivatives, and bisthiophene ketone structures.

The susceptibility of tiagabine to oxidative degradation necessitates careful consideration during formulation development, packaging selection, and storage condition establishment to minimize patient exposure to these degradation products. Additionally, the identification of nine distinct degradation products through liquid chromatography with electrospray ionization multistage mass spectrometry (LC/ESI-MSn) and ultra-performance liquid chromatography/high-resolution mass spectrometry (UPLC/HR-MS) highlights the complexity of tiagabine's degradation profile [3].

Visualization of Tiagabine Oxidative Degradation Pathway

The following diagram illustrates the primary oxidative degradation pathway of this compound, initiated by epoxidation of the double bond:

TiagabineDegradation Tiagabine Oxidative Degradation Pathway Tiagabine Tiagabine EpoxideIntermediate Epoxide Intermediate Tiagabine->EpoxideIntermediate Oxidation (H₂O₂) DihydroxyDeriv Dihydroxy Derivatives EpoxideIntermediate->DihydroxyDeriv Hydrolysis KetohydroxyDeriv Ketohydroxy Derivatives EpoxideIntermediate->KetohydroxyDeriv Rearrangement KetoneDeriv Ketone Derivatives KetohydroxyDeriv->KetoneDeriv Oxidation BisthiopheneKetone Bisthiophene Ketone KetoneDeriv->BisthiopheneKetone Cleavage

Figure 1: Tiagabine Oxidative Degradation Pathway. The degradation process initiates with epoxidation of the double bond, followed by cascade reactions forming multiple degradation products [3].

Experimental Design and Strategy

Objective-based Study Planning

Forced degradation studies should be designed with specific objectives in mind, which for this compound include:

  • Establishing degradation pathways and kinetics under various stress conditions [1]
  • Identifying and characterizing degradation products to understand their structural attributes [3]
  • Developing and validating stability-indicating methods capable of separating and quantifying tiagabine from its degradation products [4]
  • Generating degradation profiles that simulate what might be observed during formal stability studies [1]
  • Providing insights for formulation development, packaging selection, and storage condition establishment
Recommended Degradation Limits

The extent of degradation induced during stress studies should be carefully controlled to generate relevant data. For this compound, a degradation range of 5-20% is considered appropriate for validating chromatographic assays [2] [1]. Excessive degradation (>20%) may lead to the formation of secondary degradation products not typically observed under normal storage conditions, while insufficient degradation (<5%) may not generate enough material for adequate method validation [1].

Materials and Equipment

Chemical and Reagents
  • This compound drug substance (≥98% purity)
  • High-performance liquid chromatography (HPLC) grade solvents: methanol, acetonitrile, water
  • Analytical grade reagents: hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂)
  • Buffer salts: potassium dihydrogen phosphate, ammonium acetate
  • Reference standards: this compound and available identified degradation products
Equipment and Instrumentation
  • High-performance liquid chromatography system with photodiode array (PDA) detector
  • LC/MS system: Liquid chromatography coupled to electrospray ionization multistage mass spectrometry (LC/ESI-MSn) and high-resolution mass spectrometry (HR-MS) for degradation product identification [3]
  • Column: C18 (250mm × 4.6mm, 5μm) such as Hypersil BDS [4]
  • pH meter with temperature compensation
  • Thermostatically controlled oven(s) for thermal degradation studies
  • Photostability chamber complying with ICH Q1B requirements
  • Controlled humidity chambers for humidity stress studies
  • Refrigerated centrifuge
  • Ultrasonic bath
  • Analytical balance (0.1 mg sensitivity)

Stress Conditions and Protocols

Recommended Stress Conditions

Based on the chemical structure of tiagabine and available literature, the following stress conditions are recommended for comprehensive forced degradation studies:

Table 1: Recommended Stress Conditions for this compound Forced Degradation Studies

Stress Condition Recommended Parameters Exposure Duration Expected Degradation Sampling Time Points
Acid Hydrolysis 0.1 M HCl at 40-60°C 1-5 days Moderate to high 24, 48, 72, 120 h
Base Hydrolysis 0.1 M NaOH at 40-60°C 1-5 days Moderate to high 24, 48, 72, 120 h
Oxidative Stress 3% H₂O₂ at 25-60°C 1-3 days High (primary pathway) 6, 24, 48, 72 h
Thermal Stress Solid state at 60-80°C 1-5 days Low to moderate 24, 48, 72, 120 h
Photolytic Stress ICH Q1B conditions (UV/Vis) 1-5 days Variable 24, 72, 120 h
Humidity Stress 75% RH at 25°C 1-5 days Low to moderate 24, 48, 72, 120 h
Detailed Experimental Protocols
5.2.1 Oxidative Degradation Protocol
  • Sample Preparation: Prepare a this compound solution at a concentration of 1 mg/mL in an appropriate solvent (e.g., water:methanol, 85:15% v/v) [4].
  • Stress Application: Add 3% (v/v) hydrogen peroxide (H₂O₂) to the drug solution. Use a drug-to-oxidant ratio of 1:2 (w/v).
  • Incubation: Maintain the solution at 60°C for up to 72 hours [3] [1].
  • Neutralization: After appropriate exposure, dilute the sample with mobile phase to quench the reaction.
  • Analysis: Analyze the samples using the developed LC-MS method immediately after preparation.

Note: For tiagabine, oxidative stress represents the primary degradation pathway, and multiple time points should be collected to monitor the progression of degradation and distinguish between primary and secondary degradation products [3].

5.2.2 Hydrolytic Degradation Protocol
  • Acid Hydrolysis:

    • Prepare this compound solution (1 mg/mL) in 0.1 M HCl
    • Heat at 60°C for up to 5 days
    • Neutralize with 0.1 M NaOH after appropriate exposure time
  • Base Hydrolysis:

    • Prepare this compound solution (1 mg/mL) in 0.1 M NaOH
    • Heat at 60°C for up to 5 days
    • Neutralize with 0.1 M HCl after appropriate exposure time
  • Control Samples: Prepare control solutions in water and subject to same thermal conditions without acid/base

5.2.3 Thermal Degradation Protocol
  • Solid State Stress:

    • Spread approximately 100 mg of this compound as a thin layer in a glass petri dish
    • Place in a controlled temperature oven at 80°C
    • Withdraw samples at predetermined time points
    • Prepare solutions for analysis at a concentration of 1 mg/mL
  • Solution State Stress:

    • Prepare drug solution (1 mg/mL) in a stable solvent system
    • Maintain at 80°C for specified duration
    • Withdraw aliquots at predetermined time points
5.2.4 Photolytic Degradation Protocol
  • Sample Preparation:

    • Prepare drug solution (1 mg/mL) and spread as a thin layer in quartz petri dishes
    • For solid state stress, spread powder as a thin layer (not more than 2 mm thick)
  • Light Exposure:

    • Expose samples to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter as per ICH Q1B guidelines
    • Include dark controls with same sample preparation wrapped in aluminum foil
  • Analysis:

    • Withdraw samples after appropriate light exposure
    • Prepare solutions for analysis comparing with protected controls
Experimental Workflow

The following diagram illustrates the comprehensive workflow for conducting forced degradation studies on this compound:

ForcedDegradationWorkflow Tiagabine Forced Degradation Workflow SamplePrep Sample Preparation (1 mg/mL solution or solid) StressConditions Apply Stress Conditions SamplePrep->StressConditions Hydrolysis Hydrolysis (Acid/Base) StressConditions->Hydrolysis Oxidation Oxidation (3% H₂O₂) StressConditions->Oxidation Thermal Thermal (60-80°C) StressConditions->Thermal Photolysis Photolysis (ICH Q1B) StressConditions->Photolysis Analysis Analytical Analysis HPLC HPLC/PDA Analysis->HPLC LCMS LC/ESI-MSⁿ HR-MS Analysis->LCMS DataInterpretation Data Interpretation DegradantID Degradant Identification DataInterpretation->DegradantID MethodValidation Method Application StabilityMethod Stability-Indicating Method MethodValidation->StabilityMethod Formulation Formulation Optimization MethodValidation->Formulation Regulatory Regulatory Submission MethodValidation->Regulatory Hydrolysis->Analysis 5-20% degradation Oxidation->Analysis 5-20% degradation Thermal->Analysis 5-20% degradation Photolysis->Analysis 5-20% degradation HPLC->DataInterpretation LCMS->DataInterpretation DegradantID->MethodValidation

Figure 2: Tiagabine Forced Degradation Workflow. Comprehensive schematic showing the systematic approach from sample preparation through data interpretation and application [3] [1] [4].

Analytical Methodologies

Stability-Indicating HPLC Method

A reversed-phase HPLC method has been developed and validated specifically for this compound and its degradation products [4]:

Table 2: Stability-Indicating HPLC Method Parameters for this compound

Parameter Specification
Column C18 (250mm × 4.6mm, 5μm) Hypersil BDS
Mobile Phase Buffer (pH 4.5):Methanol (85:15% v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Injection Volume 20 μL
Column Temperature Ambient
Run Time 10-15 minutes
Retention Time 4.210 min (tiagabine)
Linearity Range 5-15 μg/mL

This method has demonstrated specificity in separating tiagabine from its degradation products formed under various stress conditions, confirming its stability-indicating capability [4].

Advanced Characterization Techniques

For comprehensive identification and characterization of degradation products, the following advanced techniques are recommended:

  • Liquid Chromatography with Multistage Mass Spectrometry (LC/ESI-MSn):

    • Provides structural information through fragmentation patterns
    • Enables differentiation of isomeric degradation products
    • Helps establish degradation pathways
  • Ultra-Performance Liquid Chromatography/High-Resolution Mass Spectrometry (UPLC/HR-MS):

    • Offers superior chromatographic resolution and sensitivity
    • Provides accurate mass measurements for elemental composition determination
    • Enables definitive identification of degradation products [3]

Data Interpretation and Regulatory Considerations

Degradation Product Identification

When analyzing forced degradation samples of tiagabine, particular attention should be paid to products resulting from oxidative pathways, as these represent the primary degradation mechanism. The identification of nine degradation products through LC/ESI-MSn and UPLC/HR-MS highlights the complexity of tiagabine's degradation profile [3]. Diagnostic MS/MS product ions characteristic of the piperidine or thiophene moieties can serve as valuable markers for degradation product identification.

Stability-Indicating Method Validation

The developed analytical method should be validated to demonstrate its stability-indicating capabilities through the following parameters:

  • Specificity: Resolution between tiagabine and all degradation products
  • Linearity: Over the range of 5-15 μg/mL with correlation coefficient ≥0.999
  • Accuracy: Recovery of 98-102% for drug substance
  • Precision: RSD ≤2.0% for system precision and method precision
  • Robustness: Ability to withstand minor variations in method parameters
Regulatory Submission

Forced degradation studies should be conducted during Phase III development at the latest, with results summarized and submitted in regulatory filings [1]. The study report should include:

  • Detailed experimental conditions for all stress studies
  • Chromatographic profiles demonstrating separation of drug substance from degradation products
  • Structural characterization of significant degradation products
  • Mass balance calculations for all stress conditions
  • Justification of the stability-indicating nature of the analytical methods

Conclusion

Forced degradation studies for this compound have revealed that the drug substance is particularly susceptible to oxidative degradation, primarily through epoxidation of the double bond followed by cascade reactions forming multiple degradation products. The protocols outlined in this document provide a systematic approach for conducting comprehensive forced degradation studies that meet regulatory expectations and support the development of stable formulations. The recommended stability-indicating HPLC method, coupled with LC/ESI-MSn and UPLC/HR-MS for degradation product identification, ensures adequate monitoring of tiagabine stability throughout its lifecycle.

References

analytical method development tiagabine hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tiagabine Hydrochloride Analysis

This compound is a selective GABA reuptake inhibitor used as an antiepileptic drug. Its chemical name is (-)-(R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]nipecotic acid hydrochloride [1]. Analytical method development for tiagabine focuses on assaying the active pharmaceutical ingredient (API), monitoring stability, and determining chiral purity, as the R(-)-enantiomer is the pharmacologically active form [2] [3]. Forced degradation studies are crucial as tiagabine is susceptible to degradation under various stress conditions [4] [5].

Stability-Indicating RP-HPLC Method

Method Overview and Applications

This reversed-phase HPLC method separates tiagabine from its degradation products, making it suitable for stability studies and quality control of bulk drug and formulations [4].

Detailed Chromatographic Conditions

Table 1: Chromatographic Conditions for RP-HPLC Method

Parameter Specification
Column Vision HT C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase 11.5 mM Sodium dihydrogen phosphate (pH 2.0):Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Temperature Ambient
Run Time Not specified (Typically 10-15 min for such methods)
Sample Preparation
  • Stock Solution: Dissolve this compound in mobile phase to obtain approximately 1 mg/mL.
  • Working Standard Solutions: Dilute stock solution with mobile phase to concentrations ranging from 50-150 µg/mL.
  • Filter: Pass solutions through a 0.45 µm membrane filter before injection [4].
Validation Parameters and Results

Table 2: Method Validation Data

Validation Parameter Results
Linearity Range 50-150 µg/mL
Correlation Coefficient (r²) 0.9983
Accuracy (% Recovery) 98.86%-99.35%
Precision (% RSD) < 2%
LOD 31.93 µg/mL
LOQ 96.76 µg/mL
Robustness % RSD < 2%

Experimental Protocols

Forced Degradation Studies

Forced degradation studies should be performed on tiagabine bulk drug according to ICH guidelines [4].

Table 3: Recommended Stress Conditions

Stress Condition Conditions Extent of Degradation
Acid Hydrolysis 0.1M HCl, room temperature, 24h Significant degradation
Base Hydrolysis 0.1M NaOH, room temperature, 24h Stable
Oxidative Degradation 3% H₂O₂, room temperature, 24h Significant degradation
Thermal Degradation Solid state, 105°C, 24h Significant degradation
Photolytic Degradation Exposed to UV light, 24h Significant degradation

Procedure:

  • Weigh approximately 50 mg of this compound into separate containers.
  • Subject samples to stress conditions listed in Table 3.
  • Neutralize acid/base samples after stress period.
  • Dilute samples to appropriate concentration with mobile phase.
  • Analyze by HPLC using conditions in Section 2.2.
Oxidative Degradation Pathway Analysis

The following diagram illustrates the oxidative degradation pathway of tiagabine identified through LC/ESI-MSn and UPLC/HR-MS studies [5]:

G Tiagabine Tiagabine Epoxide Epoxide Tiagabine->Epoxide Epoxidation Bisthiophene Bisthiophene Tiagabine->Bisthiophene Oxidative cleavage Dihydroxy Dihydroxy Epoxide->Dihydroxy Hydrolysis Ketohydroxy Ketohydroxy Dihydroxy->Ketohydroxy Oxidation Ketone Ketone Ketohydroxy->Ketone Oxidation

Oxidative Degradation Protocol [5]:

  • Heat this compound in the presence of H₂O₂ at elevated temperature.
  • Analyze degradation products using:
    • Liquid Chromatography: C18 column with gradient elution
    • Mass Spectrometry: Electrospray ionization multistage mass spectrometry (ESI-MSn)
    • High-Resolution MS: For accurate mass determination
  • Identify nine major degradation products through fragmentation patterns.
Chiral Separation Methods

This compound is synthesized as a single enantiomer, but chiral inversion can occur during synthesis. Monitoring chiral purity is essential [2] [3].

Method for Tiagabine HCl Enantiomers:

  • Column: 25 cm × 4.6 mm, 5 µm, l-phenylglycine (Pirkle-type)
  • Sample Preparation: Derivatize with 1-napthalenemethylamine
  • Mobile Phase: 69:31, 0.1 M ammonium acetate:acetonitrile (v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: UV detection
  • Limit of Quantification: 0.05% (peak area)

Method for Chiral Precursors:

  • Column: 25 cm × 4.6 mm, Chiralcel-OG
  • Mobile Phase: Hexane/isopropanol/2-methyl-2-propanol (94:4:12, v/v) with 0.05% diethylamine
  • Flow Rate: 0.8 mL/min
  • Detection: 230 nm
Formulation Analysis with Antioxidants

Tiagabine formulations require stabilization with antioxidants [6].

Table 4: Recommended Formulation Composition

Component Quantity (per 100 parts tiagabine HCl)
Tiagabine HCl 100 parts
Antioxidant (α-tocopherol) 1-50 parts
Microcrystalline cellulose 1000-10000 parts
Polyethylene glycol 100-5000 parts
Magnesium stearate 10-500 parts
Anhydrous lactose 100-5000 parts

Preparation Method:

  • Blend this compound monohydrate, α-tocopherol, polyethylene glycol 6000, and anhydrous lactose.
  • Granulate by melt granulation in a high-shear mixer.
  • Cool the granules and blend with talc.
  • Compress into tablets.
  • Apply film coating if required.

Method Development Workflow

The following diagram outlines a systematic approach to this compound analytical method development:

G Start Method Development Objective Column Column Selection: C18 for stability Chiral for enantiomers Start->Column MobilePhase Mobile Phase Optimization pH 2.0 phosphate buffer Acetonitrile gradient Column->MobilePhase SamplePrep Sample Preparation Dissolution in mobile phase Filtration MobilePhase->SamplePrep Degradation Forced Degradation Studies Acid, base, oxidation, heat, light SamplePrep->Degradation Validation Method Validation Linearity, accuracy, precision LOD/LOQ, robustness Degradation->Validation Application Routine Application Quality control testing Validation->Application

Troubleshooting and Technical Notes

  • Peak Tailing: Adjust pH of mobile phase between 2.0-2.5 using orthophosphoric acid.
  • Retention Time Shift: Ensure consistent mobile phase preparation and column temperature.
  • Degradation During Analysis: Maintain low temperature during sample storage and analysis.
  • Chiral Inversion: Avoid extreme pH and metal ions during sample preparation as they can cause chiral inversion [3].
  • Formulation Stability: Use anhydrous excipients and include antioxidants (α-tocopherol, ascorbyl palmitate) to enhance stability [6].

Regulatory Considerations

Methods should be validated according to ICH Q2(R1) guidelines [4]. This compound compendial methods are specified in USP monographs [7]. Forced degradation studies should follow ICH Q1A(R2) requirements [4].

References

tiagabine in neuropathic pain clinical protocols

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action in Pain Modulation

Tiagabine is a selective gamma-aminobutyric acid (GABA) reuptake inhibitor (GAT-1) [1] [2]. Its proposed mechanism for neuropathic pain is through the enhancement of GABAergic signaling in the central nervous system, which may dampen the hyperexcitability of pain pathways [3] [2] [4].

The diagram below illustrates this synaptic mechanism.

Summary of Clinical and Pre-Clinical Evidence

The tables below summarize key quantitative findings from studies on tiagabine for neuropathic pain.

Table 1: Clinical Study Evidence

Study Reference Design Patient Population Key Efficacy Findings Dosage (Tiagabine) Notes

| Novak et al. (2001) [3] [5] | Open-label Pilot | 17 patients with painful sensory neuropathy | - 16-38% reduction in pain symptoms at 4-8 mg.

  • Improved burning, sharpness, cold (29-39%).
  • No effect on dull/deep pain. | Titrated to 16 mg/day over 4 weeks. | High dropout (8/17); best effects at lower doses (4-8 mg). | | Doctorlib (2018) [2] | Open-label + Crossover | 35 patients with diabetic neuropathy | Significant improvement in "pain relief" and "pain interference with sleep". | Titrated using extended-release formulation. | High dropout during titration; only 11 entered crossover phase. |

Table 2: Pre-Clinical and Adjunct Evidence

Study Reference Model/Context Key Findings Implication for Neuropathic Pain
Masocha (2016) [4] Mouse model (Paclitaxel-induced pain) GAT-1 inhibitor NO-711 prevented & reversed thermal hyperalgesia and cold allodynia. Supports GAT-1 as a valid target for chemotherapy-induced neuropathic pain.
Luszczki et al. (2003) [6] [7] Mouse seizure model (Drug Interaction) Tiagabine + Gabapentin showed synergistic (supra-additive) anticonvulsant effect. Suggests potential for rational polytherapy in pain, but requires clinical validation.

Proposed Experimental Protocol for Research

Based on the synthesized literature, here is a detailed protocol for a clinical research study on tiagabine for neuropathic pain.

Study Objectives
  • Primary Objective: To evaluate the efficacy of tiagabine in reducing neuropathic pain intensity in patients with painful diabetic polyneuropathy.
  • Secondary Objectives: To assess its impact on sleep quality, specific pain qualities (burning, sharp), and safety/tolerability.
Patient Population
  • Inclusion Criteria:
    • Adults aged 18-75 years.
    • Diagnosis of diabetic peripheral neuropathy with pain for >6 months.
    • Average daily pain score of ≥4 on an 11-point Numeric Rating Scale (NRS).
  • Exclusion Criteria:
    • History of generalized epilepsy or absence seizures.
    • Significant hepatic impairment.
    • Concurrent use of other GABAergic drugs (e.g., benzodiazepines, gabapentin).
Study Design
  • A randomized, double-blind, placebo-controlled, parallel-group trial.
  • Duration: 10-week study (2-week baseline, 4-week titration, 4-week maintenance).
  • Dosing Regimen (Experimental Group):
    • Weeks 1-2: Tiagabine 2 mg, twice daily (Total 4 mg/day).
    • Weeks 3-4: Tiagabine 4 mg, twice daily (Total 8 mg/day).
    • Weeks 5-10 (Maintenance): Maintain at 8 mg/day. If tolerated but insufficient response, may increase to 5 mg twice daily (10 mg/day).
  • Control Group: Matched placebo following the same titration schedule.
Key Methodologies and Assessments
  • Efficacy Assessments:
    • Primary Endpoint: Change from baseline in the average daily pain score (0-10 NRS) during the maintenance phase.
    • Secondary Endpoints:
      • McGill Pain Questionnaire (MPQ) [3] [2]: To evaluate changes in pain quality.
      • Brief Pain Inventory (BPI) [2]: To assess pain interference with sleep, mood, and activity.
      • Patient Global Impression of Change (PGIC).
  • Safety and Tolerability Assessments:
    • Monitoring of adverse events (e.g., dizziness, fatigue, disorientation) [3] [2].
    • Clinical laboratory tests (liver function).
  • Statistical Analysis:
    • Intention-to-treat (ITT) analysis using Last Observation Carried Forward (LOCF) and Mixed Model Repeated Measures (MMRM) for sensitivity analysis [8].

The workflow for implementing this protocol is outlined below.

G Start Screening & Baseline Randomize Randomization Start->Randomize GroupA Tiagabine Group (n=...) Randomize->GroupA GroupB Placebo Group (n=...) Randomize->GroupB Titration Titration Phase (4 Weeks) GroupA->Titration GroupB->Titration Maintenance Maintenance Phase (4 Weeks) Titration->Maintenance Assess Efficacy & Safety Assessments Maintenance->Assess End Study Completion Assess->End

Critical Considerations for Protocol Development

  • Dosing is Critical: Evidence strongly suggests that lower doses (4-10 mg/day) are better tolerated and may be more effective for pain than higher doses [3] [2]. The high dropout rate in studies titrating to 16 mg/day highlights the need for a slow, conservative titration.
  • Patient Selection: Target neuropathic pain conditions with likely GABAergic involvement. The most promising signals are for conditions with superficial burning pain or allodynia, rather than deep dull pain [3].
  • Drug Interactions: Tiagabine is metabolized by hepatic cytochrome P450 3A4. Concomitant use of strong CYP3A4 inducers or inhibitors may necessitate dose adjustments [1] [9].
  • Safety Monitoring: Be vigilant for CNS adverse effects like dizziness, sedation, and psychomotor slowing. There is a potential risk of seizures at high doses, even in non-epileptic patients [1].

Future Research Directions

  • Combination Therapy: Explore synergistic effects with other neuromodulators (e.g., gabapentin) as suggested by pre-clinical data [6] [7].
  • Extended-Release Formulations: Investigate once-daily formulations to improve tolerability and compliance [2].
  • Biomarker Development: Identify biomarkers (e.g., QST parameters, genetic markers) to predict responders to GAT-1 inhibitor therapy.

References

Dosing Adjustment Guide for Concomitant Enzyme Inducers

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key dosing recommendations for tiagabine when co-administered with hepatic enzyme-inducing drugs.

Population Dosing Scenario Initial Dose Titration & Maintenance Key Pharmacokinetic Note
Adults & Adolescents (≥12 years) With enzyme inducers 4 mg once daily [1] Increase by 4-8 mg/day at weekly intervals. Usual maintenance: 32–56 mg/day in 2-4 divided doses [1]. Systemic exposure of a 56 mg dose in induced patients is comparable to a 22 mg dose in non-induced patients [1] [2].
Without enzyme inducers Use lower dose & slower titration [1] Target maintenance: 15-30 mg/day [3]. Systemic exposure of a 12 mg dose in non-induced patients is comparable to a 32 mg dose in induced patients [1] [2].
Pediatric (≥12 years) With enzyme inducers 4 mg once daily [1] Increase to 4 mg twice daily in week 2. Titrate by 4-8 mg/day weekly. Max: 32 mg/day in 2-4 divided doses [1]. Apparent clearance in children on inducers is fairly similar to that in induced adults [2].

Common hepatic enzyme-inducing antiepileptic drugs (AEDs) include carbamazepine, phenytoin, phenobarbital, and primidone [1] [2] [3]. When a patient is on a combination of enzyme-inducing and non-enzyme-inducing AEDs (e.g., carbamazepine and valproate), they should be treated as having induced hepatic enzymes for dosing purposes [1].

Key Troubleshooting and Precautions

  • Adding or Removing an Enzyme Inducer: The tiagabine dosage will likely need to be adjusted when an enzyme-inducing drug is added to or removed from the regimen [1] [3]. Closer monitoring of clinical response is recommended during such changes.
  • "Non-Induced" Patient Protocol: Virtually all clinical trial experience with tiagabine was in patients receiving concomitant enzyme inducers. Use in patients not taking inducers results in significantly higher plasma levels [1]. Therefore, lower initial doses, slower titration, and lower maintenance doses are mandatory in this population to avoid adverse effects [1] [4].
  • Primary Safety Considerations: The most significant adverse effects are related to the central nervous system, including dizziness, somnolence, impaired concentration, speech difficulties, and confusion [1] [4]. These are often dose-related and may emerge during initial titration. Furthermore, like all AEDs, tiagabine carries a warning for an increased risk of suicidal thoughts and behavior [1].

Experimental Design & Research Considerations

When designing studies involving tiagabine, controlling for the enzyme induction status of your subject population is paramount.

  • Stratify Study Cohorts: A robust study design should stratify subjects based on whether they are receiving concomitant enzyme-inducing drugs. Administering a standardized tiagabine dose to both "induced" and "non-induced" cohorts without adjustment will lead to significantly different plasma concentrations and confound the results [1] [2].
  • Monitor Plasma Concentrations: While a definitive therapeutic range has not been established, determination of tiagabine plasma concentrations may be useful before and after changes in the drug regimen to quantify the extent of interaction [1].
  • Mechanism of Interaction Visualization: The following diagram illustrates the metabolic interaction pathway.

G A Oral Tiagabine B Gut Absorption A->B C Liver Metabolism B->C D Active Tiagabine in Systemic Circulation C->D E Primary Metabolism via CYP3A4 D->E Elimination E->D Increased Clearance (Lower Plasma Levels) F Inactivation & Excretion E->F Inducer Enzyme-Inducing Drugs (e.g., Carbamazepine) Inducer->E Induces

References

tiagabine stability in solution storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Tiagabine Suspension Stability Data

Concentration Vehicle Storage Temperature Stability Duration (≥90% potency) Key Observations
1 mg/mL [1] Ora-Plus:Ora-Sweet (1:1) 25°C 70 days [1] No changes in pH or physical appearance [1]
1 mg/mL [1] Ora-Plus:Ora-Sweet (1:1) 4°C 91 days [1] No changes in pH or physical appearance [1]
1 mg/mL [1] 1% Methylcellulose:Simple Syrup (1:6) 25°C 42 days [1] No changes in pH or physical appearance [1]
1 mg/mL [1] 1% Methylcellulose:Simple Syrup (1:6) 4°C 91 days [1] No changes in pH or physical appearance [1]
2 mg/mL [2] [3] Ora-Plus:Ora-Sweet (1:1) 23-25°C 61 days [2] [3] Slight discoloration (gray) after 30 days at 25°C, not linked to API degradation [2] [3]
2 mg/mL [2] [3] Ora-Plus:Ora-Sweet (1:1) 3-5°C 40 days [2] [3] Potency was 87.7% at 61 days [2] [3]
6 mg/mL [2] [3] Ora-Plus:Ora-Sweet (1:1) 23-25°C 61 days [2] [3] Slight discoloration (gray) after 30 days at 25°C, not linked to API degradation [2] [3]
6 mg/mL [2] [3] Ora-Plus:Ora-Sweet (1:1) 3-5°C 61 days [2] [3] Stable for the full study period [2] [3]

Experimental Protocol Overview

The stability data in the table above was generated using a validated stability-indicating high-performance liquid chromatography (HPLC) method. Below is a summary of a typical experimental workflow [2] [3].

cluster_1 Sample Preparation Details cluster_2 HPLC Method Details Sample Preparation Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Collection & Processing Data Collection & Processing HPLC Analysis->Data Collection & Processing Stability Assessment Stability Assessment Data Collection & Processing->Stability Assessment Source: 16mg tablets Source: 16mg tablets Vehicle: 1:1 Ora-Plus & Ora-Sweet Vehicle: 1:1 Ora-Plus & Ora-Sweet Storage: Dark at 3-5°C & 23-25°C Storage: Dark at 3-5°C & 23-25°C Testing Intervals: Day 0, 7, 14, 28, 42, 61 Testing Intervals: Day 0, 7, 14, 28, 42, 61 Column: Reverse-Phase Column: Reverse-Phase Mobile Phase: Acetonitrile &\nAqueous Phosphoric Acid (Gradient) Mobile Phase: Acetonitrile & Aqueous Phosphoric Acid (Gradient) Flow Rate: 2.75 mL/min Flow Rate: 2.75 mL/min Detection: UV at 254 nm Detection: UV at 254 nm

Key Aspects of the Analytical Method [2] [3]:

  • Chromatographic Conditions: The method used a reverse-phase C18 column. The mobile phase was a gradient of acetonitrile and aqueous 07% phosphoric acid, with a flow rate of 2.25 mL/min.
  • Detection: Analysis was performed using a UV detector set at a wavelength of 254 nm.
  • Run Time & Elution: The typical runtime was 20 minutes. Under these conditions, tiagabine eluted at approximately 8.4 minutes, and the internal standard (propylparaben) at 8.6 minutes.
  • Method Validation: The HPLC method was validated for parameters including limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and inter-day/intra-day variation to ensure it was stability-indicating.

Frequently Asked Questions

What is the recommended beyond-use date for a tiagabine oral liquid? For a 1 mg/mL concentration, one source suggests a default stability period of 14 days when stored in a refrigerator can be used if specific stability data is unavailable [4]. However, the experimental data above shows that with an appropriate vehicle, stability can be significantly longer.

Does physical appearance correlate with tiagabine stability? Not necessarily. One study noted that suspensions stored at room temperature turned slightly gray after 30 days, but this color change was not attributed to the degradation of tiagabine itself, as no degradation products were detected by HPLC [2] [3]. Always use chemical assay data over visual inspection for stability judgments.

What are the critical factors to consider when developing a tiagabine suspension? The three most critical factors are:

  • Vehicle Selection: The stability varies significantly between different vehicles, as seen with the 1 mg/mL formulation [1].
  • Storage Temperature: Refrigerated conditions generally prolong stability, though the effect is concentration-dependent [2] [1] [3].
  • Initial Concentration: Higher concentrations (e.g., 6 mg/mL) may demonstrate longer stability than lower concentrations (e.g., 2 mg/mL) under the same conditions [2] [3].

References

Validated LC-MS/MS Method for AEDs Including Tiagabine

Author: Smolecule Technical Support Team. Date: February 2026

The following method was validated for 26 antiepileptic drugs (AEDs) and can be adapted for troubleshooting tiagabine analysis [1].

Validation Parameter Result / Specification Note / Implication
Sample Preparation Fully automated protein precipitation & filtration (CLAM-2030) Reduces manual error, improves reproducibility [1].
Sample Volume 100 μL plasma Suitable for low-volume samples.
Internal Standard (IS) Isotopically labeled IS for each analyte Crucial for correcting matrix effects and injection variability [1].
Chromatography Column C18 (2.1 × 50 mm, 2.7 μm) Standard column for reversed-phase separation.
Run Time 4.5 minutes Fast analysis for high throughput [1].
Mass Spectrometry ESI+/ESI- MRM on triple quadrupole High specificity for target analytes [1].
Linearity R² > 0.99 for all 26 analytes Excellent linear response across the calibrated range [1].
Matrix Effects <30% variation for 23/26 analytes Acceptable; use of stable IS compensates for minor effects [1].
Carryover <2% for most AEDs (max <6.5%) Negligible, but a strong wash phase is included in the gradient [1].

The overall workflow for this method, which integrates automated sample preparation with LC-MS/MS analysis, can be visualized as follows:

G Start Start: Plasma Sample SP Automated Sample Prep (CLAM-2030 Module) Start->SP LC Liquid Chromatography (C18 Column, 4.5 min run) SP->LC MS Mass Spectrometry (ESI+/- MRM Detection) LC->MS Result Result: Quantified Analyte MS->Result

Troubleshooting Guide: Identifying and Resolving Interferences

Based on the established method and analytical principles, here are common interference issues and their resolutions.

Problem Phenomenon Potential Root Cause Recommended Resolution & Investigation
Low Sensitivity/High LOQ Ion suppression from matrix; inefficient ionization. Optimize MS source parameters; improve chromatographic separation to shift tiagabine retention time away from suppression zone; use stable IS for correction [1].
Inaccurate Quantification Presence of isobaric compounds; inconsistent recovery. Confirm specificity of MRM transition; use stable IS; check sample preparation consistency (automation recommended) [1].
Poor Chromatography Column degradation; mobile phase issues; poor sample cleanup. Replace guard column; freshly prepare mobile phases; ensure protein precipitation and filtration are effective [1].
High Carryover Contaminated autosampler needle or flow path. Implement/optimize strong wash step in gradient; include needle wash steps; inspect and maintain hardware [1].

Proactive Method Management

To prevent issues before they occur, consider these practices derived from the validated method:

  • Automate Sample Preparation: Using a system like the CLAM-2030 minimizes human error and significantly improves the precision and reproducibility of protein precipitation, which is critical for complex biological samples [1].
  • Validate with Guidelines: Adhere to FDA and EMA validation guidelines for bioanalytical methods. Systematically evaluate parameters like precision, accuracy, and matrix effects to build a robust method [1] [2].
  • Leverage Stable Isotopes: The use of a deuterated internal standard for tiagabine is non-negotiable for high-quality LC-MS/MS work. It is the most effective way to correct for losses during preparation and ion suppression/enhancement in the MS source [1].

References

Frequently Asked Questions: Tiagabine Titration

Author: Smolecule Technical Support Team. Date: February 2026

Question Key Evidence Summary & Recommendations for Researchers

| What is the standard titration schedule for tiagabine? | With Enzyme-Inducing AEDs (e.g., Carbamazepine, Phenytoin):Initial: 4 mg once daily. • Titration: Increase by 4-8 mg/week. • Maintenance: 32-56 mg/day, administered in 2-4 divided doses [1] [2]. Without Enzyme-Inducing AEDs:Maintenance: A lower target of 12-22 mg/day is recommended [1]. | | How does dosing frequency impact tolerability and efficacy? | • During Titration: TID dosing is significantly better tolerated than BID, leading to fewer patient dropouts [3]. • Long-Term Maintenance: After titration, BID and TID schedules show comparable efficacy and tolerability [3]. • Research Consideration: For clinical trial designs, a TID schedule during the initial titration phase may improve study completion rates. | | What is the evidence for tiagabine's efficacy? | • High Efficacy: A 2025 network meta-analysis of 53 RCTs ranked tiagabine as the most effective adjunctive therapy for drug-resistant focal epilepsy for achieving a 50% seizure reduction (SUCRA: 92.7%) [4]. • Relative Risk: Tiagabine was significantly more effective than placebo (RR = 4.07, 95% CI: 2.03–8.18) [4]. | | What are critical pharmacokinetic interactions? | • Enzyme Inducers: Coadministration with drugs like carbamazepine or primidone can decrease tiagabine plasma levels by ~60%, necessitating a higher dose range [1] [2]. • Enzyme Inhibitors: Coadministration with strong CYP3A4 inhibitors (e.g., clarithromycin, ketoconazole) is contraindicated or requires close monitoring due to the risk of increased tiagabine levels and toxicity [1]. | | What are the primary safety and tolerability concerns? | • Common AEs: Dose-related central nervous system effects such as dizziness, somnolence, and asthenia [4] [5]. • Titration Strategy: The 2005 open-label study confirmed that adverse events are more frequent during the titration phase and that their severity can be mitigated by using a TID schedule [3]. |

Experimental Protocols for Titration Studies

For researchers designing preclinical or clinical studies on tiagabine titration, the following methodologies from the literature can serve as references.

Clinical Trial: BID vs. TID Dosing

This protocol provides a framework for comparing dosing frequencies in a clinical population [3].

  • 1. Study Design: Multicenter, randomized, open-label, parallel-group study.
  • 2. Subjects: Patients with refractory partial seizures.
  • 3. Intervention:
    • Group A: Tiagabine administered twice daily (BID).
    • Group B: Tiagabine administered three times daily (TID).
  • 4. Titration Schedule:
    • A 12-week fixed-schedule titration period, with the dose titrated stepwise to a target of 40 mg/day.
    • This is followed by a 12-week flexible-dose continuation period.
  • 5. Primary Efficacy Endpoint: The proportion of patients completing the 12-week fixed-schedule titration period.
  • 6. Key Assessments:
    • Seizure frequency diary.
    • Percentage decrease in all seizure types.
    • Monitoring and recording of adverse events.
Preclinical Protocol: Synergistic Interaction Study

This methodology is used in animal models to characterize the synergistic effects of tiagabine in combination with other Antiepileptic Drugs (AEDs), which can inform rational polytherapy and titration strategies in complex cases [6].

  • 1. Model: Maximal electroshock seizure threshold (MEST) test in mice.
  • 2. Drug Administration:
    • Tiagabine and the companion AED (e.g., Gabapentin) are administered individually and in combination at fixed dose ratios (e.g., 1:3, 1:1, 3:1).
  • 3. Data Analysis: Isobolographic Analysis
    • This statistical method determines whether the drug interaction is additive, synergistic (supra-additive), or antagonistic.
    • The interaction index is calculated; a value less than 1 indicates synergy.
  • 4. Secondary Assessments:
    • Neurotoxicity: Motor performance (e.g., chimney test).
    • Cognitive Impact: Long-term memory (e.g., passive avoidance test).

Tiagabine's Mechanism of Action & Experimental Workflow

The diagrams below illustrate tiagabine's cellular mechanism and a generalized experimental workflow for titration studies, which can aid in understanding and communicating research designs.

tiagabine_mechanism Tiagabine Inhibits GABA Reuptake cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA Synapse GABA->Synapse GAT1 GABA Transporter (GAT-1) GAT1->Synapse GABA Reuptake Vesicle GABA Vesicle Vesicle->GABA Release Chloride Cl⁻ Influx GABA_Receptor GABA-A Receptor GABA_Receptor->Chloride Synapse->GABA_Receptor GABA Binding Tiagabine Tiagabine Tiagabine->GAT1 Inhibits

titration_workflow Tiagabine Titration Study Workflow Start Study Population: Refractory Epilepsy Patients Stratify Stratify by Concomitant AEDs: Enzyme-Inducing vs. Non-Inducing Start->Stratify Randomize Randomize Dosing Frequency: BID vs. TID Groups Stratify->Randomize Titrate Titration Phase: Weekly dose escalation (4-8 mg/week) Randomize->Titrate Maintain Maintenance Phase: Stable dosing at target Titrate->Maintain Assess Outcome Assessment: Seizure Reduction (50% responder rate) Adverse Events & Tolerability Maintain->Assess Result Analysis: Compare efficacy & safety between dosing schedules Assess->Result

References

tiagabine metabolite identification and characterization

Author: Smolecule Technical Support Team. Date: February 2026

Identified Metabolites of Tiagabine

The table below summarizes the metabolites of tiagabine mentioned across the research literature.

Metabolite Name Metabolic Pathway Notes on Characterization & Activity
5-Oxotiagabine [1] Thiophene ring oxidation Specifically identified, but stated to not contribute to the pharmacodynamics of tiagabine. [1]
Glucuronide Conjugate(s) [1] Glucuronidation Mentioned as a pathway; exact structure(s) not specified in results.
At least two other metabolites [1] Not specified Noted as having been detected but not yet identified.

Analytical Methodology for Metabolite Assay

While the identified literature does not contain a protocol for broad metabolite identification, it does provide a detailed method for quantifying tiagabine itself in serum, which could form the basis of an analytical workflow.

A published gas chromatography-mass spectrometry (GC-MS) method is suitable for the therapeutic drug monitoring of tiagabine and could be adapted for metabolic studies. [2] Key steps of the protocol are outlined below:

  • 1. Sample Preparation: Liquid-liquid extraction of tiagabine and an internal standard (its desmethylated analogue) from serum using an ethyl ether-isobutanol (98:2) mixture. [2]
  • 2. Derivatization: The compounds are methylated in the organic phase using a diazomethane derivative in the presence of methanol. [2]
  • 3. Instrumental Analysis:
    • Separation: The derivatized extracts are chromatographed on a crosslinked phenyl methyl siloxane capillary column. [2]
    • Detection & Quantification: Detection is performed by mass fragmentometry at m/z = 156. The assay showed no interference from other common antiepileptic drugs or their metabolites. [2]
  • 4. Assay Performance:
    • Limit of Quantification: 5 ng/mL. [2]
    • Precision & Accuracy: Found to be suitable for therapeutic drug monitoring. [2]

Experimental Workflow for Metabolite Profiling

Based on the available information, here is a logical workflow you could follow for a more comprehensive metabolite identification study. The diagram below visualizes this process.

Start Start: In-vitro/In-vivo Sample Collection (Serum, Urine, Feces) SamplePrep Sample Preparation (Liquid-Liquid Extraction) Start->SamplePrep Derivatization Derivatization (e.g., Methylation for GC-MS) SamplePrep->Derivatization InstrumentalAnalysis Instrumental Analysis Derivatization->InstrumentalAnalysis GCMS GC-MS InstrumentalAnalysis->GCMS LCMSMS LC-MS/MS InstrumentalAnalysis->LCMSMS MS Mass Spectrometry Analysis (Full Scan, Fragmentation) DataProcessing Data Processing & Metabolite Identification (Parent ion finding, fragment analysis) MS->DataProcessing End Metabolite Characterization (Structure, Quantity, Activity) DataProcessing->End GCMS->MS LCMSMS->MS

Key Information Gaps and Troubleshooting

Your research efforts should be aware of the following specific limitations in the current public data:

  • Incomplete Metabolic Profile: The most significant gap is the lack of identity for at least two known metabolites. [1] Your work could focus on isolating and characterizing these unknowns.
  • Limited Structural Details: Available sources do not provide chemical structures, mass spectra, or chromatographic retention times for the metabolites beyond the basic information for 5-oxotiagabine.
  • Analytical Technique Limitation: The described GC-MS method requires a derivatization step. [2] Modern metabolite identification often uses LC-MS/MS with high-resolution mass spectrometry, which can analyze compounds directly from biological fluids and provide more detailed structural information via MS² spectra.

References

tiagabine protein binding displacement interactions

Author: Smolecule Technical Support Team. Date: February 2026

Tiagabine's Primary Target & Experimental Insights

Tiagabine (Gabitril) is a selective inhibitor of the human gamma-aminobutyric acid transporter 1 (GAT-1) [1] [2]. It functions as a GABA uptake inhibitor, increasing synaptic GABA levels to exert its anticonvulsant effects [1]. The molecular details of its binding have been explored through computational studies due to the historical lack of a 3D structure for GAT-1.

Key insights from steered molecular dynamics (SMD) and homology modeling studies are summarized in the table below [3]:

Aspect Key Findings & Residues
Primary Binding Site (S1) Tiagabine binds in the central substrate binding site (S1), occluded from the extracellular space.
Key Residue Interactions Interactions with residues such as Tyr60, Gly65, Tyr140, and Ser396 help stabilize the ligand in the S1 site.
Translocation Pathway A secondary, interim substrate-binding site (S2) in the extracellular vestibule involves residues like Arg69, Asp281, Glu283, Asp287, and Lys448.
Sodium Ion Coordination Interaction with sodium ions (e.g., Na1) within the transporter structure is crucial for substrate binding.

Experimental Guide: SMD for Binding Pathway Analysis

The following workflow and detailed protocol are based on studies that used Steered Molecular Dynamics (SMD) to map the substrate translocation pathway in GAT-1 [3].

G Start Start: System Preparation A Obtain/Generate Initial Protein-Ligand Complex Start->A B Solvate the System in a Water Box (e.g., TIP3P) A->B C Add Ions (Na⁺, Cl⁻) to Neutralize B->C D Energy Minimization C->D E Equilibration (NVT & NPT Ensembles) D->E F Define Steering Parameters E->F G Run SMD Simulation: Apply Biasing Force F->G H Trajectory Analysis: Forces, COM, Interaction Energies G->H End Identify Key Residues & Binding Pathway H->End

Detailed Protocol: Steered Molecular Dynamics (SMD)
  • System Preparation

    • Initial Structure: Use a homology model of GAT-1, built using a template like the leucine transporter (LeuT), which has a known crystal structure [3].
    • Ligand Docking: Dock tiagabine into the primary substrate-binding site (S1) of the model. A proposed binding pose should show the ligand stabilized by interactions with residues like Tyr60, Gly65, Tyr140, and Ser396, and coordinated with a sodium ion (Na1) [3].
    • Solvation and Ions: Place the protein-ligand complex in a simulation box and solvate it with explicit water molecules (e.g., TIP3P water model). Add ions (Na⁺ and Cl⁻) to neutralize the system and mimic a physiological ion concentration [3].
  • Simulation Parameters

    • Software: Use a molecular dynamics package such as NAMD or GROMACS.
    • Force Field: Choose an appropriate force field (e.g., CHARMM or AMBER) for proteins and lipids, with parameters for the ligand generated separately.
    • Restraints: Apply a harmonic restraining potential (biasing force) to the center of mass (COM) of tiagabine. In the referenced study, forces were applied in the x-, y-, and z-directions (e.g., 0.179, 0.353, and 0.75 Å/ns) with a force constant of 5 kcal/mol·Å² to guide the ligand along the desired pathway [3].
  • Analysis of Results

    • Center of Mass (COM) Distance: Track the distance between the COM of the ligand and the binding site over time to monitor dissociation/association.
    • Interaction Energies: Calculate non-bonded interaction energies (electrostatic and van der Waals) between the ligand and key protein residues along the pathway. Focus on residues with interaction energies higher than a threshold (e.g., 5 kcal/mol) [3].
    • Biasing Potential Energy: Monitor the accumulated energy in the steering potential; a sharp increase often indicates the rupture of a key interaction [3].

Frequently Asked Questions (FAQs)

Q1: With which proteins does tiagabine show significant plasma protein binding, and what is the risk of displacement interactions with other drugs? A1: The available scientific literature and drug monographs from my search do not provide specific details on tiagabine's extent of plasma protein binding (e.g., to albumin or alpha-1 acid glycoprotein) or its potential for pharmacokinetic displacement interactions with other drugs [1]. This remains a knowledge gap. It is recommended to consult the latest manufacturer's prescribing information or specialized pharmacokinetic databases for this data.

Q2: Our experimental results on tiagabine's binding are inconsistent. What could be the reason? A2: Inconsistencies can arise from several factors:

  • Conformational Dynamics: The transporter exists in different conformational states (outward-open, occluded, inward-open). Your ligand might be trapping different states. Ensure your experimental conditions (e.g., presence of sodium ions) are consistent [3].
  • Protonation States: The binding could be sensitive to the protonation states of key residues (e.g., acidic residues in the TM6 triad: Asp281, Glu283, Asp287). Check and standardize the pH and protonation states used in your calculations or assays [3].
  • Ligand Tautomers/Conformers: Tiagabine may have different flexible conformations. Ensure you are testing the correct bioactive conformation or a representative ensemble [2].

Q3: Are there known residues critical for tiagabine's binding that we should target for mutation in validation studies? A3: Yes, based on computational and homology modeling studies, the following residues are predicted to be critical and are strong candidates for mutagenesis experiments [3]:

  • S1 Site Residues: Tyr60, Gly65, Tyr140, Ser396.
  • S2 Site & Vestibule Residues: Arg69, Tyr72, Lys76, Asp281, Glu283, Asp287, Lys448, Asp451.
  • Sodium Ion Coordination Site: Residues coordinating Na1.

Key Considerations for Researchers

  • State of Knowledge: Be aware that much of the mechanistic data on tiagabine binding comes from computational modeling and simulation. These are strong hypothesis-generating tools, but findings should be validated experimentally (e.g., through mutagenesis and binding assays).
  • Beyond GAT-1: While GAT-1 is the primary target, a comprehensive safety assessment should consider the potential for off-target binding to other proteins, which is currently not well-documented.

References

tiagabine diurnal variation pharmacokinetic management

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the most critical factor affecting tiagabine's pharmacokinetics (PK) in a clinical research population? The most critical factor is the concomitant use of hepatic enzyme-inducing antiepileptic drugs (AEDs), such as carbamazepine, phenytoin, phenobarbital, or primidone. These drugs significantly increase the clearance of tiagabine [1] [2] [3]. Population analyses show that the central clearance of tiagabine is about 67% higher in patients taking these inducers compared to those who are not [2]. This means that subjects on enzyme-inducing AEDs will require higher and/or more frequent doses to achieve target plasma concentrations [4].

  • Q2: Does a diurnal variation in tiagabine exposure exist, and is it clinically relevant? Yes, a statistically significant diurnal variation in tiagabine pharmacokinetics has been observed during steady-state administration [1]. However, the reported effect size was small, and the study authors concluded it was possibly not clinically relevant [1]. For most research purposes, this variation may not require protocol adjustments, but it should be accounted for as a potential source of variability in plasma concentration data.

  • Q3: How do patient demographics like age and race impact tiagabine dosing? According to population studies, demographic variables like age, race, and smoking status were not found to be important in explaining the variability in tiagabine clearance [2]. Specifically, research in elderly volunteers showed that while a small statistical difference in exposure (AUC) was found compared to younger subjects, it was not deemed clinically relevant [4]. Therefore, dose adjustments based solely on age are not necessary [4]. The dominant factor remains the concomitant medication profile.

  • Q4: What is the key relationship between enzyme-inducing AEDs and tiagabine clearance? The co-administration of enzyme-inducing AEDs accelerates the metabolism of tiagabine, leading to a substantially increased clearance and a shorter elimination half-life. The following diagram illustrates this relationship and its consequences for dosing.

G A Concomitant Administration of Enzyme-Inducing AEDs B Induction of Hepatic Metabolism A->B C Increased Tiagabine Clearance (↑ by up to 67%) B->C D Reduced Tiagabine Elimination Half-Life C->D E Lower Plasma Exposure (↓ AUC and Cmax) C->E F Required Dosing Adjustment: Higher and/or More Frequent Doses D->F E->F

Summary of Quantitative Pharmacokinetic Data

The table below summarizes key PK parameters for tiagabine across different patient populations and conditions, as reported in the search results. Note that AUC0-6 refers to the area under the curve over a 6-hour dosing interval, and the values are often dose-normalized (e.g., ng·hr/mL/mg) to allow for comparison.

Patient Population / Condition Clearance (CL/F) Half-life (t₁/₂) Dose-Normalized AUC Primary Source
Adults (with enzyme-inducing AEDs) 21.4 L/h [2] 3.8 - 4.9 hours [1] 39 ± 13 ng·hr/mL/mg (multiple-dose) [4] [1] [4] [2]
Adults (without enzyme-inducing AEDs) 12.8 L/h [2] ~7.0 hours (historical controls) [1] 72 ± 20 ng·hr/mL/mg (multiple-dose, healthy young) [4] [1] [4] [2]
Elderly (without enzyme-inducing AEDs) Not significantly different from young adults Not significantly different from young adults 103 ± 29 ng·hr/mL/mg (multiple-dose) [4] [4]
Children (with enzyme-inducing AEDs) 207 ± 91 mL/min [3] 3.2 hours [3] 92.4 ± 56.7 ng·hr/mL/mg [3] [3]
Children (taking Valproate) 96 ± 39 mL/min [3] 5.7 hours [3] 176.5 ± 54.7 ng·hr/mL/mg [3] [3]

Detailed Experimental Protocols from Key Studies

For researchers designing their own studies, here are the methodologies from two pivotal trials.

1. Protocol: Steady-State PK and Diurnal Variation Study This methodology is adapted from the 1995 study by et al. [1].

  • Study Design: A two-day, steady-state, open-label study in patients with epilepsy.
  • Patient Population: Patients on a stable regimen of 1-3 enzyme-inducing AEDs (phenytoin, phenobarbital, carbamazepine, primidone) who had also reached steady-state on tiagabine·HCl (doses of 24, 40, 56, or 80 mg daily in divided doses).
  • Procedures: Patients were confined to the clinic for both days. Serial blood samples were collected at specified times over the dosing interval.
  • Bioanalytical Method: Plasma concentrations of tiagabine were determined using high-performance liquid chromatography (HPLC).
  • PK Analysis: Pharmacokinetic parameters (C~max~, C~min~, AUC~0-6~, t~½~) were calculated using noncompartmental methods.

2. Protocol: Single-Dose PK in Pediatric Patients This methodology is adapted from the 1997 study by et al. [3].

  • Study Design: An open-label, single-dose study.
  • Patient Population: 25 children with complex partial seizures, each on a stable regimen of one concomitant AED (either carbamazepine/phenytoin or valproate).
  • Dosing: A single dose of approximately 0.1 mg/kg tiagabine was administered.
  • Bioanalytical & PK Analysis: Blood samples were taken post-dose to determine plasma concentration. Parameters like AUC, C~max~, oral clearance (CL/F), volume of distribution (V~d~/F), and elimination half-life (t~½~) were calculated. Exploratory regression analyses were performed to examine relationships between body size (weight, surface area) and PK parameters.

Key Considerations for Study Design

When planning experiments or clinical trials with tiagabine, please note:

  • Linear Pharmacokinetics: Multiple studies confirm that tiagabine exhibits linear PK across the studied dose ranges (2-80 mg daily). This means parameters like AUC and C~max~ increase proportionally with dose [1] [2].
  • Body Size in Pediatrics: In children, body size explains 40-50% of the variability in clearance and volume of distribution. Dosing normalized by body surface area may be more consistent between adults and children than dosing by body weight [3].
  • Impact of Valproate: While not a primary focus of these results, valproate co-administration is noted to reduce tiagabine clearance and increase its half-life, likely due to inhibition of metabolism [3]. This is an important drug-drug interaction to consider.

References

tiagabine efficacy comparison other antiepileptic drugs

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Clinical Profile Comparison

The following tables consolidate tiagabine's performance and characteristics against other common Antiseizure Medications (ASMs).

Table 1: Comparative Efficacy in Seizure Types

Drug Focal Onset Seizures Generalized Tonic-Clonic Seizures Absence Seizures Key Supporting Evidence
Tiagabine Adjunctive therapy [1] [2] Not indicated Not indicated Cochrane Review: 3x more effective than placebo as add-on for focal seizures [2]
Valproate Effective First-line [3] First-line (with Ethosuximide) [3] Network Meta-Analysis: Best option for absence seizures; effective for tonic-clonic [3]
Lamotrigine First-line [4] Effective [3] Less effective than Valproate/Ethosuximide [3] Network Meta-Analysis: Highest probability for seizure freedom in generalized tonic-clonic seizures [3]
Levetiracetam First-line [4] Effective [3] - Network Meta-Analysis & Real-World Study: As effective as valproate for tonic-clonic seizures; effective add-on for focal seizures [3] [5]
Topiramate First-line [4] Effective [3] - Real-World Study: Effective add-on for both focal and generalized epilepsy [5]
Oxcarbazepine First-line [4] - - Real-World Study: Highly effective add-on for focal epilepsy [5]

Table 2: Key Characteristics and Study Data

Drug Primary Mechanism of Action 50% Responder Rate (Add-on to Valproate) Common Adverse Effects
Tiagabine Selective GABA reuptake inhibitor (GAT-1) [6] [1] Data not specific to Valproate combo Dizziness, asthenia, nervousness, tremor, somnolence [1] [2]
Lamotrigine Sodium channel modulator 89.6% (Generalized Epilepsy) [5] Rash, dizziness, headache
Levetiracetam SV2A synaptic vesicle protein modulator 77.9% (Generalized); 79.3% (Focal) [5] Somnolence, asthenia, behavioral changes
Oxcarbazepine Sodium channel modulator 81.0% (Generalized); 88.9% (Focal) [5] Dizziness, somnolence, hyponatremia
Topiramate Multiple: Sodium channel, AMPA receptor, carbonic anhydrase inhibition 77.7% (Generalized); 75.9% (Focal) [5] Cognitive impairment, weight loss, paresthesia, fatigue [7]

Experimental Data and Protocols

For researchers, understanding the evidence base for these comparisons is crucial. Here are outlines of key experimental designs from the cited literature.

1. Randomized Controlled Trials (RCTs) for Add-On Therapy This is the standard for establishing efficacy of new ASMs like tiagabine.

  • Objective: To evaluate the efficacy and tolerability of an investigational ASM (e.g., tiagabine) as an add-on treatment for people with drug-resistant focal seizures [2].
  • Design: Randomized, double-blind, placebo-controlled, parallel-group or crossover studies.
  • Participants: Patients (aged 12-77 in tiagabine studies) with drug-resistant focal epilepsy experiencing a baseline number of seizures per month despite current treatment [2].
  • Intervention: Add-on therapy with the investigational ASM or a placebo for a defined treatment period (e.g., 12-24 weeks). Doses are titrated to a target maintenance dose.
  • Primary Outcome: The proportion of patients achieving a ≥50% reduction in seizure frequency from baseline during the treatment period.
  • Supporting Data: A meta-analysis of such RCTs found tiagabine was 3.16 times more effective than placebo in achieving a 50% responder rate [2].

2. Network Meta-Analysis for Comparative Efficacy This method allows comparison of multiple drugs simultaneously, even if they have not been directly compared in head-to-head trials.

  • Objective: To compare the relative efficacy of all available ASMs for the monotherapy treatment of generalized epileptic seizures, using valproate as the common comparator [3].
  • Data Collection: A systematic review is performed to identify all relevant RCTs that meet inclusion criteria.
  • Statistical Analysis: A Bayesian network meta-analysis uses a random-effects model to combine direct and indirect evidence across the trials.
  • Outcome Measurement: The probability of each drug leaving patients "Seizure-free" is calculated and ranked using metrics like the Surface Under the Cumulative Ranking Curve (SUCRA). For instance, lamotrigine (61% SUCRA) ranked highest for generalized tonic-clonic seizures, followed by levetiracetam (47%) and topiramate (44%) [3].

3. Real-World Comparative Effectiveness Studies These studies complement RCTs by providing evidence from routine clinical practice.

  • Objective: To compare the therapeutic efficacy of different ASM combinations in patients who failed valproate monotherapy in a real-world setting [5].
  • Design & Participants: A large, retrospective cohort study of over 2,600 patients, categorized into groups based on the add-on drug (e.g., VPA+LTG, VPA+LEV, etc.) and seizure type.
  • Analysis: Kaplan-Meier survival analysis was used to compare cumulative seizure-free rates, and responder rates (≥50%) were calculated for each group over a one-year follow-up. This study found LTG and OXC to be particularly effective add-ons for generalized and focal epilepsy, respectively [5].

Mechanisms of Action Visualization

The efficacy and side-effect profile of an ASM are directly linked to its mechanism. The diagram below illustrates the synaptic targets of tiagabine and other common ASMs.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesc Synaptic Vesicle SV2A SV2A Protein Vesc->SV2A    Levetiracetam Synapse Synaptic Cleft Vesc->Synapse Release Glut Glutamate Glut->Synapse Release CaCh Voltage-Gated Ca²⁺ Channel CaCh->Synapse Influx Topiramate1 Topiramate CaCh->Topiramate1 NaChPre Voltage-Gated Na⁺ Channel NaChPost Voltage-Gated Na⁺ Channel LTG_OXC_CBZ Lamotrigine, Oxcarbazepine, Carbamazepine NaChPre->LTG_OXC_CBZ NaChPost->LTG_OXC_CBZ AMPA AMPA Receptor Topiramate2 Topiramate AMPA->Topiramate2 GABA_A GABA-A Receptor Synapse->AMPA Binding Synapse->GABA_A Binding GAT1 GAT-1 Transporter Tiagabine Tiagabine GAT1->Tiagabine GABA GABA GABA->GABA_A GABA->Synapse GABA->GAT1 Reuptake

Research Implications and Strategic Considerations

  • Tiagabine's Niche: Tiagabine's role is primarily as an adjunctive therapy for focal seizures [1] [2]. Its unique mechanism as a selective GAT-1 inhibitor makes it a candidate for rational polytherapy, particularly when aiming to enhance GABAergic inhibition without sodium channel blockade [8].
  • Choosing Broad-Spectrum Agents: For generalized epilepsies, valproate, lamotrigine, and levetiracetam are often preferred due to their proven high efficacy across multiple seizure types [3].
  • Rational Polytherapy: The principle of combining ASMs with complementary mechanisms is key. For example, the combination of valproate and lamotrigine is supported by both animal and human data as potentially synergistic, though it may also increase the risk of side effects [8]. Tiagabine's lack of enzyme induction makes it a pharmacokinetically favorable add-on [9].
  • Cognitive Profile Matters: When comparing add-on therapies, consider cognitive side effects. One study found that while tiagabine and topiramate had similar efficacy, topiramate was associated with significant cognitive impairment, whereas tiagabine was not [7].

References

tiagabine therapeutic drug monitoring validation

Author: Smolecule Technical Support Team. Date: February 2026

A Gap in the Search Results

The search results confirm that Tiagabine (TGB) is a recognized antiepileptic drug that can be monitored [1]. However, recent reviews on TDM methods, even those listing Tiagabine as a drug to be monitored, do not include specific, validated analytical procedures for it in their summarized data [1].

In contrast, other newer AEDs like Cenobamate have dedicated, fully detailed validation methods published [2]. The table below compares the available information.

Antiepileptic Drug (AED) Availability of Detailed TDM Validation Method
Tiagabine (TGB) Not found in the search results
Cenobamate (CNB) Available (e.g., UHPLC-MS/MS method detailed) [2]
Multiple AEDs (e.g., Carbamazepine, Levetiracetam, etc.) Available (e.g., a validated method for 26 AEDs) [3]

A Template for Validating a Tiagabine TDM Method

Although a Tiagabine-specific protocol was not found, a closely related study provides a robust validation framework that can be used as a template [3]. This method for 26 AEDs was validated according to FDA and EMA guidelines and used a CLAM-2030 system for automated sample preparation coupled with LC-MS/MS for detection.

Key validation parameters and the reported results from this study are as follows [3]:

Validation Parameter Result / Standard Achieved
Linearity R² > 0.99 for all 26 analytes
Precision Within-run: <15% at LLOQ; Between-run: <10% for most AEDs
Accuracy Within ±10% of nominal concentrations
Matrix Effects Variation <30% for 23 out of 26 analytes
Carry-over <2% for most AEDs
Calibration Stability Maintained over 5 days (concentration & area variation <10%)

The general workflow of this method is illustrated below. A Tiagabine-specific method would likely follow a similar process.

start Start: Plasma Sample prep Automated Sample Preparation start->prep precip Protein Precipitation prep->precip filt Filtration precip->filt lc LC Separation (C18 column, 4.5 min run) filt->lc ms MS Detection (Multiple Reaction Monitoring) lc->ms end End: Quantification ms->end

References

tiagabine receptor selectivity profile validation

Author: Smolecule Technical Support Team. Date: February 2026

Tiagabine's Selectivity and Mechanism of Action

Tiagabine functions by selectively inhibiting the gamma-aminobutyric acid transporter 1 (GAT-1). This inhibition blocks the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft back into the presynaptic neuron, thereby increasing synaptic GABA levels and enhancing inhibitory neurotransmission [1] [2] [3].

Key Experimental Evidence:

  • Molecular Dynamics Simulations: Studies using molecular dynamics (MD) simulations have probed the precise binding interaction between tiagabine and hGAT1. These simulations last up to 100 ns and analyze the stability of the tiagabine-hGAT1 complex, demonstrating that a specific enantiomer (entry 4, with a protonated –NH group in the R-conformation and a –COOH group in an equatorial configuration) provides maximum interaction strength within the hGAT1 binding pocket [4].
  • Binding Mode Analysis: Recent research compares different hypothetical binding modes for tiagabine. The most stable and energetically favorable binding mode places the nipecotic acid fragment of tiagabine in the primary substrate site (S1) and its aromatic rings within a secondary site (S2) of hGAT-1, effectively blocking the transporter in an outward-open state [3].
  • In vitro and In vivo Pharmacology: In preclinical anticonvulsant models, tiagabine potently antagonized seizures induced by pentylenetetrazol (PTZ) and sound in DBA/2 mice. Its efficacy in these models is consistent with its GABA-enhancing mechanism, and it was the only drug tested that could block PTZ-induced clonic convulsions [2].

Preclinical Comparison with Other Antiepileptic Drugs

The table below summarizes the comparative preclinical anticonvulsant profiles of tiagabine and other newer generation antiepileptic drugs, demonstrating its unique potency in specific models [2].

Drug Primary Mechanism of Action ED₅₀ vs. PTZ Tonic Seizures (μmol/kg, i.p.) ED₅₀ vs. Sound-Induced Seizures (μmol/kg, i.p.) Therapeutic Index (TI) in Mice
Tiagabine GAT-1 inhibitor 2 1 Lowest
Lamotrigine Sodium channel blocker 9 6 Highest
Gabapentin Alpha-2-delta subunit of voltage-gated calcium channels 185 66 Intermediate
Vigabatrin GABA transaminase inhibitor 2322 3883 Intermediate

Abbreviations: ED₅₀ = Effective Dose 50%; PTZ = Pentylenetetrazol; i.p. = intraperitoneal.

Key findings from the comparison:

  • Potency: Tiagabine was the most potent drug in antagonizing tonic convulsions induced by PTZ and sound-induced seizures [2].
  • Therapeutic Index: While highly potent, tiagabine had the lowest therapeutic index among the drugs compared, indicating a narrower window between effective and toxic doses in preclinical models [2].
  • Unique Efficacy: Tiagabine was the only drug tested that blocked PTZ-induced clonic convulsions, and it was also the only one for which an ED₅₀ could be calculated against focal seizures in amygdala-kindled rats [2].

Detailed Experimental Protocols

The validation of tiagabine's selectivity and efficacy relies on several key experimental methodologies.

Molecular Dynamics (MD) Simulations

This computational method is used to study the stability and interactions of the tiagabine-hGAT1 complex at an atomic level.

  • Workflow: A model of the hGAT1 protein is created, often based on related protein structures. Tiagabine is docked into the proposed binding site. The system is solvated in a water box and ions are added to simulate a physiological environment. Energy minimization is performed. The simulation is run for a defined period (e.g., 100 ns), and the trajectory is analyzed for ligand stability, interaction energies (e.g., using MM-GBSA calculations), and protein conformational changes [4] [3].

The following diagram illustrates the ligand-binding process explored through MD simulations.

G A Ligand (Tiagabine) B GAT-1 Transporter (Outward-Open State) A->B C Ligand-Receptor Complex B->C D GAT-1 Blockade C->D E Molecular Dynamics Simulation & Analysis E->A  Input E->B E->C E->D  Output  

Radioligand Competition Binding Assay

This experiment measures the binding affinity of tiagabine for hGAT1 and assesses its selectivity against other related receptors or transporter subtypes [5].

  • Protocol: Cell membranes expressing the target receptor (e.g., hGAT1) are prepared. A known concentration of a radioactive ligand that binds to the target is added to the membranes. The test compound (tiagabine) is added at increasing concentrations. The mixture is incubated to equilibrium. Bound and free radioactivity are separated, and the bound radioactivity is measured. Data is analyzed to determine the inhibition constant (Ki), which quantifies the affinity of tiagabine for the binding site [5].
In Vivo Anticonvulsant Screening

These tests evaluate the efficacy of tiagabine in live animal models of seizures [2].

  • Electroshock and Chemoconvulsant Tests:
    • Maximal Electroshock (MES) Test: An electrical current is applied via corneal or ear electrodes to induce tonic seizures. The ability of a drug to prevent these seizures is measured.
    • Pentylenetetrazol (PTZ) Test: PTZ is administered (subcutaneously or intraperitoneally) to induce clonic seizures. The drug's effect on seizure threshold or incidence is recorded.
  • Amygdala-Kindled Seizures in Rats: This model of complex partial seizures involves implanting an electrode in the basolateral amygdala. A stimulating current is applied daily until the animal displays a consistent generalized seizure. The ability of tiagabine to reduce seizure severity and duration is then evaluated [2].

References

tiagabine safety profile comparison studies

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Summary

The table below summarizes key efficacy and safety outcomes for tiagabine as add-on therapy for drug-resistant focal epilepsy, primarily based on a 2019 Cochrane systematic review of randomized controlled trials [1].

Outcome Result (Tiagabine vs. Placebo) Certainty of Evidence
≥50% Seizure Reduction RR 3.16 (95% CI 1.97 to 5.07); 3 times more effective [1] High [1]
Treatment Withdrawal RR 1.81 (95% CI 1.25 to 2.62); nearly twice as likely to withdraw [1] Moderate [1]
Dizziness RR 1.69 (95% CI 1.13 to 2.51) [1] Moderate [1]
Tremor RR 4.56 (95% CI 1.00 to 20.94); over 4 times more likely [1] Low [1]
Fatigue RR 1.38 (95% CI 0.89 to 2.14) [1] Moderate [1]
Long-Term Tolerability Adverse event profile (e.g., tiredness, headache, dizziness) remains comparable over 6-24+ months [2] N/A (Long-term observational data)

Experimental Data & Methodologies

For researchers, the methodologies from these key studies provide a framework for evaluating tiagabine.

1. Cochrane Systematic Review (2019) [1]

  • Objective: To evaluate the efficacy and tolerability of tiagabine as an add-on treatment for drug-resistant focal seizures.
  • Methodology: The review included randomized, placebo-controlled trials (parallel or cross-over design) with a minimum treatment period of eight weeks. The primary outcome was a 50% or greater reduction in seizure frequency. Analysis was by intention-to-treat (ITT), and the certainty of evidence was assessed using the GRADE approach.
  • Data Synthesis: Pooled risk ratios (RR) with 95% confidence intervals (CIs) were calculated for efficacy and adverse events.

2. Long-Term Safety Study (2000) [2]

  • Objective: To evaluate the safety of long-term treatment with tiagabine (over 6 months).
  • Methodology: A review of case report forms from patients with refractory partial epilepsy in two long-term studies. Patients were categorized by treatment duration (6-12, 12-24, and >24 months). Adverse events were classified by severity and persistence, and the profile was compared across groups.
  • Key Finding: The adverse event profile was consistent across different long-term treatment groups, suggesting no new safety issues emerge with prolonged use [2].

3. Summary of 53 Trials (1999) [3]

  • Objective: A comprehensive evaluation of the pre-approval safety data of tiagabine.
  • Methodology: Safety data were pooled from 53 clinical trials (including controlled and open-label studies) involving nearly 3,100 subjects. Exposure included over 3,800 patient-years.
  • Key Finding: The safety profile was predictable and manageable, with no consistent effects on laboratory parameters, vital signs, or physical/neurological examinations [3].

Comparison with Other Antiseizure Medications

While direct comparative studies are limited, the following data from drug information resources can provide context. Note that the ratings below are based on user reviews and are not clinically verified.

Drug (Generic) User Rating (for Epilepsy) Reported Positive Effect Reported Negative Effect Commonly Reported Side Effects
Tiagabine 7.4/10 (8 ratings) [4] 63% [4] 25% [4] Dizziness, Tremor, Fatigue [1]
Cenobamate (Xcopri) 8.1/10 (45 ratings) [4] 71% [4] 4% [4] Drowsiness, dizziness, double vision [4]
Levetiracetam (Keppra) 5.7/10 (310 ratings) [4] 43% [4] 34% [4] Drowsiness, behavioral changes [4]
Oxcarbazepine (Trileptal) 7.8/10 (386 ratings) [5] 70% [5] 13% [5] Dizziness, fatigue, headache [5]

Pharmacology and Mechanism of Action

Tiagabine has a specific and well-defined mechanism of action, which is distinct from many other antiseizure medications.

tiagabine_mechanism Tiagabine's GABAergic Mechanism of Action A Presynaptic Neuron B GABA Release into Synapse A->B C GABA Binding to Post-Synaptic Receptors B->C D Inhibitory Effect (Reduced Neuronal Firing) C->D E GABA Reuptake via GAT-1 Transporter E->A GABA Recycling T Tiagabine T->E Inhibits

  • Novel Mechanism: Tiagabine is a selective GABA reuptake inhibitor [6] [7]. It binds to the GABA transporter (GAT-1) on presynaptic neurons, blocking the reuptake of the neurotransmitter GABA from the synaptic cleft [3] [7].
  • Net Effect: This action increases the concentration and duration of GABA in the synapse, thereby prolonging GABA-mediated inhibition of postsynaptic neurons and reducing the hyperexcitability that leads to seizures [6].

Important Safety Considerations

  • Common Adverse Events: The most frequent side effects are central nervous system (CNS)-related, including tiredness, headache, dizziness, visual symptoms (blurring, difficulty focusing), altered mentation, and tremor [2] [6] [8]. These are generally manageable and often occur during the titration phase [8].
  • Long-Term Safety: Long-term treatment (over 12 months for many patients) is generally well-tolerated, with a side effect profile similar to that of short-term therapy [6] [8]. No consistent abnormalities in hematology or clinical chemistry values have been linked to tiagabine [3] [8].
  • Synergistic Potential: Preclinical evidence from animal studies suggests that tiagabine can interact synergistically (supra-additively) with other GABA-ergic drugs like gabapentin, enhancing anticonvulsant effects. However, this may also increase neurotoxic effects, such as impairment of long-term memory, and requires careful clinical verification [9].

Gaps in Current Evidence

It is important to note the following limitations in the available data:

  • Lack of Modern Comparative Studies: The most robust efficacy data comes from placebo-controlled trials. There is a significant lack of recent, high-quality, head-to-head trials comparing tiagabine with other modern antiseizure medications.
  • Limited Pediatric Data: The findings of the primary Cochrane review are applicable to adults and adolescents, as the included trials had no participants under 12 years of age [1]. One small pilot study (2004) investigated tiagabine for infantile spasms, but its findings are preliminary [10].

References

Quantitative Data Summary of Tiagabine-Protein Binding

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key experimental findings on the interaction between tiagabine and the serum albumins.

Aspect Human Serum Albumin (HSA) Bovine Serum Albumin (BSA)
Binding Site Sudlow's site II (identified via competition with dansylsarcosine) [1] Sudlow's site II (identified via competition with dansylsarcosine) [1]
Primary Binding Force Hydrophobic interactions (ΔH > 0, ΔS > 0) [1] Hydrophobic interactions (ΔH > 0, ΔS > 0) [1]
Impact on Protein Structure No obvious conformational change observed [1] No obvious conformational change observed [1]
Effect on Thermal Stability Slight increase in thermal stability [1] Slight increase in thermal stability [1]
Structural Homology Reference protein (585 amino acids, one tryptophan residue Trp-214) [1] 76% sequence homology with HSA (583 amino acids, two tryptophan residues Trp-134 and Trp-213) [1] [2]

Detailed Experimental Protocols

The data in the summary table was generated using several sophisticated biophysical techniques. Here is a detailed look at the key methodologies employed in the studies.

  • Differential Scanning Calorimetry (DSC)

    • Purpose: To determine the thermal stability of the serum proteins upon binding with tiagabine.
    • Protocol: Solutions of HSA and BSA (40 μM) in phosphate buffer saline (PBS, pH 7.4) were prepared with and without tiagabine at a 1:1 molar ratio. Using a VP-Capillary DSC instrument, the samples were heated from 298 K to 363 K at a rate of 200 K per hour. The midpoint of the protein's unfolding transition (Tm) was analyzed to assess changes in stability [1].
  • Isothermal Titration Calorimetry (ITC)

    • Purpose: To directly measure the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.
    • Protocol: A solution of serum albumin was placed in the sample cell of an ITC200 calorimeter. Tiagabine was titrated into the cell through a series of 20 injections (2 μL each). The heat released or absorbed with each injection was measured. By integrating these heat flows and fitting the data to a binding model, the binding constant (K), enthalpy change (ΔH), and entropy change (ΔS) were determined [1].
  • Fluorescence Spectroscopy

    • Purpose: To study the binding interaction and identify the binding site.
    • Protocol:
      • Binding Interaction: Solutions of HSA (2.4 μM) or BSA (0.7 μM) were titrated with increasing concentrations of tiagabine. The fluorescence emission spectrum (300-450 nm) was recorded after each addition with an excitation wavelength of 280 nm. The quenching of the protein's intrinsic fluorescence (from tryptophan residues) was used to analyze the binding [1].
      • Site Marker Experiment: To identify the specific binding site, the fluorescent probe dansylsarcosine (a known marker for Sudlow's site II) was used. The competitive displacement of dansylsarcosine by tiagabine was monitored via fluorescence to confirm shared binding sites on both HSA and BSA [1].

Experimental Workflow and Binding Mechanism

The diagram below illustrates the logical workflow and key findings from the experimental studies on tiagabine-serum albumin binding.

Start Study Tiagabine (TGB) Binding with HSA & BSA Exp1 DSC Experiment (Protein Thermal Stability) Start->Exp1 Exp2 ITC Experiment (Binding Thermodynamics) Start->Exp2 Exp3 Fluorescence Spectroscopy (Binding Interaction & Site) Start->Exp3 Finding1 Finding: Slight increase in thermal stability of proteins Exp1->Finding1 Finding2 Finding: Moderate binding affinity ΔH>0, ΔS>0 (Hydrophobic forces) Exp2->Finding2 Finding3 Finding: Competitive binding at Sudlow's Site II Exp3->Finding3 Conclusion Conclusion: TGB binds via hydrophobic forces at Sudlow's Site II, with no major conformational change to proteins Finding1->Conclusion Finding2->Conclusion Finding3->Conclusion

Interpretation for Research & Development

The experimental data provides clear insights for drug development professionals:

  • Binding Characteristics: Tiagabine exhibits moderate binding affinity to both HSA and BSA, primarily driven by hydrophobic interactions. This type of binding is common for many drugs and influences its distribution and retention in the bloodstream [1].
  • Utility of BSA as a Model: The high sequence homology and similar binding behavior (same site and forces) confirm that BSA serves as a valid and convenient model protein for preliminary binding studies before moving to more resource-intensive HSA studies [1] [2].
  • Pharmacokinetic Implications: Binding to serum albumin can affect a drug's absorption, distribution, metabolism, and excretion. The fact that tiagabine causes no major conformational changes to the protein is a positive indicator for its stability in circulation [1].

References

tiagabine metabolic stability across species

Author: Smolecule Technical Support Team. Date: February 2026

Tiagabine Metabolism and Pharmacokinetics

The table below summarizes the key metabolic stability and pharmacokinetic parameters of Tiagabine across available species data.

Parameter Humans Rats (Preclinical Model)
Primary Metabolic Enzymes CYP3A4 (major); potential minor roles for CYP1A2, 2D6, 2C19; Glucuronidation [1] Information not explicitly stated in results
Key Metabolites 5-Oxo-tiagabine (inactive); Glucuronide conjugates; ≥2 other unidentified metabolites [1] Information not explicitly stated in results
Elimination Half-Life 7-9 hours (healthy, non-induced); 2-5 hours (with enzyme-inducing AEDs) [1] [2] Information not fully quantified; elimination from brain extracellular fluid is 3x slower than from blood [3]
Clearance 109 mL/min (systemic, healthy subjects); increases ~60% with enzyme-inducing drugs [1] Information not explicitly stated in results
Oral Bioavailability ~90% [1] [4] Information not explicitly stated in results
Protein Binding ~96% (to albumin and α1-acid glycoprotein) [1] Information not explicitly stated in results
Route of Excretion Feces (63%), Urine (25%), primarily as metabolites; ~2% excreted unchanged [1] Information not explicitly stated in results

Experimental Protocols for Key Data

The following are methodologies used to generate the pharmacokinetic and metabolic data.

1. Human Pharmacokinetic Studies

  • Source: [1] [2]
  • Protocol Summary: Clinical pharmacokinetic studies were conducted in healthy volunteers and patients with epilepsy. Tiagabine was administered orally, often with food. Serial blood samples were collected over time to determine plasma concentration-time profiles.
  • Analytical Method: Tiagabine plasma concentrations were quantified using high-performance liquid chromatography (HPLC) [2].
  • Data Analysis: Pharmacokinetic parameters (like half-life and clearance) were calculated using non-compartmental methods. The impact of co-medication with enzyme-inducing drugs (e.g., carbamazepine, phenytoin) was a key focus of the analysis [1] [2].

2. Rat Brain Distribution Kinetics

  • Source: [3]
  • Protocol Summary: Adult male rats were administered Tiagabine intraperitoneally (i.p.). To study the drug's movement into the central nervous system, researchers employed in vivo microdialysis.
  • Experimental Groups: Animals were implanted with:
    • A jugular vein catheter for blood sampling.
    • A cisterna magna catheter for cerebrospinal fluid (CSF) sampling.
    • Microdialysis probes in the frontal cortex and hippocampus for extracellular fluid (ECF) sampling.
  • Analytical Method: Tiagabine concentrations in serum, CSF, and brain ECF were measured using HPLC.
  • Key Finding: This study demonstrated that while Tiagabine rapidly penetrates the brain, its elimination from the brain's extracellular fluid is significantly slower than from the blood, explaining its prolonged duration of action [3].

Tiagabine Metabolic Pathway

The diagram below illustrates the primary metabolic pathways of Tiagabine in humans, as currently understood.

G cluster_pathway Primary Human Metabolic Pathways Tiagabine Tiagabine CYP3A4 CYP3A4 (Oxidation) Tiagabine->CYP3A4 Thiophene Ring Oxidation Glucuronidation UGT Enzymes (Glucuronidation) Tiagabine->Glucuronidation Other ≥2 Unidentified Metabolites Tiagabine->Other Metabolite1 5-Oxo-Tiagabine (Pharmacologically Inactive) CYP3A4->Metabolite1 Metabolite2 Tiagabine Glucuronide Glucuronidation->Metabolite2 Feces Excretion in Feces (63%) Metabolite1->Feces Urine Excretion in Urine (25%) Metabolite2->Urine Other->Feces

Knowledge Gaps and Further Research

The available data has limitations for a full cross-species comparison:

  • Limited Species Data: The search results primarily provide robust data for humans and rats. Data for other common preclinical species (e.g., dogs, monkeys) or in vitro systems like liver microsomes from various species were not identified.
  • Incomplete Rat Metabolism Profile: While rat models were used for efficacy and brain distribution studies [5] [3], the specific metabolic enzymes and metabolite profiles in rats are not detailed in the current search results.

To perform a complete metabolic stability comparison, you may need to consult additional specialized resources or primary literature for data on:

  • In vitro intrinsic clearance in liver microsomes or hepatocytes from multiple species.
  • Direct half-life and clearance comparisons in mice, dogs, and non-human primates.
  • Detailed enzymatic kinetic parameters (Km, Vmax) for the formation of primary metabolites across species.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

411.1093491 Da

Monoisotopic Mass

411.1093491 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DQH6T6D8OY

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anticonvulsants; GABA Agents; Neurotransmitter Uptake Inhibitors; Neuroprotective Agents

Pharmacology

Tiagabine Hydrochloride is the hydrochloride salt form of tiagabine, a nipecotic acid derivative with anticonvulsant property. Tiagabine hydrochloride inhibits the gamma-aminobutyric acid (GABA) transporter type 1 (GAT1), which is predominantly localized in presynaptic terminals of neurons thereby preventing the reuptake of GABA by the presynaptic endings. Consequently, this increases the level of available GABA within the synaptic cleft, thereby resulting in prolongation of its inhibitory actions. Tiagabine is effective against maximum electroshock seizures and both limbic and generalized tonic-clonic seizures.

MeSH Pharmacological Classification

Anticonvulsants

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A1 (GAT1) [HSA:6529] [KO:K05034]

Other CAS

145821-59-6

Wikipedia

Tiagabine hydrochloride

FDA Medication Guides

GABITRIL
TIAGABINE HYDROCHLORIDE
TABLET;ORAL
CEPHALON
08/09/2016

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Pulman J, Hutton JL, Marson AG. Tiagabine add-on for drug-resistant partial epilepsy. Cochrane Database Syst Rev. 2014 Feb 5;2:CD001908. doi: 10.1002/14651858.CD001908.pub3. Review. PubMed PMID: 24500879.
2: Błaszczyk B. [Tiagabine--own experience in the refractory epilepsy treatment]. Wiad Lek. 2013;66(2 Pt 2):175-9. Review. Polish. PubMed PMID: 25775813.
3: Vasudev A, Macritchie K, Rao SK, Geddes J, Young AH. Tiagabine for acute affective episodes in bipolar disorder. Cochrane Database Syst Rev. 2012 Dec 12;12:CD004694. doi: 10.1002/14651858.CD004694.pub3. Review. PubMed PMID: 23235614.
4: Pulman J, Marson AG, Hutton JL. Tiagabine add-on for drug-resistant partial epilepsy. Cochrane Database Syst Rev. 2012 May 16;5:CD001908. doi: 10.1002/14651858.CD001908.pub2. Review. Update in: Cochrane Database Syst Rev. 2014;2:CD001908. PubMed PMID: 22592677; PubMed Central PMCID: PMC4058679.
5: Vasudev A, Macritchie K, Rao SN, Geddes J, Young AH. Tiagabine in the maintenance treatment of bipolar disorder. Cochrane Database Syst Rev. 2011 Dec 7;(12):CD005173. doi: 10.1002/14651858.CD005173.pub3. Review. PubMed PMID: 22161389.
6: Bentué-Ferrer D, Tribut O, Verdier MC; le groupe Suivi Thérapeutique Pharmacologique de la Société Française de Pharmacologie et de Thérapeutique. [Therapeutic drug monitoring of tiagabine]. Therapie. 2010 Jan-Feb;65(1):51-5. doi: 10.2515/therapie/2009065. Epub 2010 Mar 8. Review. French. PubMed PMID: 20205996.
7: Schwartz TL, Nihalani N. Tiagabine in anxiety disorders. Expert Opin Pharmacother. 2006 Oct;7(14):1977-87. Review. PubMed PMID: 17020423.
8: Young AH, Geddes JR, Macritchie K, Rao SN, Vasudev A. Tiagabine in the maintenance treatment of bipolar disorders. Cochrane Database Syst Rev. 2006 Jul 19;(3):CD005173. Review. Update in: Cochrane Database Syst Rev. 2011;(12):CD005173. PubMed PMID: 16856081.
9: Young AH, Geddes JR, Macritchie K, Rao SN, Watson S, Vasudev A. Tiagabine in the treatment of acute affective episodes in bipolar disorder: efficacy and acceptability. Cochrane Database Syst Rev. 2006 Jul 19;(3):CD004694. Review. Update in: Cochrane Database Syst Rev. 2012;12:CD004694. PubMed PMID: 16856056.
10: Spiller HA, Winter ML, Ryan M, Krenzelok EP, Anderson DL, Thompson M, Kumar S. Retrospective evaluation of tiagabine overdose. Clin Toxicol (Phila). 2005;43(7):855-9. Review. PubMed PMID: 16440513.
11: Stahl SM. Anticonvulsants as anxiolytics, part 1: tiagabine and other anticonvulsants with actions on GABA. J Clin Psychiatry. 2004 Mar;65(3):291-2. Review. PubMed PMID: 15096065.
12: de Borchgrave V, Lienard F, Willemart T, van Rijckevorsel K. Clinical and EEG findings in six patients with altered mental status receiving tiagabine therapy. Epilepsy Behav. 2003 Jun;4(3):326-37. Review. PubMed PMID: 12791336.
13: Sills GJ. Pre-clinical studies with the GABAergic compounds vigabatrin and tiagabine. Epileptic Disord. 2003 Mar;5(1):51-6. Review. PubMed PMID: 12773297.
14: Angehagen M, Ben-Menachem E, Rönnbäck L, Hansson E. Novel mechanisms of action of three antiepileptic drugs, vigabatrin, tiagabine, and topiramate. Neurochem Res. 2003 Feb;28(2):333-40. Review. PubMed PMID: 12608706.
15: Casas-Fernández C, Domingo-Jiménez R. [Characteristics and indications of tiagabine]. Rev Neurol. 2002 Sep;35 Suppl 1:S96-S100. Review. Spanish. PubMed PMID: 12373661.
16: Pereira J, Marson AG, Hutton JL. Tiagabine add-on for drug-resistant partial epilepsy. Cochrane Database Syst Rev. 2002;(3):CD001908. Review. Update in: Cochrane Database Syst Rev. 2012;5:CD001908. PubMed PMID: 12137637.
17: Kellinghaus C, Dziewas R, Lüdemann P. Tiagabine-related non-convulsive status epilepticus in partial epilepsy: three case reports and a review of the literature. Seizure. 2002 Jun;11(4):243-9. Review. PubMed PMID: 12027571.
18: Carta MG, Hardoy MC, Grunze H, Carpiniello B. The use of tiagabine in affective disorders. Pharmacopsychiatry. 2002 Jan;35(1):33-4. Review. PubMed PMID: 11819159.
19: Genton P, Guerrini R, Perucca E. Tiagabine in clinical practice. Epilepsia. 2001;42 Suppl 3:42-5. Review. PubMed PMID: 11520322.
20: Schachter SC. Pharmacology and clinical experience with tiagabine. Expert Opin Pharmacother. 2001 Jan;2(1):179-87. Review. PubMed PMID: 11336578.

Explore Compound Types